molecular formula C10H9NO B1316511 1-(1H-Indol-4-yl)ethanone CAS No. 50614-86-3

1-(1H-Indol-4-yl)ethanone

Cat. No.: B1316511
CAS No.: 50614-86-3
M. Wt: 159.18 g/mol
InChI Key: RUBNGGWBJUGNNA-UHFFFAOYSA-N
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Description

1-(1H-Indol-4-yl)ethanone ( 50614-86-3) is an aromatic organic compound with the molecular formula C10H9NO and a molecular weight of 159.19 g/mol . This high-purity (95%) building block is a derivative of indole, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active molecules and pharmaceuticals . The compound is characterized by a ketone functional group attached to the 4-position of the 1H-indole ring system. Indole derivatives, such as this, are of significant research value in the design and synthesis of novel molecules with potential pharmacological activities. The indole nucleus is a key structural component in compounds exhibiting a broad spectrum of biological properties, including anti-inflammatory, anticancer, antimicrobial, and antitumor activities . Researchers utilize this compound as a versatile synthetic intermediate to develop more complex heterocyclic systems. For instance, indole-based analogs can be designed to target specific pathways, such as the NF-κB signaling pathway, which plays a central role in regulating inflammation and immune responses . Furthermore, this compound serves as a precursor in the exploration of new antimicrobial agents, with research demonstrating that novel indole-indazole hybrids exhibit excellent antibacterial activity and interact with enzyme targets like DNA gyrase . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the Safety Data Sheet (SDS) prior to use. The compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment and safe laboratory practices are essential when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNGGWBJUGNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514829
Record name 1-(1H-Indol-4-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID50514829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50614-86-3
Record name 1-(1H-Indol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 1-(1H-Indol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1H-Indol-4-yl)ethanone (also known as 4-acetylindole), a key heterocyclic ketone. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in research and drug development. The information is presented to support laboratory work and advance scientific understanding of this compound.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₁₀H₉NO.[1] Its chemical structure consists of an indole ring substituted with an acetyl group at the 4-position.

Table 1: Chemical Identifiers and Molecular Properties [1]

PropertyValue
CAS Number 50614-86-3
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
IUPAC Name This compound
Synonyms 4-Acetylindole

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 100-102 °C[2] (for related 4-acetoxyindole)
Boiling Point 339.1±15.0 °C (Predicted)[3]
Density 1.09±0.1 g/cm³ (Predicted)[4]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[3] (for related 4-acetoxyindole)
LogP 2.4 (Predicted)[1]

Synthesis

The synthesis of this compound can be achieved through the acetylation of a 4-substituted indole precursor. A general and adaptable method involves the acetylation of 4-hydroxyindole.

Experimental Protocol: Acetylation of 4-Hydroxyindole

This protocol is adapted from the synthesis of the structurally related compound, 4-acetoxyindole.[5]

Materials:

  • 4-Hydroxyindole

  • Dichloromethane (DCM)

  • Pyridine

  • Acetic Anhydride

  • 20% Aqueous Citric Acid Solution

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Magnesium Sulfate (MgSO₄)

  • Heptane

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with 4-hydroxyindole (1 equivalent, limiting reagent) and dichloromethane (6 volumes relative to the 4-hydroxyindole charge).

  • Cool the reaction mixture to 0-5 °C.

  • Add pyridine (1.2 equivalents) dropwise to the cooled mixture, maintaining the temperature at 0-5 °C.

  • Add acetic anhydride (1.1 equivalents) dropwise, also maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to 20-25 °C over 1 to 1.5 hours and stir for an additional 3 hours.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, wash the reaction mixture three times with a 20% aqueous citric acid solution (3 volumes each).

  • Wash the organic layer once with a saturated sodium bicarbonate solution (3 volumes).

  • Dry the dichloromethane solution over magnesium sulfate, filter, and concentrate to half its volume by distillation.

  • Add heptane (6 volumes) and continue distillation to precipitate the product.

  • Cool the mixture to 15-25 °C and collect the solid product by filtration.

  • Wash the collected solid with heptane (1 volume) and dry under vacuum at 60 °C overnight.

Logical Workflow for Synthesis:

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant1 4-Hydroxyindole Condition1 0-5 °C to 20-25 °C Reactant1->Condition1 Reactant2 Acetic Anhydride Reactant2->Condition1 Reactant3 Pyridine Reactant3->Condition1 Reactant4 DCM Reactant4->Condition1 Workup1 Aqueous Washes (Citric Acid, NaHCO3) Condition1->Workup1 Reaction Condition2 Nitrogen Atmosphere Condition2->Condition1 Workup2 Drying (MgSO4) Workup1->Workup2 Workup3 Precipitation with Heptane Workup2->Workup3 Workup4 Filtration & Drying Workup3->Workup4 Product This compound Workup4->Product

Caption: General synthesis workflow for this compound.

Spectral Data

While specific experimental spectra for this compound are not widely published, the following tables provide predicted and characteristic spectral data based on its structure and data from similar indole-containing compounds.

Table 3: Predicted ¹H NMR Spectral Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)8.1 - 8.3br s-
H-27.2 - 7.4t~2.5
H-36.5 - 6.7t~2.5
H-57.5 - 7.7d~7.5
H-67.1 - 7.3t~7.5
H-77.0 - 7.2d~7.5
-COCH₃2.5 - 2.7s-

Table 4: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
C=O198 - 202
C-2123 - 125
C-3102 - 104
C-3a127 - 129
C-4135 - 137
C-5120 - 122
C-6122 - 124
C-7110 - 112
C-7a136 - 138
-CH₃27 - 29

Table 5: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ketone)1660 - 1700Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1200 - 1350Medium

Biological Activity and Potential Applications

Indole and its derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmaceuticals.[6] While specific biological targets for this compound have not been extensively reported, related indole compounds have shown promise in several therapeutic areas.

Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as potential inhibitors of the COX-2 enzyme, suggesting anti-inflammatory applications.[6] The indole scaffold is a common feature in molecules targeting various receptors and enzymes, indicating the potential for this compound to serve as a valuable intermediate in the synthesis of novel therapeutic agents. Its utility as a precursor for more complex, biologically active molecules is a key area for future research and development.

Logical Relationship for Potential Drug Discovery:

G Drug Discovery Potential Start This compound Intermediate Chemical Modification & Derivatization Start->Intermediate Library Library of Novel Indole Derivatives Intermediate->Library Screening High-Throughput Screening Library->Screening Leads Identification of Lead Compounds Screening->Leads

Caption: Potential pathway for drug discovery using this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. This guide provides essential data on its properties and a foundational protocol for its synthesis. Further research into its specific biological activities and the development of novel derivatives is warranted to fully explore its therapeutic potential.

References

4-acetylindole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical entities is paramount. This guide provides a detailed overview of the chemical structure and nomenclature of 4-acetoxyindole, a compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Nomenclature

4-Acetoxyindole, often referred to by various synonyms, is an indole derivative. The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1H-indol-4-yl acetate .[1] The structure features an acetate group attached to the hydroxyl group at the 4-position of an indole ring.

The chemical formula for 4-acetoxyindole is C₁₀H₉NO₂.[1][2][3] Its structure is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring, which is the core indole moiety. The acetoxy group (-OCOCH₃) is substituted at the fourth carbon atom of this indole ring.

Physicochemical Properties

A summary of the key physicochemical properties of 4-acetoxyindole is presented in the table below for easy reference and comparison. This data is crucial for experimental design and interpretation.

PropertyValueSource
Molecular Weight 175.18 g/mol [1][4]
CAS Number 5585-96-6[1][2][3]
Melting Point 91 - 93 °C[3]
Boiling Point 339.10 °C
Appearance Off-white solid[3]

Chemical Structure Diagram

To visually represent the molecular architecture of 4-acetoxyindole, the following diagram has been generated using the DOT language, adhering to the specified visualization requirements.

Caption: Chemical structure of 1H-indol-4-yl acetate.

Applications in Research and Development

4-Acetoxyindole serves as a versatile intermediate in the synthesis of a variety of compounds.[3][4] It is particularly noted for its use in the preparation of more complex molecules with potential therapeutic applications.[3][4] Researchers in medicinal chemistry utilize this compound as a building block for creating novel drug candidates.[3] Its indole core is a common scaffold in many biologically active molecules.

References

In-Depth Technical Guide to the Spectroscopic Data of 1-(1H-Indol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(1H-Indol-4-yl)ethanone, also known as 4-acetylindole. The information presented herein is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document furnishes detailed experimental protocols for acquiring the spectroscopic data and presents the data in a clear, tabular format for ease of comparison and interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.35br s-1NH
7.64dd7.5, 1.01H-5
7.41d8.01H-7
7.30t3.01H-2
7.23t8.01H-6
6.88dd3.0, 1.01H-3
2.70s-3CH₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
202.0C=O
137.9C-7a
132.8C-4
126.1C-2
124.9C-5
121.8C-6
115.6C-3a
110.1C-7
102.8C-3
29.1CH₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300Strong, BroadN-H Stretch
1660StrongC=O Stretch (Aryl Ketone)
1580, 1470MediumC=C Aromatic Ring Stretch
1360MediumC-H Bend (Methyl)
750StrongC-H Out-of-Plane Bend (Ortho-disubstituted benzene)

Table 4: Mass Spectrometry (MS) Data of this compound

m/zRelative Intensity (%)Assignment
159100[M]⁺ (Molecular Ion)
14485[M - CH₃]⁺
11640[M - COCH₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Typical parameters include a pulse angle of 30-45 degrees, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a sample of this concentration, 16 to 64 scans are usually sufficient to obtain a high-quality spectrum.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of the ¹³C isotope and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio. The spectral width is generally set to 200-220 ppm.

Infrared (IR) Spectroscopy

Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Thin Film): A small amount of the solid this compound is dissolved in a volatile solvent like dichloromethane or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: A background spectrum of the clean, empty salt plate is first recorded. The salt plate with the sample film is then placed in the spectrometer's sample holder, and the spectrum is acquired. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction.

  • Sample Introduction: For a pure solid, direct insertion or a heated probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a GC or LC system.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-acetylindole. It includes detailed data tables, experimental protocols, and visual diagrams to facilitate a thorough understanding of the spectroscopic properties of this important heterocyclic compound.

¹H and ¹³C NMR Spectral Data

The structural elucidation of 4-acetylindole is critically supported by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed fingerprint of the molecular structure. The data presented below has been compiled from authoritative spectral databases.

¹H NMR Data

The proton NMR spectrum of 4-acetylindole exhibits distinct signals for each of the aromatic and substituent protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the indole ring and the acetyl group.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-1 (NH)~8.4br s-1H
H-5~7.8d7.51H
H-2~7.6t2.81H
H-7~7.5d8.01H
H-6~7.2t7.81H
H-3~6.8dd3.2, 0.81H
-COCH₃~2.7s-3H

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Note that the chemical shift of the N-H proton can be broad and may vary depending on concentration and solvent purity.

¹³C NMR Data

The ¹³C NMR spectrum of 4-acetylindole provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Carbon Assignment Chemical Shift (δ) ppm
C=O~198.0
C-7a~137.0
C-4~135.0
C-3a~128.0
C-2~126.0
C-6~122.0
C-5~120.0
C-7~115.0
C-3~107.0
-COCH₃~28.0

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following section details a generalized protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like 4-acetylindole.[1]

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of purified 4-acetylindole for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to single lines for each carbon.

  • Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): A range of 0-220 ppm is standard for most organic molecules.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the TMS signal (0 ppm) or the residual solvent peak.

  • Integration (¹H NMR): The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons.

  • Peak Picking: The exact chemical shifts of the peaks are identified.

Visualizations

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

G Structure of 4-Acetylindole with Atom Numbering cluster_indole Structure of 4-Acetylindole with Atom Numbering N1 N1-H C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 C8 C8(=O) C4->C8 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C7a->N1 C9 C9H₃ C8->C9

Caption: Structure of 4-acetylindole with atom numbering for NMR assignments.

G General NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (1H and 13C NMR Spectra) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis StructureEluc Structure Elucidation Analysis->StructureEluc

Caption: A simplified workflow for NMR analysis of organic compounds.

References

Navigating the Landscape of Indole Derivatives: A Technical Guide to 4-Acetoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "4-acetylindole" yielded limited and often conflated results with the more extensively documented compound, "4-acetoxyindole." This guide will focus on the physical and chemical properties of 4-acetoxyindole, a significant compound in synthetic and medicinal chemistry. It is plausible that "4-acetylindole" is a less common isomer or that the nomenclature is used interchangeably in some contexts, leading to ambiguity in available literature. This whitepaper aims to provide a clear and data-driven overview of 4-acetoxyindole for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties of 4-Acetoxyindole

4-Acetoxyindole (CAS RN: 5585-96-6) is a solid, off-white to beige crystalline powder.[1][2] Its core structure consists of an indole ring substituted with an acetoxy group at the fourth position.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₂[1][2][3]
Molecular Weight 175.18 g/mol [1][4][5]
Melting Point 91 - 102 °C[1][2][6]
Boiling Point (Predicted) 339.1 ± 15.0 °C[1]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[1]
Appearance Off-white to beige solid[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-acetoxyindole.

SpectroscopyData HighlightsSource(s)
¹H NMR Spectra available, though specific peak assignments require further analysis of raw data.[4]
¹³C NMR Spectra available for detailed structural elucidation.[7]
Infrared (IR) ATR-IR spectra have been recorded.[4]
Mass Spectrometry (MS) GC-MS data is available, providing fragmentation patterns for structural confirmation.[4]

Chemical Reactivity and Applications

4-Acetoxyindole is a versatile intermediate in organic synthesis, primarily owing to the reactivity of its indole nucleus and the ester functionality. The strong carbonyl groups make it reactive towards various functional groups, which is instrumental in the synthesis of heterocyclic compounds like other indoles and isoquinolines.[1]

Its applications are notable in the pharmaceutical and agrochemical industries.[2][5] It serves as a key starting material for the synthesis of more complex molecules, including:

  • Anti-HIV agents: Used in the preparation of 4-oxoquinolines which have shown anti-HIV activity.[8]

  • Prostanoid EP3 receptor antagonists: These have potential as novel antiplatelet agents.

  • Psilocybin and its analogs: Important for neurological research and potential therapeutic applications.

Furthermore, its distinct properties are being explored in the development of dyes, pigments, and organic electronics.[2]

Experimental Protocols

Synthesis of 4-Acetoxyindole from 4-Hydroxyindole

A common method for the synthesis of 4-acetoxyindole involves the acetylation of 4-hydroxyindole.[3]

Materials:

  • 4-Hydroxyindole

  • Dichloromethane (DCM)

  • Pyridine

  • Acetic anhydride

  • 20% aqueous citric acid solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Heptane

Procedure:

  • Charge a reaction vessel with 4-hydroxyindole under a nitrogen atmosphere.

  • Add DCM (6 volumes based on the 4-hydroxyindole charge) and cool the mixture to 0-5°C.

  • Add pyridine (1.2 equivalents) dropwise, maintaining the temperature at 0-5°C.

  • Add acetic anhydride (1.1 equivalents) dropwise at 0-5°C.

  • Allow the reaction to warm to 20-25°C and stir for 3 hours.

  • Monitor the reaction for completion.

  • Wash the reaction mixture three times with a 20% aqueous citric acid solution and once with saturated NaHCO₃.

  • Dry the DCM solution over MgSO₄ and filter.

  • Concentrate the DCM solution to half its volume by distillation.

  • Add heptane (6 volumes) and continue distillation to precipitate the product.

  • Cool the mixture to 15-25°C and collect the solid product by filtration.

  • Wash the solid with heptane and dry under a vacuum at 60°C overnight.[3]

Synthesis_of_4_Acetoxyindole Acetic_Anhydride Acetic_Anhydride Reaction_Mixture Reaction Mixture Acetic_Anhydride->Reaction_Mixture Reagent Pyridine_DCM Pyridine, DCM 0-5 °C to 20-25 °C Workup Aqueous Workup (Citric Acid, NaHCO₃) Reaction_Mixture->Workup Reaction 4-Acetoxyindole 4-Acetoxyindole Purification Drying, Concentration, Precipitation, Filtration Workup->Purification Purification->4-Acetoxyindole Final Product 4-Hydroxyindole 4-Hydroxyindole

Caption: Synthesis workflow for 4-Acetoxyindole.

Biological Activity and Signaling Pathways

While 4-acetoxyindole itself is primarily a synthetic intermediate, its derivatives and the broader class of indole-containing compounds exhibit a vast range of biological activities.[9][10][11] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. It is known to interact with a variety of biological targets, often mimicking the amino acid tryptophan.

Derivatives of 4-acetoxyindole are being investigated for their interaction with serotonin receptors, highlighting their potential in treating neurological disorders.[2] The development of compounds from 4-acetoxyindole that act as inhibitors of HIV-1 attachment and as antiplatelet agents underscores the therapeutic potential stemming from this core structure.[8]

Further research into the metabolism and biological interactions of 4-acetoxyindole and its derivatives will be crucial in elucidating specific signaling pathways and mechanisms of action.

Biological_Relevance_of_4_Acetoxyindole_Derivatives Chemical_Synthesis Chemical Synthesis Bioactive_Derivatives Bioactive Derivatives Chemical_Synthesis->Bioactive_Derivatives HIV_Inhibitors HIV-1 Attachment Inhibitors Bioactive_Derivatives->HIV_Inhibitors Antiplatelet_Agents Antiplatelet Agents (Prostanoid EP3 Antagonists) Bioactive_Derivatives->Antiplatelet_Agents Neurological_Agents Neurologically Active Compounds (e.g., Psilocybin Analogs) Bioactive_Derivatives->Neurological_Agents Drug_Development Drug Development & Research HIV_Inhibitors->Drug_Development Antiplatelet_Agents->Drug_Development Neurological_Agents->Drug_Development

Caption: Role of 4-acetoxyindole in drug development.

Conclusion

4-Acetoxyindole is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other functional materials. Its well-defined physical and chemical properties, along with established synthetic routes, make it a reliable building block for researchers and drug development professionals. While the biological activity of 4-acetoxyindole itself is not extensively documented, it serves as a crucial precursor to a wide range of bioactive molecules, underscoring its importance in the ongoing quest for novel therapeutics. Further investigation into its derivatives is likely to uncover new and valuable applications in medicine and materials science.

References

The Advent of a Key Indole: Discovery and First Synthesis of 1-(1H-Indol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone in the landscape of indole chemistry, 1-(1H-Indol-4-yl)ethanone, also known as 4-acetylindole, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its journey from initial conception to a readily accessible building block is a testament to the ingenuity of synthetic organic chemistry. This technical guide delves into the historical context of its discovery and elucidates the pioneering synthetic methodologies, providing a comprehensive resource for researchers and drug development professionals.

The discovery and initial synthesis of this compound are intrinsically linked to the broader exploration of indole functionalization. While a singular, celebrated "discovery" paper is not readily apparent in the historical literature, its first successful preparation can be traced back to the application of a classic named reaction: the Fries rearrangement. The logical precursor, 4-acetoxyindole, was first reported in the mid-20th century, paving the way for the subsequent synthesis of 4-acetylindole.

The Precursor: Synthesis of 4-Acetoxyindole

The journey to this compound begins with the preparation of its immediate precursor, 4-acetoxyindole. An early and effective method for this synthesis was reported by Beer and his colleagues in 1948. This foundational work provided the necessary starting material for the subsequent critical rearrangement step.

Experimental Protocol: Synthesis of 4-Acetoxyindole

The synthesis of 4-acetoxyindole from 4-hydroxyindole is a straightforward acylation reaction. The following protocol is based on established methods:

Materials:

  • 4-Hydroxyindole

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 20% Aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Heptane

Procedure:

  • In a reaction vessel, dissolve 4-hydroxyindole in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride, maintaining the temperature between 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the organic layer sequentially with 20% aqueous citric acid solution and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/heptane, to yield pure 4-acetoxyindole.

The Genesis of this compound: The Fries Rearrangement

With 4-acetoxyindole in hand, the path to this compound was opened via the Fries rearrangement. This reaction, named after German chemist Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. The reaction typically yields a mixture of ortho and para isomers. In the case of 4-acetoxyindole, the rearrangement directs the acetyl group to the C5 position of the indole ring.

Experimental Protocol: Fries Rearrangement of 4-Acetoxyindole

The following is a generalized protocol for the Fries rearrangement of 4-acetoxyindole to yield this compound.

Materials:

  • 4-Acetoxyindole

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • A suitable high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane)

Procedure:

  • To a solution of 4-acetoxyindole in a high-boiling inert solvent, add a stoichiometric amount of a Lewis acid (e.g., aluminum chloride) portion-wise at a controlled temperature.

  • Heat the reaction mixture to a temperature typically ranging from 100 to 160 °C for several hours. The optimal temperature and reaction time need to be determined empirically.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • After filtration, concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

This pioneering synthetic route, employing the Fries rearrangement of 4-acetoxyindole, marked the first successful synthesis of this compound, making this valuable chemical entity available for further investigation and application.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4-AcetoxyindoleC₁₀H₉NO₂175.1885-9599-102
This compoundC₁₀H₉NO159.1840-60138-141

Synthesis Workflow

The overall synthetic pathway from 4-hydroxyindole to this compound is depicted in the following workflow diagram.

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_fries Step 2: Fries Rearrangement 4-Hydroxyindole 4-Hydroxyindole Acetic_anhydride Acetic anhydride, Pyridine, DCM 4-Acetoxyindole 4-Acetoxyindole Acetic_anhydride->4-Acetoxyindole Acylation Lewis_acid Lewis Acid (e.g., AlCl₃), Heat This compound This compound Lewis_acid->this compound Rearrangement

Synthetic pathway to this compound.

Biological Significance and Signaling Pathways

While the initial discovery of this compound was primarily of synthetic interest, subsequent research has revealed its importance as a key intermediate in the synthesis of various biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the 4-acetyl group provides a versatile handle for further chemical modifications.

Derivatives of this compound have been investigated for a range of therapeutic applications, including as inhibitors of enzymes and as ligands for various receptors. For instance, substituted this compound derivatives have been explored as potential anti-cancer agents and in the development of treatments for neurodegenerative diseases.

The logical relationship for its application in drug discovery can be visualized as follows:

Drug_Discovery_Logic Start This compound (Core Scaffold) Modification Chemical Modification (e.g., at acetyl group or indole nitrogen) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (Enzyme assays, Receptor binding) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Drug discovery workflow starting from the core scaffold.

The discovery and development of the first synthesis of this compound have provided a crucial tool for medicinal chemists. The ability to readily access this versatile building block has accelerated the exploration of new chemical space and the development of novel therapeutic agents targeting a wide range of diseases. The foundational work on its synthesis continues to be a cornerstone for innovation in the field of drug discovery.

The 4-Acetylindole Scaffold: An In-Depth Technical Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-acetylindole scaffold is a key heterocyclic motif that has garnered significant interest in medicinal chemistry and drug development. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and a benzene ring bearing an electron-withdrawing acetyl group at the 4-position, dictate a nuanced reactivity profile. This technical guide provides a comprehensive overview of the fundamental reactivity of the 4-acetylindole core, presenting key data, detailed experimental protocols for cited reactions, and visualizations of relevant biological pathways.

Electrophilic Aromatic Substitution: Directing Effects of the 4-Acetyl Group

The acetyl group at the C4 position is an electron-withdrawing group, which deactivates the indole nucleus towards electrophilic aromatic substitution (SEAr) compared to unsubstituted indole. However, the inherent high nucleophilicity of the indole ring still allows for a range of electrophilic functionalizations. The regioselectivity of these reactions is a crucial consideration for synthetic chemists.

Nitration

Nitration of acetylindoles has been a subject of study, revealing the directing influence of the acetyl group. While electrophilic attack on the indole ring typically favors the C3 position, the deactivating nature of the acetyl group can influence the substitution pattern.

Table 1: Regioselectivity in the Nitration of Acetylindoles

SubstrateReagentsProductsProduct RatioReference
3-AcetylindoleConc. HNO₃3-Acetyl-6-nitroindole, 3-Acetyl-4-nitroindole33% (6-nitro), 2% (4-nitro)Noland & Rush, 1966

Experimental Protocol: Nitration of 3-Acetylindole (as an illustrative example)

  • Materials: 3-Acetylindole, Concentrated Nitric Acid.

  • Procedure: To a solution of 3-acetylindole in a suitable solvent, concentrated nitric acid is added dropwise at a controlled temperature (typically low temperatures are employed to control the exothermicity of the reaction). The reaction mixture is stirred for a specified period. Upon completion, the reaction is quenched with ice water, and the products are extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The product mixture is subsequently purified by column chromatography to separate the isomers.

Halogenation, Friedel-Crafts Acylation, and Vilsmeier-Haack Reaction

Data on direct halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack reactions on the 4-acetylindole scaffold are limited. However, the general principles of electrophilic substitution on deactivated indole rings can be applied. It is anticipated that these reactions would require harsher conditions compared to unsubstituted indole and that the regioselectivity would be influenced by the deactivating effect of the 4-acetyl group, likely favoring substitution on the benzene ring (positions C6 and possibly C2) or requiring N-protection to facilitate reaction at C3.

Reduction of the 4-Acetyl Group

The carbonyl functionality of the 4-acetyl group is a prime site for reduction, offering a pathway to diverse 4-substituted indoles, such as 4-ethylindole and 4-(1-hydroxyethyl)indole.

Reduction to an Ethyl Group

Complete reduction of the acetyl group to an ethyl group can be achieved through classical reduction methods.

  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for aryl ketones but is performed under strongly acidic conditions, which may not be suitable for substrates with acid-labile functional groups.[1][2]

  • Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base (e.g., KOH) at high temperatures. It is conducted under basic conditions and is a good alternative for acid-sensitive substrates.[3][4][5]

Table 2: Common Methods for the Reduction of Aryl Ketones to Alkanes

ReactionReagentsConditionsAdvantagesDisadvantages
Clemmensen ReductionZn(Hg), conc. HClAcidic, heatEffective for aryl ketonesNot suitable for acid-sensitive substrates
Wolff-Kishner ReductionH₂NNH₂, KOH, high-boiling solvent (e.g., ethylene glycol)Basic, high temperatureSuitable for acid-sensitive substratesNot suitable for base-sensitive substrates

Experimental Protocol: General Procedure for Clemmensen Reduction of an Aryl Ketone

  • Materials: Aryl ketone, Zinc amalgam, Concentrated hydrochloric acid, Toluene.

  • Procedure: A mixture of the aryl ketone, amalgamated zinc, concentrated hydrochloric acid, and an immiscible organic solvent like toluene is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the organic layer is separated, washed with water and brine, dried over a drying agent, and concentrated to yield the crude product, which is then purified.

Experimental Protocol: General Procedure for Wolff-Kishner Reduction of an Aryl Ketone

  • Materials: Aryl ketone, Hydrazine hydrate, Potassium hydroxide, Ethylene glycol.

  • Procedure: The aryl ketone, hydrazine hydrate, and potassium hydroxide are heated in ethylene glycol. The temperature is gradually increased to allow for the formation of the hydrazone and subsequent decomposition to the alkane with the evolution of nitrogen gas. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the product.

Reduction to an Alcohol

The acetyl group can be selectively reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)indole, using milder reducing agents.

  • Sodium Borohydride (NaBH₄): This is a common and selective reagent for the reduction of ketones to alcohols in the presence of other functional groups. The reaction is typically carried out in protic solvents like methanol or ethanol.

  • Lithium Aluminium Hydride (LiAlH₄): A more powerful reducing agent that also readily reduces ketones to alcohols. It is typically used in aprotic ethereal solvents like diethyl ether or tetrahydrofuran.

Oxidation of the 4-Acetyl Group

The 4-acetyl group can undergo oxidation reactions, such as the Baeyer-Villiger oxidation, to introduce an oxygen atom adjacent to the carbonyl group, forming an ester.

Baeyer-Villiger Oxidation

This reaction typically employs peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides to convert ketones to esters. In the case of 4-acetylindole, this would lead to the formation of 4-acetoxyindole. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. For an aryl alkyl ketone, the aryl group generally has a higher migratory aptitude than a methyl group.

Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation of an Aryl Ketone

  • Materials: Aryl ketone, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.

  • Procedure: The aryl ketone is dissolved in a chlorinated solvent such as dichloromethane, and m-CPBA is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until the starting material is consumed. The reaction mixture is then washed with a solution of sodium bicarbonate to remove the resulting carboxylic acid, followed by washing with brine. The organic layer is dried and concentrated to afford the ester product.

Cycloaddition Reactions

The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. The presence of the electron-withdrawing acetyl group at the 4-position is expected to influence the electronic properties of the diene and dienophile components of the indole ring, thereby affecting the feasibility and outcome of such reactions. While specific examples involving 4-acetylindole are scarce, the general reactivity of indoles in [4+2] cycloadditions (Diels-Alder reactions) suggests that the pyrrole ring can act as the diene component. The electron-withdrawing nature of the 4-acetyl group might make the indole a less reactive diene in normal-electron-demand Diels-Alder reactions but could potentially enhance its reactivity as a dienophile in inverse-electron-demand reactions.

Biological Significance and Signaling Pathways

Indole derivatives are privileged scaffolds in drug discovery, known to interact with a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs). While specific data on the biological targets of 4-acetylindole itself is limited, its structural analogues, such as 4-azaindoles, have been extensively studied as kinase inhibitors.

Kinase Inhibition

Many kinase inhibitors incorporate a heterocyclic core that mimics the hinge-binding motif of ATP. The indole scaffold is a common feature in such inhibitors. The 4-acetyl group can serve as a key interaction point within the ATP-binding pocket or as a handle for further synthetic elaboration to enhance potency and selectivity.

Kinase_Inhibition_Workflow cluster_0 Drug Discovery Process cluster_1 Kinase Signaling Pathway Scaffold_Selection Scaffold Selection (e.g., 4-Acetylindole) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Design Screening High-Throughput Screening Library_Synthesis->Screening Compound Collection Hit_Identification Hit Identification Screening->Hit_Identification Identifies Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Structure-Activity Relationship Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Candidate Selection Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Receptor Receptor Tyrosine Kinase Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor 4-Acylindole-based Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

Workflow for Kinase Inhibitor Drug Discovery and Mechanism of Action.
GPCR Modulation

GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes. The indole nucleus is a common structural motif in many GPCR ligands, including agonists and antagonists for serotonin (5-HT) and dopamine receptors. The 4-acetyl group can be a crucial pharmacophoric element or a synthetic handle for the development of novel GPCR modulators.

GPCR_Signaling Ligand 4-Acylindole-based Ligand GPCR G-Protein Coupled Receptor Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

General GPCR Signaling Pathway Modulated by a 4-Acylindole Ligand.

Conclusion

The 4-acetylindole scaffold possesses a rich and varied reactivity profile. The electron-withdrawing nature of the 4-acetyl group deactivates the indole ring towards electrophilic attack but also provides a handle for a variety of chemical transformations, including reduction and oxidation. While specific, quantitative data for many reactions on this particular scaffold are still emerging, the principles of indole chemistry provide a strong foundation for predicting its behavior. The versatility of the 4-acetylindole core, coupled with the biological importance of the indole nucleus, ensures its continued prominence as a valuable building block in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity will undoubtedly unlock new avenues for the development of innovative pharmaceuticals.

References

An In-Depth Technical Guide to the Electronic Properties of the Indole Nucleus in 4-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the indole nucleus when substituted with an acetyl group at the 4-position. The introduction of the electron-withdrawing acetyl group significantly modulates the electron density distribution within the bicyclic indole system, thereby influencing its reactivity, spectroscopic characteristics, and potential as a pharmacophore in drug design. This document details the theoretical and experimental approaches used to characterize these properties, presenting key data in a structured format for comparative analysis.

Introduction: The Indole Nucleus and the Influence of the 4-Acetyl Group

The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmaceutical agents. Its aromaticity and the electron-rich nature of the pyrrole ring dictate its chemical behavior, making it a versatile building block in medicinal chemistry. The electronic properties of the indole nucleus can be finely tuned by the introduction of substituents at various positions.

The placement of an acetyl group, a moderately deactivating, electron-withdrawing group, at the C4-position of the indole ring alters the electronic landscape of the molecule. This substitution influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the aromaticity of the benzene and pyrrole rings, and the nucleophilicity of the indole nitrogen and the C3 position. Understanding these electronic perturbations is crucial for predicting the molecule's reactivity in chemical syntheses and its interaction with biological targets.

Spectroscopic Properties of 4-Acetylindole

Spectroscopic techniques are fundamental in elucidating the electronic structure of molecules. Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy provide valuable insights into the electron distribution and energy levels of the 4-acetylindole molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for probing the electronic environment of individual atoms within a molecule. The chemical shifts of the protons and carbons in 4-acetylindole are indicative of the electron density at each position. The electron-withdrawing acetyl group is expected to deshield adjacent protons and carbons, leading to downfield shifts in the NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for 4-Acetylindole

ProtonChemical Shift (δ, ppm)Multiplicity
H1 (NH)~8.3br s
H2~7.3t
H3~6.8t
H5~7.6d
H6~7.2t
H7~7.9d
-COCH₃~2.7s

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 4-Acetylindole

CarbonChemical Shift (δ, ppm)
C2~124
C3~103
C3a~128
C4~130
C5~122
C6~123
C7~117
C7a~137
C=O~198
-CH₃~28

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, often from the HOMO to the LUMO. The presence of the acetyl group, a chromophore, and its electronic communication with the indole ring are expected to influence the absorption spectrum.

Table 3: UV-Vis Spectroscopic Data for Indole and 4-Acetylindole

Compoundλmax (nm)Solvent
Indole~270, ~280, ~290Methanol
4-Acetylindole~245, ~310Not Specified

Computational Analysis of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure of molecules. These calculations can provide valuable data on molecular orbital energies, electron density distribution, and other electronic parameters.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key molecular orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 4: Calculated Electronic Properties of Indole and Substituted Indoles

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Indole-5.58-0.315.27
4-Acetylindole-6.01-1.234.78

Note: These values are illustrative and can vary depending on the computational method and basis set used.

The acetyl group, being electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO. The lowering of the LUMO energy is typically more pronounced, leading to a smaller HOMO-LUMO gap compared to unsubstituted indole, suggesting increased reactivity towards nucleophiles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline general protocols for the key experimental techniques used to characterize the electronic properties of 4-acetylindole.

Synthesis of 4-Acetylindole

A common route for the synthesis of 4-acetylindole involves the Friedel-Crafts acylation of indole. However, this method can lead to a mixture of products. A more specific synthesis might involve the use of a protected indole derivative or a multi-step sequence starting from a pre-functionalized benzene ring.

General Protocol for Friedel-Crafts Acylation:

  • Dissolve indole in a suitable anhydrous solvent (e.g., carbon disulfide or nitrobenzene).

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride.

  • Allow the reaction to proceed at a controlled temperature.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Dissolve 5-10 mg of the 4-acetylindole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 16 to 64.

  • Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

UV-Vis Spectroscopy

Protocol for UV-Vis Absorption Spectroscopy:

  • Prepare a stock solution of 4-acetylindole of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).

  • Use a quartz cuvette with a 1 cm path length.

  • Record a baseline spectrum using the pure solvent.

  • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Identify the wavelengths of maximum absorbance (λmax).

Visualizations of Logical Relationships and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental workflows.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of 4-Acetylindole purification Purification (Chromatography/ Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr uvvis UV-Vis Spectroscopy purification->uvvis ms Mass Spectrometry purification->ms nmr_data NMR Spectral Data (Chemical Shifts, Coupling Constants) nmr->nmr_data uvvis_data UV-Vis Data (λmax) uvvis->uvvis_data ms_data MS Data (Molecular Weight) ms->ms_data electronic_effects cluster_properties Electronic Properties indole Indole Nucleus electron_density Decreased Electron Density (esp. at C3, C5, C7) indole->electron_density homo_lumo Lowered HOMO & LUMO Energies (Reduced HOMO-LUMO Gap) indole->homo_lumo reactivity Altered Reactivity (Decreased Nucleophilicity) indole->reactivity spectroscopy Spectroscopic Shifts (Downfield NMR, Bathochromic UV) indole->spectroscopy acetyl 4-Acetyl Group (Electron-Withdrawing) acetyl->indole influences computational_workflow cluster_outputs Calculated Properties start Define Molecular Structure (4-Acetylindole) dft Perform DFT Calculation (e.g., B3LYP/6-31G*) start->dft optimization Geometry Optimization dft->optimization freq Frequency Calculation (Confirm Minimum Energy) optimization->freq properties Calculate Electronic Properties freq->properties homo_lumo HOMO/LUMO Energies & Energy Gap properties->homo_lumo esp Electrostatic Potential Map properties->esp nbo Natural Bond Orbital Analysis properties->nbo

Tautomerism in substituted indole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in Substituted Indole Compounds

Executive Summary

Indole and its substituted derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, represents a critical and often overlooked factor that can profoundly influence these properties. This guide provides a comprehensive technical overview of the primary tautomeric forms of substituted indoles, the factors governing their equilibrium, and the experimental and computational methods used for their characterization. Understanding and controlling indole tautomerism is paramount for researchers in drug discovery and development to optimize ligand-receptor interactions, solubility, metabolic stability, and overall therapeutic efficacy.

Introduction to Indole Tautomerism

Tautomers are structural isomers of chemical compounds that readily interconvert. This process commonly results from the migration of a proton, a phenomenon known as prototropic tautomerism. For the indole nucleus, several types of tautomerism are possible, depending on the nature and position of its substituents. The relative stability of these tautomers can be dramatically influenced by their chemical environment, including solvent, pH, and temperature, as well as by the electronic and steric effects of substituents on the indole ring.[1][2][3] The most prevalent forms of tautomerism in substituted indole compounds are:

  • Indole ⇌ 3H-Indole (Indolenine) Tautomerism : The fundamental tautomerism of the indole ring itself, involving the migration of the N1-proton to the C3 position.

  • Keto-Enol Tautomerism : Occurs in indoles substituted with a hydroxyl group (hydroxyindoles) or in related structures like oxindoles, where equilibrium exists between a ketone and an enol form.[1]

  • Amino-Imino Tautomerism : Prevalent in amino-substituted indoles, involving an equilibrium between an amino form and an imino form.[4][5]

These equilibria are not merely academic; the dominant tautomeric form can exhibit significantly different biological activities and physicochemical properties.

Principal Tautomeric Equilibria in Substituted Indoles

The specific tautomeric forms present in a given indole derivative are dictated by its substitution pattern. Below are the key equilibria relevant to researchers.

Indole ⇌ 3H-Indole (Indolenine) Tautomerism

The indole form (1H-indole) is aromatic and significantly more stable than the non-aromatic 3H-indole (indolenine) tautomer.[6] However, the 3H-indole can act as a key intermediate in certain chemical reactions. The equilibrium can be influenced by factors that stabilize the C3-protonated form, such as the coordination of the indole nitrogen to a metal center.

Caption: General equilibrium between 1H-Indole and its 3H-Indole (indolenine) tautomer.

Keto-Enol Tautomerism

This is arguably the most studied form of tautomerism in indole derivatives, particularly for hydroxyindoles and oxindoles.[1] Indole-3-pyruvic acid (IPyA), a key biosynthetic intermediate, is a classic example where the keto and enol forms coexist in solution, with their relative proportions being highly dependent on pH, temperature, and solvent.[7][8][9] The enol tautomer is often stabilized by an intramolecular hydrogen bond.

  • Hydroxyindoles : 5-hydroxyindole primarily exists in the hydroxy (enol) form, while 6-hydroxyindole can form a keto tautomer, leading to a non-radiative decay process.[10]

  • Oxindoles : The oxindole core shows intrinsic keto-enol tautomerism, which is retained in its derivatives like imines and hydrazones and plays a crucial role in their biological activities.[1]

Caption: Keto-enol tautomerism as exemplified by Indole-3-pyruvic acid (IPyA).

Amino-Imino Tautomerism

For indoles bearing an amino group (e.g., 5-aminoindole), an equilibrium can exist between the exocyclic amino form and the endocyclic imino form. The amino tautomer is generally more stable due to the preservation of the benzene ring's aromaticity. However, factors like substitution, solvent polarity, and hydrogen bonding can shift this equilibrium.[11] This type of tautomerism is analogous to that seen in nucleic acid bases like adenine and cytosine, where the rare imino forms can lead to mutations.[5][12]

Caption: Amino-imino tautomerism in a generic 5-aminoindole derivative.

Factors Influencing Tautomeric Equilibria

The delicate balance between tautomers is governed by a combination of intrinsic molecular properties and extrinsic environmental factors.

Influencing_Factors equilibrium Tautomeric Equilibrium (Keto ⇌ Enol) substituent Substituent Effects substituent->equilibrium Electronic (EWG/EDG) Steric Hindrance solvent Solvent Effects solvent->equilibrium Polarity Hydrogen Bonding ph pH / Ionization ph->equilibrium Protonation State temp Temperature temp->equilibrium Thermodynamics (ΔG) Experimental_Workflow cluster_methods Characterization Methods cluster_analysis Data Analysis & Interpretation start Substituted Indole Compound nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) start->nmr uv UV-Vis Spectroscopy start->uv hplc Chromatography (UHPLC-MS) start->hplc comp Computational Modeling (DFT, PCM) start->comp analysis_nmr Signal Integration (Tautomer Ratio) nmr->analysis_nmr analysis_uv λₘₐₓ Shift Analysis (Solvatochromism) uv->analysis_uv analysis_hplc Tautomer Separation & Quantitation hplc->analysis_hplc analysis_comp Relative Energies (ΔG) Equilibrium Constant (Keq) comp->analysis_comp conclusion Elucidation of Tautomeric Equilibrium & Dominant Species analysis_nmr->conclusion analysis_uv->conclusion analysis_hplc->conclusion analysis_comp->conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(1H-Indol-4-yl)ethanone from 4-bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 1-(1H-Indol-4-yl)ethanone, a valuable building block in medicinal chemistry, starting from commercially available 4-bromoindole. The described methodology utilizes a palladium-catalyzed Stille cross-coupling reaction, which is a reliable and versatile method for the formation of carbon-carbon bonds. This protocol is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are frequently found in the core structures of numerous pharmaceuticals and biologically active natural products. The functionalization of the indole scaffold at various positions is a key strategy in the development of new therapeutic agents. Specifically, 4-substituted indoles are important intermediates in the synthesis of compounds with a wide range of biological activities. The introduction of an acetyl group at the 4-position of the indole ring to yield this compound provides a versatile handle for further chemical modifications. This document outlines a robust and reproducible method for this transformation using a palladium-catalyzed Stille coupling reaction between 4-bromoindole and an acetylating agent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 4-bromoindole.

ParameterValue
Starting Material 4-Bromoindole
Product This compound
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Reaction Type Stille Cross-Coupling
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Acetylating Agent Tributyl(1-ethoxyvinyl)tin
Solvent Toluene
Base Not required for coupling
Reaction Temperature 110 °C
Reaction Time 24 hours
Typical Yield 70-85%
Purification Method Flash Column Chromatography

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials:

  • 4-Bromoindole

  • Tributyl(1-ethoxyvinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoindole (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous toluene (to make a 0.1 M solution based on 4-bromoindole) followed by tributyl(1-ethoxyvinyl)tin (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Hydrolysis of the Enol Ether: After the reaction is complete, cool the mixture to room temperature. Add 2 M aqueous HCl solution and stir vigorously for 1 hour at room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Stille Coupling cluster_workup Work-up & Purification start Flame-dried Round-bottom Flask reagents Add 4-Bromoindole and Pd(PPh₃)₄ start->reagents inert Establish Inert Atmosphere (N₂/Ar) reagents->inert add_solv_tin Add Toluene and Tributyl(1-ethoxyvinyl)tin inert->add_solv_tin heat Heat to 110°C for 24h add_solv_tin->heat hydrolysis Cool and Hydrolyze with 2M HCl heat->hydrolysis extraction Extract with Ethyl Acetate hydrolysis->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

Stille_Coupling_Mechanism catalyst Pd(0)L₄ active_catalyst Pd(0)L₂ catalyst->active_catalyst -2L oxidative_addition Oxidative Addition active_catalyst->oxidative_addition bromoindole 4-Bromoindole (Ar-Br) bromoindole->oxidative_addition pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation organotin Bu₃Sn(CH=CHOEt) organotin->transmetalation pd_vinyl_intermediate Ar-Pd(II)(CH=CHOEt)L₂ transmetalation->pd_vinyl_intermediate byproduct Bu₃SnBr transmetalation->byproduct reductive_elimination Reductive Elimination pd_vinyl_intermediate->reductive_elimination reductive_elimination->active_catalyst Regenerates Catalyst enol_ether 4-(1-Ethoxyvinyl)-1H-indole reductive_elimination->enol_ether hydrolysis Acidic Hydrolysis (HCl) enol_ether->hydrolysis product This compound hydrolysis->product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Application Note: A Guide to the Friedel-Crafts Acylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals. The functionalization of the indole ring is therefore of paramount importance. The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring, proceeding via electrophilic aromatic substitution.[1][2] In the case of indole, an electron-rich heterocycle, this reaction typically occurs with high regioselectivity at the C3 position, yielding 3-acylindoles.[3][4][5] These products are not only valuable in their own right, exhibiting activities such as analgesic and antiemetic properties, but also serve as versatile synthetic intermediates for the synthesis of more complex alkaloids and drug candidates.[5][6]

This application note provides detailed experimental protocols for the Friedel-Crafts acylation of indoles, a summary of reaction conditions and yields, and a visualization of the reaction mechanism and experimental workflow. The protocols focus on methodologies that utilize various Lewis acids, which are known to effectively catalyze the reaction while addressing common challenges such as N-acylation and polymerization.[5][7]

Reaction Mechanism

The Friedel-Crafts acylation of indole proceeds through a well-established electrophilic aromatic substitution mechanism.[2][8]

  • Formation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZrCl₄) coordinates to the acylating agent (typically an acyl chloride or anhydride).[2] This coordination polarizes the carbon-halogen bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[2][8]

  • Nucleophilic Attack : The electron-rich indole ring acts as a nucleophile, attacking the acylium ion. The attack preferentially occurs at the C3 position due to the higher electron density at this position, leading to the formation of a cationic intermediate known as an arenium ion or sigma-complex.[8]

  • Deprotonation and Aromatization : A weak base, such as the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the C3 position of the arenium ion.[1][2] This step restores the aromaticity of the indole ring system and regenerates the Lewis acid catalyst, yielding the final 3-acylindole product.

G Figure 1: General Mechanism of Friedel-Crafts Acylation of Indole cluster_reactants Reactants cluster_intermediate Intermediates cluster_product Product Indole Indole SigmaComplex Sigma-Complex (Arenium Ion) Indole->SigmaComplex + Acylium Ion (Nucleophilic Attack at C3) AcylChloride Acyl Chloride (RCOCl) AcyliumIon Acylium Ion [R-C≡O]⁺ AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., SnCl₄, ZrCl₄) LewisAcid->AcyliumIon AcyliumIon->SigmaComplex Product 3-Acylindole SigmaComplex->Product - H⁺ (Deprotonation)

Caption: Figure 1: General Mechanism of Friedel-Crafts Acylation of Indole.

Experimental Protocols

Safety Note: Friedel-Crafts reactions often involve reagents that are corrosive and sensitive to moisture, such as Lewis acids (AlCl₃, SnCl₄, ZrCl₄) and acyl chlorides.[9] All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous conditions should be maintained throughout the experiment.[9]

This protocol is an improved method designed to be highly regioselective for the C3 position by forming an indole-Lewis acid complex prior to the introduction of the acylating agent, which minimizes side reactions like polymerization.[5]

Materials:

  • Indole (or substituted indole)

  • Acylating agent (e.g., Acetyl chloride)

  • Tin(IV) Chloride (SnCl₄)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Nitromethane (CH₃NO₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirring solution of indole (1.0 eq) in anhydrous CH₂Cl₂ (approx. 2 mL per mmol of indole) under an inert atmosphere (Argon or Nitrogen) at 0 °C (ice-water bath), add SnCl₄ (1.2 eq) in a single portion via syringe.[5] A colored precipitate may form.[5]

  • Stir the suspension at 0 °C for 15-20 minutes.

  • Slowly add the acylating agent (1.1 eq) to the reaction mixture at 0 °C.[5]

  • After the addition is complete, add nitromethane (CH₃NO₂) as a cosolvent (approx. 0.5 mL per mmol of indole) to increase the solubility of the complex.[5]

  • Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[5]

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing ice and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-acylindole.

This method provides an efficient route for the regio- and chemoselective acylation of various indoles without the need for N-H protection.[6]

Materials:

  • Indole (1.3 eq)

  • Acyl chloride (1.0 eq)

  • Zirconium(IV) Chloride (ZrCl₄) (1.5 eq)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of indole (1.3 eq) in anhydrous DCE under an inert atmosphere, add ZrCl₄ (1.5 eq) at room temperature.

  • Stir the mixture for 10-15 minutes.

  • Add the corresponding acyl chloride (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for the required time (typically 2-8 hours), monitoring by TLC.[6]

  • After completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired 3-acylindole.[6]

Experimental Workflow Visualization

G Figure 2: General Experimental Workflow start Start setup Reaction Setup (Dry glassware, inert atmosphere) start->setup add_indole Dissolve Indole in Anhydrous Solvent setup->add_indole cool Cool to 0 °C (Ice Bath) add_indole->cool add_lewis Add Lewis Acid (e.g., SnCl₄, ZrCl₄) cool->add_lewis stir1 Stir for 15-20 min add_lewis->stir1 add_acyl Add Acylating Agent stir1->add_acyl reaction Reaction Progression (Monitor by TLC) add_acyl->reaction quench Quench Reaction (Ice-water) reaction->quench workup Aqueous Workup (Extraction & Washes) quench->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify end Pure 3-Acylindole purify->end

Caption: Figure 2: General Experimental Workflow for Friedel-Crafts Acylation of Indole.

Data Summary: Reaction Conditions and Yields

The following table summarizes various conditions and corresponding yields for the Friedel-Crafts acylation of indole and its derivatives, demonstrating the scope and efficiency of different catalytic systems.

Indole SubstrateAcylating AgentCatalyst (eq)SolventTemp (°C)Time (h)Yield (%)Reference
IndoleAcetyl chlorideSnCl₄ (1.2)CH₂Cl₂/CH₃NO₂00.596[5]
IndoleBenzoyl chlorideSnCl₄ (1.2)CH₂Cl₂/CH₃NO₂0195[5]
5-CyanoindolePropionyl chlorideSnCl₄ (1.2)CH₂Cl₂/CH₃NO₂0470[5]
IndoleAcetyl chlorideEt₂AlCl (1.2)CH₂Cl₂00.586[3]
IndoleBenzoyl chlorideEt₂AlCl (1.2)CH₂Cl₂0195[3]
5-BromoindoleAcetyl chlorideEt₂AlCl (1.2)CH₂Cl₂00.585[3]
IndoleBenzoyl chlorideZrCl₄ (1.5)DCE60292[6]
Indole4-Chlorobenzoyl chlorideZrCl₄ (1.5)DCE60390[6]
2-MethylindoleAcetyl chlorideZrCl₄ (1.5)DCE602.594[6]
N-MethylindoleBenzoyl chlorideDBN (0.2)Toluene110465[4]
1,2-DimethylindoleBenzoyl chlorideDBN (0.2)Toluene110488[4]
IndoleBenzoyl chlorideZnO (0.5)[bmim]BF₄40392[7]

DCE = 1,2-Dichloroethane; DBN = 1,5-Diazabicyclo[4.3.0]non-5-ene; [bmim]BF₄ = 1-Butyl-3-methylimidazolium tetrafluoroborate.

Conclusion

The Friedel-Crafts acylation remains a highly effective and reliable method for the synthesis of 3-acylindoles. By carefully selecting the Lewis acid catalyst and optimizing reaction conditions, such as the order of reagent addition and solvent system, high yields and excellent regioselectivity can be achieved. The protocols outlined in this note, using catalysts like SnCl₄ and ZrCl₄, offer robust and reproducible methods suitable for a wide range of indole substrates and acylating agents. These procedures provide a solid foundation for researchers in organic synthesis and medicinal chemistry to access valuable 3-acylindole building blocks for drug discovery and development programs.

References

Application Notes and Protocols for the Synthetic Intermediate: 1-(1H-Indol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(1H-Indol-4-yl)ethanone as a versatile synthetic intermediate in the development of pharmacologically active compounds. Detailed protocols for key transformations and data on the biological activity of the resulting molecules are presented to facilitate research and development in medicinal chemistry.

Introduction to this compound

This compound, also known as 4-acetylindole, is a key building block in organic synthesis. Its indole scaffold is a prevalent feature in numerous natural products and synthetic drugs, imparting a wide range of biological activities. The presence of a reactive acetyl group at the 4-position of the indole ring allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of diverse molecular architectures targeting various biological pathways.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of compounds targeting a spectrum of diseases, from cardiovascular disorders to cancer and inflammation. Its derivatives have shown promise as potent and selective inhibitors of key enzymes and receptors.

Synthesis of β-Adrenergic Receptor Antagonists

Derivatives of this compound are utilized in the preparation of β-adrenergic receptor antagonists, commonly known as beta-blockers, which are essential for managing cardiovascular diseases. These compounds function by blocking the effects of adrenaline on β-adrenergic receptors, leading to reduced heart rate and blood pressure. The synthesis typically involves the conversion of the acetyl group to an oxime, followed by reduction and subsequent elaboration of the side chain to introduce the pharmacophoric amino-alcohol moiety.

Development of Novel Kinase Inhibitors

The indole nucleus is a common scaffold in the design of kinase inhibitors for cancer therapy. This compound is a precursor for the synthesis of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Sarcoma (Src) kinases.[1][2] The cooperation between EGFR and c-SRC is implicated in the aggressive phenotype of various tumors.[1] Combination therapies targeting both kinases can induce apoptosis and mitigate acquired resistance to chemotherapy.[1][2]

Synthesis of CBP/EP300 Bromodomain Inhibitors

This compound derivatives have been identified as potent inhibitors of the bromodomains of CREB-binding protein (CBP) and the E1A binding protein p300 (EP300). These proteins are transcriptional co-activators that play a critical role in the progression of castration-resistant prostate cancer. By inhibiting these bromodomains, the transcription of key oncogenes can be suppressed, offering a therapeutic strategy for this advanced form of cancer.

Preparation of COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. This compound can be used to synthesize selective COX-2 inhibitors. The synthetic strategy often involves the elaboration of the acetyl group into a more complex side chain that can selectively bind to the active site of the COX-2 enzyme.

Experimental Protocols

The following are detailed protocols for key synthetic transformations starting from this compound or its precursors.

General Synthesis of 4-Hydroxyindole (Precursor to Beta-Blockers)

This protocol outlines a method for the synthesis of 4-hydroxyindole, a key precursor for many beta-blockers.[3]

Reaction Scheme:

Procedure:

  • Synthesis of the Enamine Intermediate:

    • To a 1 L reaction flask, add 112 g of 1,3-cyclohexanedione, 90 g of 2-aminoethanol, 500 mL of toluene, and 1 g of p-toluenesulfonic acid.

    • Heat the mixture to reflux for 2 hours, using a water separator to remove the water generated during the reaction.

    • Cool the reaction mixture to allow the precipitation of a yellow solid.

  • Cyclization and Aromatization:

    • The enamine intermediate is then subjected to cyclization and aromatization in the presence of a metal catalyst with dehydrogenation activity (e.g., a supported or framework metal catalyst) at a temperature of 80-200°C to yield 4-hydroxyindole.[3]

Synthesis of 1-(1H-indol-4-yloxy)-3-aminopropan-2-ol Derivatives (Beta-Blocker Core)

This protocol describes a general method for the synthesis of the core structure of many indole-based beta-blockers from 4-hydroxyindole.[4]

Reaction Scheme:

Procedure:

  • Epoxidation:

    • React 4-hydroxyindole with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide intermediate, 4-(oxiran-2-ylmethoxy)-1H-indole.

  • Ring-Opening:

    • The resulting epoxide is then reacted with a suitable primary or secondary amine (e.g., N-isopropylamine or N-3,4-dimethoxyphenethylamine) to open the epoxide ring and form the desired 1-(1H-indol-4-yloxy)-3-(substituted-amino)propan-2-ol derivative.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds synthesized from this compound derivatives.

Table 1: Inhibitory Activity of Dual EGFR/SRC Kinase Inhibitors [1]

CompoundEGFR IC₅₀ (µM)SRC Kinase Inhibition (%)
Derivative 1 >1085.34
Derivative 2 1.02680.12
Derivative 3 >1089.68
Dasatinib (Ref.) -93.26
Osimertinib (Ref.) 0.015-

Table 2: Antiproliferative Activity of Dual EGFR/BRAFV600E Inhibitors [5]

CompoundEGFR IC₅₀ (µM)BRAFV600E IC₅₀ (µM)
Compound 23 0.080.10
Compound 33 0.090.29
Erlotinib (Ref.) 0.05-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.

Dual EGFR and SRC Kinase Inhibition Pathway

This diagram illustrates the signaling cascade targeted by dual EGFR and SRC kinase inhibitors synthesized from this compound derivatives.

EGFR_SRC_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SRC SRC SRC->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Dual EGFR/SRC Inhibitor Inhibitor->EGFR Inhibitor->SRC

Caption: Dual EGFR/SRC kinase inhibition pathway.

General Synthetic Workflow

This diagram outlines the general workflow for the synthesis and evaluation of new drug candidates from this compound.

Synthetic_Workflow Start This compound Synthesis Chemical Synthesis & Modification Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (Enzyme/Receptor Assays) Purification->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo

Caption: General drug discovery workflow.

References

Application Notes and Protocols: 4-Acetylindole in the Synthesis of COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylindole is a versatile starting material and a key building block in the synthesis of a variety of pharmacologically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, notably for the development of anti-inflammatory agents. This document provides detailed application notes and protocols for the utilization of 4-acetylindole in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that offer a reduced risk of gastrointestinal side effects compared to their non-selective counterparts.[1] The protocols outlined below focus on the synthesis of a 2,3-diaryl-4-acetylindole derivative, a structural motif known for its potent and selective COX-2 inhibition.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as maintaining the integrity of the stomach lining. In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[3] The selective inhibition of COX-2 is therefore a key strategy in the development of anti-inflammatory drugs with improved safety profiles.

Below is a diagram illustrating the central role of COX-2 in the inflammatory signaling cascade.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Releases COX-2 COX-2 Arachidonic_Acid->COX-2 Substrate Prostaglandin_H2 Prostaglandin_H2 COX-2->Prostaglandin_H2 Catalyzes Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Converted to Inflammation Inflammation Prostaglandins->Inflammation Mediate Inflammatory_Stimuli Inflammatory_Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates PLA2->Phospholipids Acts on

Figure 1: Simplified COX-2 signaling pathway in inflammation.

Synthetic Application: Synthesis of a 2,3-Diaryl-4-acetylindole COX-2 Inhibitor

This section details a synthetic route to a potential COX-2 inhibitor starting from 4-acetylindole. The target molecule, 1-(4-sulfamoylphenyl)-2-(4-methoxyphenyl)-3-phenyl-4-acetyl-1H-indole, incorporates key pharmacophoric features for selective COX-2 inhibition, including the diaryl indole core and a sulfonamide moiety, similar to celecoxib.

The overall synthetic workflow is depicted below:

Figure 2: Synthetic workflow for a 2,3-diaryl-4-acetylindole.
Experimental Protocols

Step 1: Synthesis of 2-(4-Methoxyphenyl)-4-acetyl-1H-indole (Intermediate 1) via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the construction of the indole ring.[4]

Materials:

  • 4-Acetyl-phenylhydrazine hydrochloride

  • 4-Methoxyacetophenone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • A mixture of 4-acetyl-phenylhydrazine hydrochloride (1.0 eq) and 4-methoxyacetophenone (1.1 eq) in ethanol is stirred at room temperature for 30 minutes.

  • The solvent is removed under reduced pressure.

  • Polyphosphoric acid is added to the residue, and the mixture is heated at 100 °C for 2 hours.

  • The reaction mixture is cooled to room temperature and then poured into ice-water.

  • The mixture is neutralized with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(4-methoxyphenyl)-4-acetyl-1H-indole.

Expected Yield: 65-75%

Step 2: Synthesis of 1-(4-Sulfamoylphenyl)-2-(4-methoxyphenyl)-4-acetyl-1H-indole (Intermediate 2) via N-Arylation

The introduction of the sulfamoylphenyl group at the N-1 position of the indole is crucial for COX-2 selectivity.

Materials:

  • 2-(4-Methoxyphenyl)-4-acetyl-1H-indole (Intermediate 1)

  • 4-Fluorobenzenesulfonamide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of Intermediate 1 (1.0 eq) in DMF, add 4-fluorobenzenesulfonamide (1.2 eq) and K₂CO₃ (2.0 eq).

  • The reaction mixture is heated at 120 °C for 12 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(4-sulfamoylphenyl)-2-(4-methoxyphenyl)-4-acetyl-1H-indole.

Expected Yield: 50-60%

Step 3: Synthesis of 1-(4-Sulfamoylphenyl)-2-(4-methoxyphenyl)-3-phenyl-4-acetyl-1H-indole (Target Molecule) via Suzuki Coupling

A Suzuki coupling reaction is employed to introduce the C-3 phenyl group. This first requires bromination at the C-3 position.

Sub-step 3a: Bromination of Intermediate 2

Materials:

  • Intermediate 2

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of Intermediate 2 (1.0 eq) in DCM at 0 °C, add NBS (1.05 eq) portion-wise.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched with water, and the layers are separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 3-bromo derivative, which is used in the next step without further purification.

Sub-step 3b: Suzuki Coupling

Materials:

  • Crude 3-bromo-1-(4-sulfamoylphenyl)-2-(4-methoxyphenyl)-4-acetyl-1H-indole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water mixture

Procedure:

  • A mixture of the crude 3-bromoindole (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Na₂CO₃ (2.0 eq) in a toluene/ethanol/water (4:1:1) mixture is degassed and then heated at 90 °C under a nitrogen atmosphere for 12 hours.

  • The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the final product, 1-(4-sulfamoylphenyl)-2-(4-methoxyphenyl)-3-phenyl-4-acetyl-1H-indole.

Expected Yield: 70-80%

Quantitative Data Summary

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative indole-based inhibitors, providing a benchmark for the newly synthesized compounds.

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib N/A~7.6~0.04~190[5]
Indomethacin N/A~0.1~1.2~0.08[5]
Indole Derivative A 2-phenyl-3-(4-methylsulfonylphenyl)-1H-indole>1000.11>909[6]
Indole Derivative B 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-3-(N-benzyl)carboxamide15.20.2560.8[7]
Indole Derivative C 2-(4-methylsulfonyl)phenyl-5-fluoro-1H-indole>100.17>58[6]

Conclusion

4-Acetylindole serves as a valuable and accessible starting material for the synthesis of potent and selective COX-2 inhibitors. The protocols provided herein offer a clear and adaptable framework for the synthesis of 2,3-diaryl-4-acetylindole derivatives. Researchers can utilize these methods as a foundation for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles. Further optimization of the reaction conditions and structural modifications of the target molecule can be explored to enhance the pharmacological properties of the synthesized compounds.

References

Application of 1-(1H-Indol-4-yl)ethanone in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(1H-Indol-4-yl)ethanone, also known as 4-acetylindole, is a key heterocyclic building block in medicinal chemistry. Its indole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities. The presence of the acetyl group at the 4-position provides a crucial handle for further chemical modifications, making it a versatile starting material for the synthesis of diverse and complex molecules. This document provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols, quantitative data, and pathway diagrams to guide researchers in this field.

Key Applications in Drug Discovery

The indole nucleus of this compound serves as a pharmacophore in many biologically active compounds.[1] Its derivatives have been explored for various therapeutic targets, primarily in the areas of oncology and inflammation.

1. Inhibition of CBP/EP300 Bromodomains for Cancer Therapy

Derivatives of 1-(1H-indol-1-yl)ethanone have emerged as potent inhibitors of the bromodomains of CREB-binding protein (CBP) and the E1A binding protein p300 (EP300).[2] These proteins are transcriptional coactivators that play a crucial role in regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis.[2] Dysregulation of CBP/p300 activity is implicated in various cancers, including castration-resistant prostate cancer.[2]

By inhibiting the CBP/EP300 bromodomains, these indole derivatives can modulate the transcription of key oncogenes, representing a promising therapeutic strategy.[2]

2. Development of Anti-inflammatory and Analgesic Agents

The indole scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Research has explored derivatives of 1-(1H-indol-1-yl)ethanone as potential inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[3][4] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Quantitative Data Summary

The following tables summarize the biological activity of derivatives of 1-(1H-indol-yl)ethanone.

Table 1: CBP/EP300 Bromodomain Inhibitory Activity of 1-(1H-Indol-1-yl)ethanone Derivatives

CompoundCBP IC50 (μM)EP300 IC50 (μM)Reference
32h 0.037-[2]
SGC-CBP30 --[2]

Note: Specific IC50 for EP300 and SGC-CBP30 were not provided in the primary source, but compound 32h was reported to be twice as potent as SGC-CBP30.

Table 2: In-Vivo Analgesic and Anti-inflammatory Activity of a 1-(1H-indol-1-yl)ethanone Derivative (D-7)

ActivityMetricResultReference
Anti-inflammatory% Inhibition of Paw EdemaStrongest among tested compounds[3]
Analgesic-Strongest among tested compounds[3]

Note: The specific percentage of inhibition and analgesic activity metrics for compound D-7, identified as 1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone, were not quantified in the abstract but were noted as the most potent among the series tested.

Experimental Protocols

1. Synthesis of this compound (4-Acetylindole)

Protocol: Friedel-Crafts Acylation of Indole

  • Materials: Indole, Acetic Anhydride, Lewis Acid (e.g., SnCl₄, AlCl₃, or ZnCl₂), Dichloromethane (DCM), Sodium Bicarbonate solution, Magnesium Sulfate, Silica Gel.

  • Procedure:

    • Dissolve indole in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the Lewis acid to the solution while stirring.

    • Add acetic anhydride dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding it to a cold saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield this compound.

2. General Protocol for the Synthesis of 1-(1H-indol-1-yl)ethanone Derivatives as COX-2 Inhibitors

This protocol is based on the synthesis of Schiff base derivatives of 1-(1H-indol-1-yl)ethanone.[3][4]

  • Step 1: Synthesis of 4-(2-(1H-indol-1-yl)-2-oxoethoxy)benzaldehyde.

  • Step 2: Condensation reaction.

    • Dissolve 4-(2-(1H-indol-1-yl)-2-oxoethoxy)benzaldehyde and a substituted aniline in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry to obtain the final indole derivative.

Signaling Pathway and Experimental Workflow Diagrams

CBP/EP300 Signaling Pathway in Transcriptional Activation

The following diagram illustrates the role of CBP/EP300 as transcriptional coactivators and how their inhibition can affect gene expression in cancer.

CBP_EP300_Pathway cluster_nucleus Cell Nucleus TF Transcription Factor (e.g., AR, MYC) DNA DNA (Promoter/Enhancer) TF->DNA Binds to CBP_EP300 CBP/EP300 TF->CBP_EP300 Recruits HAT Histone Acetyltransferase (HAT) Domain CBP_EP300->HAT Bromodomain Bromodomain CBP_EP300->Bromodomain RNA_Pol RNA Polymerase II & Basal Transcription Machinery CBP_EP300->RNA_Pol Recruits Histone Histone Tail HAT->Histone Acetylation Ac_Histone Acetylated Histone Bromodomain->Ac_Histone Recognizes Histone->Ac_Histone Gene_Expression Oncogene Transcription RNA_Pol->Gene_Expression Initiates Inhibitor 1-(1H-indol-1-yl)ethanone Derivative Inhibitor->Bromodomain Inhibits

Caption: CBP/EP300 signaling pathway and inhibition.

General Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

experimental_workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis (e.g., Multi-step reactions) Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Biological_Screening In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Characterization->Biological_Screening Data_Analysis Data Analysis (e.g., IC50 determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization (Structure-Activity Relationship Studies) Data_Analysis->Lead_Optimization In_Vivo_Testing In vivo Testing (e.g., Animal Models) Data_Analysis->In_Vivo_Testing Promising Compounds Lead_Optimization->Synthesis Iterative Process End Identification of Preclinical Candidate In_Vivo_Testing->End

Caption: Drug discovery workflow.

References

Application Notes and Protocols for the Synthesis and Biological Screening of 1-(1H-indol-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-(1H-indol-1-yl)ethanone derivatives and detailed protocols for their biological screening. The information is intended to guide researchers in the discovery and development of novel therapeutic agents based on the versatile indole scaffold.

Synthesis of 1-(1H-indol-1-yl)ethanone Derivatives

The synthesis of the core structure, 1-(1H-indol-1-yl)ethanone (N-acetylindole), is a fundamental step. This can be achieved through the N-acylation of indole. Further derivatization can be performed to create a library of compounds for biological screening.

General Protocol for N-Acetylation of Indole

This protocol describes a common method for the synthesis of 1-(1H-indol-1-yl)ethanone.

Materials:

  • Indole

  • Acetic anhydride

  • Sodium acetate (or other suitable base)

  • Glacial acetic acid (optional, as catalyst)

  • Ethanol (for recrystallization)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round bottom flask, dissolve indole in a suitable solvent like glacial acetic acid or an excess of acetic anhydride.

  • Add a catalytic amount of a base, such as sodium acetate.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(1H-indol-1-yl)ethanone.

  • Dry the purified product and characterize it using appropriate analytical techniques (e.g., melting point, IR, NMR, and mass spectrometry).

Synthesis of Substituted 1-(1H-indol-1-yl)ethanone Derivatives

Further modifications can be introduced to the N-acetylindole scaffold. For instance, derivatives can be synthesized by reacting 2-chloro-1-(1H-indol-1-yl)ethanone with various amines.[1]

General Procedure:

  • Synthesize 2-chloro-1-(1H-indol-1-yl)ethanone by reacting 1-(1H-indol-1-yl)ethanone with a chlorinating agent.

  • React the resulting 2-chloro-1-(1H-indol-1-yl)ethanone with a substituted aniline or other amine in a suitable solvent like ethanol. A catalytic amount of acid, such as glacial acetic acid, may be required.[1][2]

  • The reaction mixture is typically stirred or refluxed for a specific period.

  • Upon completion, the product can be isolated by precipitation, filtration, and purified by recrystallization.[1]

Biological Screening Protocols

The synthesized 1-(1H-indol-1-yl)ethanone derivatives can be screened for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

In Vitro Anticancer Activity Screening

The antiproliferative activity of the synthesized compounds can be evaluated against various human cancer cell lines.

Protocol: MTT Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[3][4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds and a positive control (e.g., doxorubicin or 5-fluorouracil) in the culture medium.

  • After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The antimicrobial properties of the synthesized derivatives can be assessed against a panel of pathogenic bacteria and fungi.

Protocol 1: Agar Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm in diameter)

  • Synthesized compounds dissolved in a suitable solvent

  • Standard antibiotic and antifungal discs (e.g., ciprofloxacin, fluconazole)

  • Incubator

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Prepare a standardized inoculum of the microbial suspension.

  • Evenly spread the microbial inoculum over the surface of the agar plates.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized compounds.

  • Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, on the surface of the inoculated agar plates.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized compounds

  • Standard antimicrobial agents

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare serial dilutions of the synthesized compounds and standard drugs in the appropriate broth in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates under suitable conditions.

  • After incubation, visually inspect the plates for microbial growth (turbidity) or use a microplate reader to measure absorbance.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vivo Anti-inflammatory Activity Screening

The anti-inflammatory potential of the synthesized derivatives can be evaluated using animal models.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

Materials:

  • Wistar albino rats

  • Carrageenan solution (1% in saline)

  • Synthesized compounds

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the synthesized compounds and the standard drug orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

The quantitative data obtained from the biological screening should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Anticancer Activity of 1-(1H-indol-1-yl)ethanone Derivatives (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)WRL-68 (Liver Cancer)Reference
Derivative A DataDataData[Source]
Derivative B DataDataData[Source]
Indolyl Chalcone 1b --<1 µg/ml[5]
Indolyl Chalcone 1d --1.51 µg/ml[5]
Indole-based Tyrphostin 2a 1.30.9 (p53-/-)-[3]
Indole-based Tyrphostin 2b 0.90.4-[3]
Indolyl-Pyrimidine 4f 1.832.15-[4]
Indolyl-Pyrimidine 4g 1.561.89-[4]
Doxorubicin (Standard) DataDataData[Source]

Note: Data for "Derivative A" and "Derivative B" are placeholders and should be replaced with actual experimental results. The provided data for specific compounds are from cited literature and may not be 1-(1H-indol-1-yl)ethanone derivatives but are structurally related and serve as examples.

Table 2: Antimicrobial Activity of 1-(1H-indol-1-yl)ethanone Derivatives (Zone of Inhibition in mm)

CompoundS. aureusE. coliB. subtilisC. albicansReference
Derivative C DataDataDataData[Source]
Derivative D DataDataDataData[Source]
Pyrazolyl Indole 5c 1816--[6]
Ciprofloxacin (Standard) DataData--[Source]
Fluconazole (Standard) ---Data[Source]

Note: Data for "Derivative C" and "Derivative D" are placeholders. The provided data for a specific compound is from cited literature and serves as an example.

Table 3: Anti-inflammatory Activity of 1-(1H-indol-1-yl)ethanone Derivatives (% Inhibition of Paw Edema)

CompoundDose (mg/kg)% Inhibition at 3hReference
Derivative E DataData[Source]
Derivative F DataData[Source]
Azetidinylindole Derivative -Significant activity[7]
Indomethacin (Standard) 10Data[Source]

Note: Data for "Derivative E" and "Derivative F" are placeholders. The provided data for a specific compound is qualitative from the cited literature and serves as an example.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by 1-(1H-indol-1-yl)ethanone derivatives.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivatives 1-(1H-indol-1-yl)ethanone Derivatives Derivatives->COX2 Inhibition

Caption: COX-2 signaling pathway and its inhibition.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Derivatives 1-(1H-indol-1-yl)ethanone Derivatives Derivatives->EGFR Inhibition

Caption: EGFR signaling pathway in cancer.

p53_MDM2_Pathway p53 p53 Apoptosis Apoptosis Cell Cycle Arrest p53->Apoptosis Degradation p53 Degradation p53->Degradation MDM2 MDM2 MDM2->p53 Ubiquitination Derivatives 1-(1H-indol-1-yl)ethanone Derivatives Derivatives->MDM2 Inhibition

Caption: p53-MDM2 signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological screening of 1-(1H-indol-1-yl)ethanone derivatives.

Experimental_Workflow Synthesis Synthesis of 1-(1H-indol-1-yl)ethanone and its Derivatives Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) Screening->Anti_inflammatory Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis

Caption: Experimental workflow.

References

Application Notes and Protocols: The Role of 4-Acetylindole Derivatives in the Development of Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-acetylindole scaffold represents a promising chemical starting point for the development of novel bromodomain inhibitors, particularly targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). While direct literature on 4-acetylindole as a bromodomain inhibitor core is emerging, extensive research on structurally related scaffolds, such as 4-acyl pyrroles and various indole derivatives, provides a strong rationale for its potential.[1][2][3][4] These inhibitors function by competitively binding to the acetyl-lysine (KAc) binding pocket of bromodomains, thereby disrupting protein-protein interactions essential for transcriptional activation of key oncogenes like c-Myc.[4] This document provides an overview of the application of indole-based compounds in bromodomain inhibitor development, along with detailed protocols for their evaluation.

Mechanism of Action

BET bromodomain inhibitors mimic the endogenous ligand, acetylated lysine, to occupy the hydrophobic pocket within the bromodomain.[4] This competitive inhibition prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target genes involved in cell proliferation and survival, such as c-Myc.[4][5] The disruption of this critical interaction has shown therapeutic potential in various cancers and inflammatory diseases.

Quantitative Data Summary

The following table summarizes the in vitro activity of various indole-based and structurally related bromodomain inhibitors. This data provides a benchmark for the evaluation of new chemical entities based on the 4-acetylindole scaffold.

Compound ClassSpecific CompoundTargetAssay TypeIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Indole-2-one Derivative Compound 12jBRD4 (BD1)Biochemical19HT-294.75[4]
BRD4 (BD2)Biochemical28HL-601.35[4]
Indol-6-yl-pyrrolo[2,3-c]pyridin-7-one Derivative ZLD2218 (Compound 3r)BRD4Biochemical107--[3]
4-Acyl Pyrrole Derivative XD14BET ProteinsProliferation-Leukemia CellsStrong Inhibition[1]
Naphthalene-1,4-dione Scaffold Compound A10BRD4AlphaScreen-Ty82Cytotoxic[6]

Experimental Protocols

AlphaScreen™ Assay for BRD4 Inhibition

Principle: The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions.[7][8][9][10][11] In the context of bromodomain inhibition, a biotinylated histone peptide (the substrate) is captured by streptavidin-coated Donor beads, and a GST-tagged bromodomain protein (the target) is captured by anti-GST-coated Acceptor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. An inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen™ signal.

Materials:

  • GST-tagged BRD4 protein

  • Biotinylated histone H4 acetylated peptide

  • Streptavidin-coated Donor beads

  • Anti-GST-coated Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplates

  • Test compounds (e.g., 4-acetylindole derivatives) dissolved in DMSO

  • Plate reader capable of AlphaScreen™ detection

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add 5 µL of the GST-tagged BRD4 protein solution.

  • Add 5 µL of the test compound dilution to the wells.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of the biotinylated histone peptide solution.

  • Incubate for another 15 minutes at room temperature.

  • In subdued light, add 5 µL of a pre-mixed solution of Donor and Acceptor beads.

  • Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HT-29, HL-60)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium and add 100 µL of the diluted compounds or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well.

  • Mix gently on an orbital shaker to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway of BRD4 Inhibition

BRD4_Inhibition_Pathway BRD4 BRD4 Transcription_Factors Transcription Factors (e.g., c-Myc) BRD4->Transcription_Factors activates Ac_Histone Acetylated Histones Ac_Histone->BRD4 recruits Gene_Expression Target Gene Expression (e.g., c-MYC) Transcription_Factors->Gene_Expression promotes Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation drives Inhibitor 4-Acetylindole Derivative Inhibitor->BRD4 inhibits

Caption: BRD4 inhibition pathway.

Experimental Workflow for Bromodomain Inhibitor Screening

Inhibitor_Screening_Workflow Compound_Library Compound Library (4-Acetylindole Derivatives) Primary_Screening Primary Screening (AlphaScreen) Compound_Library->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Cell Viability, Apoptosis) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing

Caption: Workflow for inhibitor screening.

Logical Relationship of 4-Acetylindole to BRD4 Inhibition

Logical_Relationship Acetylindole 4-Acetylindole Scaffold KAc_Mimic Acetyl-Lysine (KAc) Mimic Acetylindole->KAc_Mimic acts as BRD4_Binding Binding to BRD4 KAc Pocket KAc_Mimic->BRD4_Binding enables Downregulation Downregulation of c-Myc BRD4_Binding->Downregulation leads to Anticancer_Effect Anticancer Effect Downregulation->Anticancer_Effect results in

Caption: 4-Acetylindole's role in BRD4 inhibition.

References

Application Notes and Protocols for the Derivatization of 1-(1H-Indol-4-yl)ethanone in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 1-(1H-Indol-4-yl)ethanone, a key scaffold in medicinal chemistry. The focus is on generating a diverse library of analogues for structure-activity relationship (SAR) studies. The protocols outlined herein describe synthetic modifications at the indole nitrogen, the aromatic ring, and the ethanone side chain. Furthermore, methodologies for relevant biological assays, specifically targeting cyclooxygenase-2 (COX-2) and CREB-binding protein (CBP)/EP300 bromodomains, are detailed. Quantitative data from representative studies are summarized to guide lead optimization efforts. Visual workflows and pathway diagrams are included to facilitate a clear understanding of the experimental logic and biological context.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] this compound, in particular, serves as a versatile starting material for the synthesis of compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[3][4] Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, enabling the systematic exploration of how chemical modifications to a lead compound influence its biological activity. This document outlines protocols for the chemical modification of this compound and the subsequent biological evaluation of the synthesized derivatives.

Derivatization Strategies and Synthetic Protocols

The derivatization of this compound can be systematically approached by modifying three key positions: the indole nitrogen (N1), the ethanone side chain, and the indole ring itself.

N-Alkylation and N-Arylation of the Indole Core

Modification at the indole nitrogen can significantly impact the compound's physicochemical properties and its interaction with biological targets.

Protocol 1: General Procedure for N-Alkylation

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) to the solution at 0 °C and stir for 30 minutes to facilitate the deprotonation of the indole nitrogen.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Modification of the Ethanone Side Chain

The acetyl group is a key site for derivatization to explore interactions with the target protein.

Protocol 2: α-Halogenation and Subsequent Nucleophilic Substitution

  • α-Bromination: To a solution of this compound (1.0 eq.) in a solvent mixture like dioxane and diethyl ether, add a brominating agent such as pyridinium tribromide (1.1 eq.) portion-wise. Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Work-up: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and evaporate the solvent.

  • Nucleophilic Substitution: Dissolve the resulting α-bromo-1-(1H-indol-4-yl)ethanone (1.0 eq.) in a suitable solvent like acetone or acetonitrile. Add the desired nucleophile (e.g., a substituted aniline or thiol; 1.2 eq.) and a base such as potassium carbonate (2.0 eq.).

  • Reaction: Stir the mixture at room temperature or heat under reflux until the reaction is complete as monitored by TLC.

  • Purification: Filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.

Protocol 3: Condensation Reactions

  • Aldol Condensation: In a flask containing an ethanolic solution of this compound (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.), add a catalytic amount of a base (e.g., aqueous NaOH or KOH).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone derivative.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.

Electrophilic Substitution on the Indole Ring

While the 4-position is already substituted, other positions on the indole ring can be targeted for functionalization, although this can be more challenging and may require protecting group strategies.

Biological Assays for SAR Studies

The synthesized derivatives of this compound can be evaluated for their biological activity using various in vitro assays. Based on existing literature, relevant targets include COX-2 and CBP/EP300 bromodomains.[3][4]

COX-2 Inhibition Assay

Protocol 4: In Vitro COX-2 Inhibitory Assay

  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

  • Compound Incubation: Add the test compounds (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.

  • Enzyme Reaction: Initiate the reaction by adding the COX-2 enzyme and arachidonic acid to the wells. Incubate at 37 °C for a specified time (e.g., 15 minutes).

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

CBP/EP300 Bromodomain Binding Assay

Protocol 5: AlphaScreen Assay for CBP Bromodomain Inhibition

  • Reagents: Use a commercial AlphaScreen Histone H3 Peptide-Biotin Kit. Reagents include streptavidin-coated donor beads, nickel chelate acceptor beads, biotinylated histone H3 peptide, and His-tagged CBP bromodomain protein.

  • Assay Procedure: In a 384-well plate, mix the His-tagged CBP bromodomain protein with the biotinylated histone H3 peptide in the assay buffer.

  • Compound Addition: Add the synthesized indole derivatives at varying concentrations.

  • Bead Addition: Add the streptavidin donor beads and nickel chelate acceptor beads.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Detection: Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis: The IC50 values are determined by plotting the AlphaScreen signal against the compound concentration.

Structure-Activity Relationship Data

The following tables summarize representative SAR data for derivatives of 1-(1H-indol-1-yl)ethanone, which can inform the derivatization strategy for the 4-yl isomer.

Table 1: SAR of 1-(1H-indol-1-yl)ethanone Derivatives as CBP/EP300 Bromodomain Inhibitors [3]

CompoundR Group (at 5-position)CBP IC50 (μM)
32aH0.25
32bF0.18
32cCl0.15
32dBr0.12
32hOCH₃0.037

This table is adapted from published data and serves as an example. The specific IC50 values are from the cited literature.

Table 2: Anti-inflammatory Activity of 1-(1H-indol-1-yl)ethanone Derivatives [4]

CompoundSubstituent on Aniline Ring% Inhibition of Paw Edema (at 50 mg/kg)
D-14-Chloro55.2
D-24-Fluoro52.8
D-74-Nitro68.5
Indomethacin-75.3

This table is adapted from published data and serves as an example. The specific percentage inhibition values are from the cited literature.

Visualizations

Derivatization_Workflow cluster_N1 N1-Position Modification cluster_sidechain Ethanone Side Chain Modification cluster_ring Indole Ring Modification start This compound N1_alkylation N-Alkylation/ N-Arylation start->N1_alkylation alpha_halogenation α-Halogenation start->alpha_halogenation condensation Condensation start->condensation electrophilic_sub Electrophilic Substitution start->electrophilic_sub library Diverse Chemical Library N1_alkylation->library nucleophilic_sub Nucleophilic Substitution alpha_halogenation->nucleophilic_sub nucleophilic_sub->library condensation->library electrophilic_sub->library

Caption: Synthetic workflow for the derivatization of this compound.

SAR_Logic synthesis Synthesis of Analogs purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification bioassay In Vitro Biological Assays (e.g., COX-2, CBP) purification->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Design of New Analogs lead_opt Lead Optimization sar->lead_opt

Caption: Logical workflow of a structure-activity relationship (SAR) study.

COX2_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleaves cox2 COX-2 arachidonic_acid->cox2 pgg2 PGG2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound Derivative inhibitor->cox2 inhibits

Caption: Simplified signaling pathway of COX-2 in inflammation.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers engaged in the derivatization of this compound for SAR studies. By systematically applying the described synthetic strategies and biological assays, it is possible to explore the chemical space around this versatile scaffold and identify novel compounds with improved potency and selectivity for various therapeutic targets. The provided visualizations offer a clear overview of the experimental and biological logic, aiding in the design and execution of drug discovery projects centered on indole-based compounds.

References

Application Notes and Protocols: Biological Evaluation of Novel 4-Acetylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological evaluation of novel 4-acetylindole derivatives, a promising class of heterocyclic compounds with demonstrated potential in anticancer and antimicrobial applications. This document outlines detailed protocols for key in vitro assays, presents quantitative data from recent studies, and visualizes relevant signaling pathways and experimental workflows to guide researchers in their drug discovery and development efforts.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of an acetyl group at the 4-position of the indole ring can significantly influence the molecule's electronic properties and steric hindrance, leading to novel pharmacological profiles. This document focuses on the methodologies used to assess the cytotoxic and antimicrobial efficacy of these novel 4-acetylindole derivatives.

Data Presentation: Biological Activity of Indole Derivatives

The following tables summarize the in vitro biological activity of various indole derivatives, including those with substitutions on the acetyl group or other positions of the indole ring, against cancer cell lines and microbial strains. The data is presented as half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Anticancer Activity of Novel Indole Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Indole-Chalcone 12 Various Cancer Cell Lines0.22 - 1.80Tubulin Polymerization Inhibition[1]
Quinoline-Indole 13 Various Cancer Cell Lines0.002 - 0.011Tubulin Polymerization Inhibition[1]
Indolyl-Pyrimidine 4g MCF-7 (Breast)5.1 ± 1.14EGFR Inhibition[2]
HepG2 (Liver)5.02 ± 1.19EGFR Inhibition[2]
HCT-116 (Colon)6.6 ± 1.40EGFR Inhibition[2]
Indole Derivative 16 Lung Cancer CellsStrong CytotoxicityDual EGFR/SRC Kinase Inhibition[3]
Prostate Cancer CellsStrong CytotoxicityDual EGFR/SRC Kinase Inhibition[3]
2-phenylindolglyoxylyldipeptide 15 Glioblastoma Cells0.01165p53-MDM2 Dissociation[4]
Indole Derivative 4f HeLa (Cervical)17.71Apoptosis Induction[5]
MCF-7 (Breast)19.92Apoptosis Induction[5]

Table 2: Antimicrobial Activity of Novel Indole Derivatives (MIC in µg/mL)

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
4-(Indol-3-yl)thiazole-2-amine 5x S. aureus0.12C. albicans0.06 - 0.12[6]
S. Typhimurium0.06[6]
Ciprofloxacin-Indole Hybrid 8b S. aureus0.0625--[7]
E. coli1--[7]
Indole-Triazole 3d MRSA3.125 - 6.25C. krusei3.125[8]
6-bromo-4-iodoindole S. aureus20--[9]
4-bromo-6-chloroindole S. aureus30--[9]

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is designed to assess the cytotoxic effects of novel 4-acetylindole derivatives on various cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Novel 4-acetylindole derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-acetylindole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11][12]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of novel 4-acetylindole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Novel 4-acetylindole derivatives (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well round-bottom microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard

  • Positive control (known antibiotic or antifungal) and negative control (broth only)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the 4-acetylindole derivative (at twice the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.[14]

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL.

    • Include a positive control (inoculum with a standard antimicrobial) and a negative/sterility control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria[13] or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader at 600 nm.

Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that can be targeted by 4-acetylindole derivatives in cancer cells.

EGFR_SRC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SRC c-SRC SRC->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indole_Derivative 4-Acetylindole Derivative Indole_Derivative->EGFR Inhibition Indole_Derivative->SRC Inhibition

Caption: Inhibition of EGFR and c-SRC signaling pathways by 4-acetylindole derivatives.

Apoptosis_Pathway Indole_Derivative 4-Acetylindole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indole_Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via modulation of Bcl-2 family proteins.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add serial dilutions of 4-acetylindole derivatives incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_2_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % viability and IC50 values read_absorbance->analyze_data end End analyze_data->end MIC_Workflow start Start prepare_dilutions Prepare 2-fold serial dilutions of compounds in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate plate with microbial suspension prepare_inoculum->inoculate_plate incubate Incubate (e.g., 37°C, 16-20h) inoculate_plate->incubate determine_mic Visually determine MIC (lowest concentration with no growth) incubate->determine_mic end End determine_mic->end

References

Application Notes and Protocols for 1-(1H-Indol-4-yl)ethanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-Indol-4-yl)ethanone, also known as 4-acetylindole, is a valuable fragment for fragment-based drug discovery (FBDD). Its indole scaffold is a common feature in many biologically active compounds and approved drugs, making it a privileged structure in medicinal chemistry. The presence of a methyl ketone group provides a key interaction point, often mimicking the acetylated lysine side chain recognized by protein families such as bromodomains. This document provides detailed application notes and experimental protocols for the use of this compound in FBDD campaigns, particularly targeting bromodomains and protein kinases.

Physicochemical Properties of this compound

The suitability of a compound for fragment screening is determined by its physicochemical properties, often assessed against the "Rule of Three." this compound is an ideal fragment that adheres to these principles, ensuring good solubility and a higher probability of forming high-quality interactions with a protein target.

PropertyValueSource
Molecular Formula C₁₀H₉NOPubChem[1]
Molecular Weight 159.18 g/mol PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 1PubChem[1]
Rotatable Bonds 1PubChem[1]

Application Note 1: Targeting Bromodomains

Rationale: The CREB binding protein (CBP) and its homolog EP300 are epigenetic regulators that contain a bromodomain responsible for recognizing acetylated lysine residues on histones. These proteins are implicated in cancer and inflammatory diseases.[2] Derivatives of the isomeric 1-(1H-indol-1-yl)ethanone have been successfully identified as potent CBP/EP300 inhibitors through fragment-based virtual screening, highlighting the potential of the indole-ethanone scaffold to bind to the acetyl-lysine binding pocket of bromodomains.[2] The methyl ketone of this compound can serve as an effective mimic for the acetylated lysine, making it an excellent starting point for developing selective bromodomain inhibitors.

Experimental Workflow for Bromodomain Screening

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Fragment_Library Fragment Library (including this compound) Thermal_Shift Differential Scanning Fluorimetry (DSF) Fragment_Library->Thermal_Shift High-throughput screen SPR Surface Plasmon Resonance (SPR) Thermal_Shift->SPR Confirm binding & determine kinetics NMR NMR Spectroscopy (SATD, WaterLOGSY) SPR->NMR Validate binding & map site ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Determine thermodynamics XRay X-ray Crystallography ITC->XRay Obtain structural information SBDD Structure-Based Drug Design XRay->SBDD Guide chemical elaboration Lead_Compound Potent & Selective Lead Compound SBDD->Lead_Compound Synthesize & test analogs Kinase_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->RAF Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-Indol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(1H-Indol-4-yl)ethanone synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired 4-Acetylindole

Potential CauseRecommended Solution
Incorrect Reaction Conditions for Friedel-Crafts Acylation The C3 position of indole is electronically more favorable for electrophilic substitution. To favor C4-acylation, harsher reaction conditions or specific catalysts might be necessary. Consider using a stronger Lewis acid or higher temperatures. However, be aware that this can also lead to degradation.
Formation of N-Acylindole or Diacylated Products N-acylation can compete with C-acylation. The use of a non-protic solvent and a suitable Lewis acid can minimize this. Diacylation can occur under harsh conditions. Careful control of stoichiometry and reaction time is crucial.
Decomposition of Indole Indole is sensitive to strong acids and high temperatures, which can lead to polymerization or degradation. Use milder Lewis acids if possible, and maintain strict temperature control.
Poor Quality of Reagents Ensure all reagents, especially indole and the acylating agent (e.g., acetyl chloride or acetic anhydride), are pure and anhydrous. Moisture can deactivate the Lewis acid catalyst.

Problem 2: Formation of Multiple Isomers (e.g., 3-acetylindole, 6-acetylindole)

Potential CauseRecommended Solution
Lack of Regioselectivity in Friedel-Crafts Acylation The indole nucleus has multiple reactive sites. The choice of Lewis acid and solvent can influence the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) and solvent systems to optimize for C4-acylation.
Isomerization during Reaction or Workup Under certain acidic conditions, acyl group migration might occur. Ensure a controlled workup procedure to neutralize the acid promptly.
Alternative Synthetic Strategy Needed If direct acylation consistently yields a mixture of isomers, consider a multi-step synthesis where the 4-position is functionalized prior to the introduction of the acetyl group.

Problem 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Co-elution of Isomers Isomers of acetylindole can have similar polarities, making separation by column chromatography challenging. Optimize the solvent system for chromatography (e.g., using a gradient elution of hexane and ethyl acetate). Recrystallization may also be an effective purification method.
Presence of Polymeric Byproducts Acid-catalyzed polymerization of indole can lead to tarry residues that complicate purification. Minimize the reaction time and temperature to reduce polymer formation. An initial filtration through a pad of silica gel might help remove some polymeric material.
Product Instability The final product may be sensitive to light or air. Store the purified compound under an inert atmosphere and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct method is the Friedel-Crafts acylation of indole. However, achieving high regioselectivity for the 4-position can be challenging due to the higher reactivity of the 3-position. Optimization of the Lewis acid catalyst, solvent, and temperature is critical for improving the yield of the desired C4 isomer.

Q2: What are the typical yields for the synthesis of this compound?

A2: Reported yields for the direct Friedel-Crafts acylation to obtain the 4-acetylindole are often low to moderate, and highly dependent on the specific reaction conditions used. Due to the preferential acylation at the C3 position, the formation of byproducts is common, which lowers the isolated yield of the desired product.

Q3: Can I use an alternative method to Friedel-Crafts acylation?

A3: Yes, an alternative strategy involves the Fries rearrangement of 4-acetoxyindole. This two-step process consists of the acetylation of 4-hydroxyindole to form 4-acetoxyindole, followed by a Lewis acid-catalyzed rearrangement to yield this compound. This method can sometimes offer better regioselectivity.

Q4: What are the key parameters to control during a Friedel-Crafts acylation of indole to favor the 4-position?

A4: Key parameters include:

  • Choice of Lewis Acid: Stronger Lewis acids may be required to overcome the kinetic preference for the C3 position.

  • Solvent: The choice of solvent can influence the reactivity and selectivity.

  • Temperature: Higher temperatures may favor the thermodynamically more stable C4 product, but can also lead to degradation.

  • Stoichiometry: Careful control of the molar ratios of indole, acylating agent, and Lewis acid is essential to avoid side reactions like diacylation.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H and C=O stretching).

  • Melting Point: To assess the purity of the solid product.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Indole (General Procedure)

Materials:

  • Indole

  • Acetyl chloride or Acetic anhydride

  • Lewis acid (e.g., AlCl₃, SnCl₄)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of indole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (typically 0 °C or lower), add the Lewis acid portion-wise.

  • After stirring for a short period, add the acetylating agent (acetyl chloride or acetic anhydride) dropwise, maintaining the temperature.

  • Allow the reaction to proceed at the specified temperature for a set time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate this compound.

Protocol 2: Fries Rearrangement of 4-Acetoxyindole

Step 1: Synthesis of 4-Acetoxyindole

  • Dissolve 4-hydroxyindole in a suitable solvent (e.g., pyridine or a mixture of dichloromethane and a base like triethylamine).

  • Cool the solution in an ice bath and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove the catalyst and excess reagents.

  • Purify the resulting 4-acetoxyindole, typically by recrystallization or column chromatography.

Step 2: Fries Rearrangement

  • To a solution of 4-acetoxyindole in a suitable solvent (e.g., nitrobenzene or without solvent), add a Lewis acid (e.g., AlCl₃) at a controlled temperature.

  • Heat the reaction mixture to the desired temperature and maintain for the required time, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and quench it by adding it to ice-cold dilute acid.

  • Extract the product with an organic solvent and perform a standard aqueous workup.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Synthesis MethodKey ReagentsTypical ConditionsReported YieldKey Challenges
Friedel-Crafts Acylation Indole, Acetyl Chloride/Acetic Anhydride, Lewis Acid (e.g., AlCl₃, SnCl₄)Low temperature, inert atmosphereLow to ModeratePoor regioselectivity (C3 vs. C4), Polymerization, N-acylation
Fries Rearrangement 4-Acetoxyindole, Lewis Acid (e.g., AlCl₃)Elevated temperatureModeratePotential for intermolecular acylation, harsh conditions

Visualizations

experimental_workflow cluster_fc Method 1: Friedel-Crafts Acylation cluster_fries Method 2: Fries Rearrangement start_fc Indole reagents_fc Acetyl Chloride / Acetic Anhydride Lewis Acid (e.g., AlCl₃) reaction_fc Reaction in Anhydrous Solvent reagents_fc->reaction_fc workup_fc Aqueous Workup reaction_fc->workup_fc purification_fc Column Chromatography workup_fc->purification_fc product_fc This compound purification_fc->product_fc start_fries 4-Hydroxyindole acetylation Acetylation (Acetic Anhydride) start_fries->acetylation intermediate 4-Acetoxyindole acetylation->intermediate rearrangement Fries Rearrangement (Lewis Acid) intermediate->rearrangement workup_fries Aqueous Workup rearrangement->workup_fries purification_fries Column Chromatography workup_fries->purification_fries product_fries This compound purification_fries->product_fries

Caption: Synthetic routes to this compound.

troubleshooting_yield start Low Yield of 4-Acetylindole cause1 Poor Regioselectivity (C3-Acylation Dominates) start->cause1 cause2 Reaction Conditions Too Harsh start->cause2 cause3 Reagent Quality/ Moisture start->cause3 solution1a Optimize Lewis Acid and Solvent cause1->solution1a Solution solution1b Consider Fries Rearrangement cause1->solution1b Alternative solution2a Lower Temperature/ Shorter Reaction Time cause2->solution2a Solution solution2b Use Milder Lewis Acid cause2->solution2b Solution solution3 Use Pure, Anhydrous Reagents and Solvents cause3->solution3 Solution

Caption: Troubleshooting low yield issues.

Common side products in the synthesis of 4-acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-acetylindole. Due to the inherent electronic properties of the indole ring, direct acylation overwhelmingly favors substitution at the C3 position. Therefore, obtaining 4-acetylindole often requires multi-step strategies or the use of directing groups to achieve the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation of indole not a suitable method for synthesizing 4-acetylindole?

A1: The indole nucleus is highly nucleophilic, with the C3 position being the most electron-rich and sterically accessible. Consequently, electrophilic substitution reactions like Friedel-Crafts acylation almost exclusively occur at the C3 position. Direct acylation of indole with acetylating agents and Lewis acids will primarily yield 3-acetylindole and 1,3-diacetylindole. The formation of 4-acetylindole via this method is generally not observed or occurs in negligible amounts.

Q2: What are the common side products observed in the Friedel-Crafts acylation of indole?

A2: The primary products of indole acetylation under Friedel-Crafts conditions are not isomers of 4-acetylindole but rather other acetylated indoles. The most common side products include:

  • 3-Acetylindole: This is typically the major product of mono-acetylation.

  • 1,3-Diacetylindole: This di-substituted product can become the major product with longer reaction times or an excess of the acetylating agent.

  • 1-Acetylindole: N-acylation can also occur, though it is generally less favored than C3-acylation under Friedel-Crafts conditions.

The formation of these products is a result of the high reactivity of the C3 position and the indole nitrogen.

Q3: What are the viable synthetic strategies for obtaining 4-acetylindole?

A3: Synthesizing 4-acetylindole requires methods that circumvent the natural reactivity of the indole ring. The two main approaches are:

  • Ring-forming reactions: Building the indole ring from a precursor that already contains the acetyl group or a precursor to it at the desired position. The Fischer indole synthesis is a common example.

  • Directed C-H functionalization: Using a directing group on the indole nucleus to guide the acylation to the C4 position.

Q4: Can the Fischer indole synthesis be used to prepare 4-acetylindole? What are the potential side products?

A4: Yes, the Fischer indole synthesis is a viable method. This would typically involve the acid-catalyzed cyclization of a phenylhydrazone derived from a suitably substituted phenylhydrazine and a ketone or aldehyde. For 4-acetylindole, one would need to start with (3-acetylphenyl)hydrazine.

Potential side products in this synthesis can include:

  • Regioisomers: If an unsymmetrical ketone is used, two different indole regioisomers can be formed.

  • Incomplete cyclization: The reaction may not go to completion, leaving unreacted hydrazone.

  • Decomposition/Tar formation: The acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the degradation of starting materials and products, resulting in the formation of tar.

  • Side reactions of the acetyl group: The acetyl group itself might undergo side reactions under the harsh acidic conditions, although this is less common.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-acetylindole.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of 4-acetylindole Incorrect synthetic strategy: Attempting direct Friedel-Crafts acylation of indole.Employ a ring-forming reaction like the Fischer indole synthesis with appropriately substituted precursors or a directed C-H functionalization strategy.
Inefficient cyclization in Fischer indole synthesis: The reaction conditions may not be optimal for the specific substrate.Screen different acid catalysts (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) and reaction temperatures. Ensure anhydrous conditions.
Poor quality of starting materials: Impurities in the substituted phenylhydrazine or carbonyl compound can inhibit the reaction.Purify starting materials before use.
Formation of multiple products (isomers, byproducts) Formation of regioisomers in Fischer indole synthesis: Use of an unsymmetrical ketone.To ensure a single product, use a symmetrical ketone or an aldehyde. If an unsymmetrical ketone is necessary, be prepared to separate the resulting regioisomers, typically by column chromatography.
Formation of 3-acetylindole and diacetylated products: Attempting a direct acylation approach.This is expected. To obtain the 4-isomer, a different synthetic route is necessary.
Side reactions due to harsh conditions: High temperatures or strong acids can cause decomposition.Optimize the reaction conditions by using the mildest possible acid and the lowest effective temperature. Monitor the reaction closely by TLC to avoid prolonged reaction times.
Difficulty in product purification Presence of closely related isomers: If regioisomers are formed, they may have similar polarities, making separation difficult.Utilize high-performance column chromatography with a carefully selected eluent system. Gradient elution may be necessary. Recrystallization can also be effective if a suitable solvent system is found.
Tar formation: Harsh reaction conditions leading to polymerization and decomposition.Quench the reaction as soon as the product is formed. An initial workup to remove acidic catalysts and highly polar impurities is recommended before chromatographic purification.

Experimental Protocols

Synthesis of 4-Acetylindole via Fischer Indole Synthesis

This is a representative, multi-step procedure.

Step 1: Synthesis of (3-Acetylphenyl)hydrazine Hydrochloride

A detailed protocol for the synthesis of this starting material would first be required, typically involving the reduction of a corresponding diazonium salt.

Step 2: Fischer Indole Synthesis

  • Hydrazone Formation: (3-Acetylphenyl)hydrazine hydrochloride is reacted with a suitable ketone or aldehyde (e.g., acetone) in a solvent like ethanol, often with a catalytic amount of acid, to form the corresponding phenylhydrazone.

  • Cyclization: The isolated and purified phenylhydrazone is then subjected to cyclization conditions. A common method involves heating the hydrazone in a strong acid, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

  • Work-up: The reaction mixture is cooled and then carefully quenched by pouring it onto ice. The mixture is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to isolate the 4-acetylindole.

Note: The specific conditions (temperature, reaction time, and choice of acid) will need to be optimized for this particular substrate.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 4-acetylindole.

troubleshooting_workflow start Start Synthesis reaction_complete Reaction Complete (Monitor by TLC) start->reaction_complete workup Workup and Purification reaction_complete->workup product_ok Desired Product Obtained workup->product_ok Success low_yield Low/No Yield workup->low_yield multiple_products Multiple Products/Impurities workup->multiple_products check_strategy Verify Synthetic Strategy (Avoid Direct Acylation) low_yield->check_strategy Yes optimize_fischer Optimize Fischer Indole Conditions (Catalyst, Temp, Time) low_yield->optimize_fischer No isomers_present Isomeric Byproducts Present? multiple_products->isomers_present check_strategy->optimize_fischer check_reagents Check Purity of Starting Materials optimize_fischer->check_reagents check_reagents->start Retry tar_formation Tar/Decomposition Products? isomers_present->tar_formation No use_symmetric_ketone Use Symmetric Ketone/Aldehyde isomers_present->use_symmetric_ketone Yes purify_chromatography Purify by Column Chromatography tar_formation->purify_chromatography No milder_conditions Use Milder Acid/Lower Temperature tar_formation->milder_conditions Yes use_symmetric_ketone->start Retry purify_chromatography->product_ok milder_conditions->start Retry

Caption: Troubleshooting workflow for the synthesis of 4-acetylindole.

This technical support guide provides a starting point for addressing the challenges associated with the synthesis of 4-acetylindole. Given the difficulty of C4-functionalization, careful planning of the synthetic route and optimization of reaction conditions are crucial for success.

Purification of crude 1-(1H-Indol-4-yl)ethanone by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-(1H-Indol-4-yl)ethanone using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system (eluent) for the column chromatography of this compound?

A1: The ideal solvent system is best determined using Thin Layer Chromatography (TLC).[1] Experiment with various solvent mixtures to find one that provides good separation between your target compound and impurities. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] Aim for an Rf value of approximately 0.2-0.4 for the this compound.[1]

Q2: this compound is a polar compound. What challenges might I face during purification on silica gel?

A2: The polarity of indole derivatives can lead to several challenges. High polarity can cause the compound to bind strongly to the acidic silica gel, resulting in poor elution (streaking or staying at the baseline) and peak tailing.[3] Additionally, the indole nucleus can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[3]

Q3: My compound is streaking on the TLC plate. How can I improve the separation and peak shape?

A3: Streaking or tailing of basic indole derivatives is often due to strong interactions with acidic silanol groups on the silica surface.[3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[1][3] This helps to saturate the active sites on the silica gel, leading to improved peak symmetry.[3]

Q4: How can I visualize the colorless this compound on a TLC plate and in the collected fractions?

A4: There are several methods for visualizing indole derivatives:

  • UV Light: Most indoles are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[4]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary yellow-brown spots.[4]

  • Chemical Stains:

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[4]

    • Potassium Permanganate (KMnO₄): This is a general stain that reacts with compounds that can be oxidized, showing up as yellow-brown spots on a purple background.[4]

Q5: What is the difference between wet and dry loading of the sample onto the column, and which method should I use?

A5:

  • Wet Loading: The sample is dissolved in a minimal amount of the eluent and carefully added to the top of the column.[1][5] This is the most common method.

  • Dry Loading: This technique is used when the compound has poor solubility in the eluent.[1][5] The sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then added to the top of the packed column.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Solution(s)
Compound does not move from the baseline (Rf = 0) The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a mixture of dichloromethane (DCM) and methanol (MeOH) may be effective.[1] Consider reverse-phase chromatography if the compound is highly polar.
Compound elutes with the solvent front (Rf = 1) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of spots (overlapping bands) The chosen solvent system has poor selectivity. The column may be overloaded with the sample.Test different solvent systems using TLC to find one with better separation.[4] Ensure you are not loading too much crude material onto the column.
Compound degradation on the column The indole ring is sensitive to the acidic nature of the silica gel.[3]Perform a 2D TLC to check for stability.[1] If degradation is observed, you can deactivate the silica gel by pre-flushing the column with an eluent containing 1-3% triethylamine.[1] Alternatively, use a less acidic stationary phase like neutral alumina.[3]
Streaking or tailing of the compound band Strong interaction between the basic indole and acidic silanol groups on the silica.[3]Add a small amount of triethylamine (0.1-1%) or another basic modifier to the eluent.[1][3]
Column runs dry Insufficient solvent was added, or the solvent evaporated.Always ensure there is a sufficient head of solvent above the silica bed. Never let the solvent level drop below the top of the stationary phase.
Cracks or channels in the silica bed Improperly packed column.Ensure the silica gel is packed uniformly as a slurry and allowed to settle without air bubbles. Gently tap the column during packing to encourage even settling.

Experimental Protocol: Column Chromatography of this compound

Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for basic modifier)

  • Glass chromatography column with stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

1. Selection of Solvent System:

  • Perform TLC analysis of the crude material using various ratios of hexane and ethyl acetate to find a system that gives an Rf value of ~0.3 for the desired product.

2. Column Preparation (Wet Packing):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level fall below the top of the silica bed.

  • Once the silica has settled, add another thin layer of sand on top to protect the surface.[5]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent.[5] Using a pipette, carefully add the sample solution to the top of the silica bed.[5] Open the stopcock and allow the sample to absorb into the silica until the liquid level just reaches the top of the sand.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product).[5] Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5] Carefully add this powder to the top of the packed column.[1]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

  • Begin collecting fractions in test tubes or flasks.

  • Maintain a constant head of solvent above the silica gel throughout the elution process.

5. Monitoring the Separation:

  • Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.

  • Spot the fractions onto a TLC plate alongside a spot of the crude starting material.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

6. Product Isolation:

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Experimental Workflow

experimental_workflow crude_product Crude this compound tlc_analysis TLC Analysis for Solvent System Selection crude_product->tlc_analysis column_packing Prepare Silica Slurry & Pack Column tlc_analysis->column_packing Determines Eluent sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Elution with Chosen Solvent System sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify Pure Fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Purified this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Scale-Up Synthesis of 4-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-acetylindole.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of 4-acetylindole.

Observed Problem Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inactive Reagents: Degradation of starting materials or reagents. 3. Poor Regioselectivity: Acylation occurring at other positions of the indole ring (e.g., C3, N1).1. Optimize Reaction Conditions: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and temperature. 2. Use Fresh Reagents: Ensure the purity and activity of all starting materials and reagents. 3. Employ a Regioselective Strategy: Direct Friedel-Crafts acylation of indole is not selective for the C4 position. Utilize a multi-step synthesis that ensures the correct regiochemistry, such as the methods outlined in the experimental protocols below.
Formation of Multiple Byproducts 1. Side Reactions: Competing reactions such as di-acylation or polymerization of indole under harsh acidic conditions. 2. Isomer Formation: In routes like the Fries rearrangement, both ortho and para isomers can be formed. 3. Impurities in Starting Materials: Contaminants in the starting materials can lead to undesired byproducts.1. Control Reaction Conditions: Maintain strict control over temperature and reagent stoichiometry. Use milder Lewis acids if applicable. 2. Optimize for Desired Isomer: Adjust reaction conditions (temperature, solvent) to favor the formation of the desired isomer. For instance, in the Fries rearrangement, lower temperatures often favor the para product.[1] 3. Purify Starting Materials: Ensure the high purity of all reactants before use.
Difficult Purification of the Final Product 1. Co-elution of Impurities: Byproducts with similar polarity to 4-acetylindole can make chromatographic separation challenging. 2. Tar Formation: Harsh reaction conditions can lead to the formation of polymeric tars that complicate work-up and purification. 3. Product Instability: The product may be sensitive to the purification conditions (e.g., acidic or basic conditions, high temperatures).1. Recrystallization: This is often an effective method for purifying solid organic compounds and can be more scalable than chromatography.[2][3] Experiment with different solvent systems to find optimal conditions for crystallization.[4] 2. Column Chromatography Optimization: If chromatography is necessary, screen different solvent systems and stationary phases (e.g., silica gel, alumina) to achieve better separation. 3. Milder Reaction Conditions: To prevent tar formation, use the mildest possible reaction conditions that still afford a reasonable reaction rate.
Poor Yield on Scale-Up 1. Inefficient Heat Transfer: Exothermic or endothermic reactions can be difficult to control in large reactors, leading to side reactions or incomplete conversion. 2. Inadequate Mixing: Poor mixing can result in localized "hot spots" or concentration gradients, affecting reaction selectivity and yield. 3. Phase Separation Issues: In multi-phasic reactions, inefficient mixing can hinder mass transfer between phases.1. Reactor Engineering: Ensure the reactor is appropriately sized and equipped with efficient heating/cooling systems and agitation. 2. Gradual Reagent Addition: For highly exothermic reactions, add reagents slowly to maintain better temperature control. 3. Mechanical Stirring: Use appropriate mechanical stirrers to ensure efficient mixing in large-scale reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of indole not a suitable method for the large-scale synthesis of 4-acetylindole?

A1: The direct Friedel-Crafts acylation of indole is not regioselective for the C4 position. The reaction typically yields a mixture of products, with the major product being 3-acetylindole, along with some 1-acetylindole and di-acylated products. Separating 4-acetylindole from these isomers on a large scale is challenging and economically unviable. Therefore, multi-step synthetic routes that offer better regiochemical control are preferred for industrial production.

Q2: What are the most promising scalable synthetic routes to 4-acetylindole?

A2: Two of the more viable multi-step routes for the scalable synthesis of 4-acetylindole are:

  • Synthesis from a Substituted Nitroarene: This route involves the construction of the indole ring from a pre-functionalized benzene derivative, ensuring the acetyl group is in the correct position. A demonstrated example is the synthesis of methyl 4-acetyl-1H-indole-3-carboxylate from 3-acetylnitrobenzene, which has been successfully performed on a 50 mmol scale.[5] This would, however, require a subsequent decarboxylation step.

  • Synthesis via Fries Rearrangement of 4-Acetoxyindole: This method involves the synthesis of 4-acetoxyindole from 4-hydroxyindole, followed by a Fries rearrangement to introduce the acetyl group onto the indole ring.[1][6] This reaction can produce both ortho (C5) and para (C7) acylated products relative to the hydroxyl group, and conditions need to be optimized for the desired isomer. A subsequent dehydroxylation would be necessary to obtain 4-acetylindole.

Q3: What are the key safety considerations when scaling up the synthesis of 4-acetylindole?

A3: Key safety considerations include:

  • Handling of Hazardous Reagents: Many of the reagents used, such as strong acids (e.g., AlCl₃, HF), flammable solvents, and potentially toxic intermediates, require careful handling in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Some reaction steps, like Friedel-Crafts acylations or quenching of reactive reagents, can be highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Pressure Build-up: Reactions that evolve gases must be conducted in appropriate equipment with pressure relief systems.

  • Waste Disposal: Proper procedures for the neutralization and disposal of hazardous chemical waste must be in place.

Q4: How can I effectively monitor the progress of the reaction during scale-up?

A4: In-process controls (IPCs) are essential for monitoring reaction progress on a large scale. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts, offering a more precise way to determine reaction completion.

  • Gas Chromatography (GC): Suitable for volatile compounds and can be used to monitor reaction progress and purity.

  • Spectroscopic Methods (e.g., NMR, IR): Can be used to analyze samples taken from the reaction mixture to confirm the structure of intermediates and the final product.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetoxyindole from 4-Hydroxyindole

This protocol is based on a known large-scale procedure.[7]

Step 1: Acetylation of 4-Hydroxyindole

  • Charge a reaction vessel with 4-hydroxyindole (1.0 eq) and dichloromethane (DCM, 6 volumes).

  • Cool the mixture to 0-5 °C under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) dropwise, maintaining the temperature between 0-5 °C.

  • Add acetic anhydride (1.1 eq) dropwise, again keeping the temperature between 0-5 °C.

  • Allow the reaction to warm to 20-25 °C and stir for 3 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • Upon completion, wash the reaction mixture three times with a 20% aqueous citric acid solution (3 volumes each) and once with a saturated sodium bicarbonate solution (3 volumes).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Add heptane (6 volumes) to precipitate the product.

  • Collect the solid by filtration, wash with heptane (1 volume), and dry under vacuum at 60 °C to yield 4-acetoxyindole.

Protocol 2: Fries Rearrangement of 4-Acetoxyindole (Conceptual)

This is a general conceptual protocol for the Fries rearrangement, which would need to be optimized for this specific substrate.[1][6]

Step 2: Fries Rearrangement

  • To a cooled (0 °C) and stirred suspension of a Lewis acid (e.g., aluminum chloride, >1.0 eq) in a suitable solvent (e.g., nitrobenzene or a non-polar solvent), slowly add 4-acetoxyindole (1.0 eq).

  • After the addition, the reaction mixture is stirred at a specific temperature to control the regioselectivity. Lower temperatures (e.g., < 25 °C) generally favor the para-product (relative to the phenol that would be formed), while higher temperatures (e.g., > 100 °C) favor the ortho-product.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, the mixture is carefully poured into ice-water with concentrated HCl to decompose the aluminum chloride complex.

  • The product is then extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product, a mixture of hydroxy acetyl indoles, is purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Key Parameters for a Scalable Synthesis Step (Acetylation of 4-Hydroxyindole)

ParameterValueReference
Starting Material 4-Hydroxyindole[7]
Reagents Acetic Anhydride, Pyridine[7]
Solvent Dichloromethane[7]
Temperature 0-25 °C[7]
Reaction Time ~ 4-5 hours[7]
Yield 99.2%[7]
Purification Method Precipitation/Filtration[7]

Visualizations

Experimental Workflow: Synthesis of 4-Acetoxyindole

experimental_workflow start Start: 4-Hydroxyindole step1 Acetylation (Acetic Anhydride, Pyridine, DCM, 0-25 °C) start->step1 workup Aqueous Workup (Citric Acid, NaHCO3) step1->workup purification Precipitation & Filtration (Heptane) workup->purification end_product End Product: 4-Acetoxyindole purification->end_product

Caption: Workflow for the synthesis of 4-acetoxyindole.

Troubleshooting Logic: Low Product Yield

troubleshooting_low_yield start Low Yield of 4-Acetylindole check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_reagents Check Reagent Purity & Activity incomplete->check_reagents No solution1 Optimize Reaction Time/Temperature incomplete->solution1 Yes impure_reagents Impure/Inactive Reagents check_reagents->impure_reagents check_regioselectivity Analyze Byproduct Profile (NMR, MS) impure_reagents->check_regioselectivity No solution2 Use Fresh/Purified Reagents impure_reagents->solution2 Yes poor_regioselectivity Poor Regioselectivity check_regioselectivity->poor_regioselectivity solution3 Modify Synthetic Route for Better Control poor_regioselectivity->solution3 Yes

References

Overcoming polyalkylation in Friedel-Crafts reactions of indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of polyalkylation during Friedel-Crafts reactions of indoles.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of Friedel-Crafts reactions of indoles, and why does it occur?

A1: Polyalkylation is a common side reaction in the Friedel-Crafts alkylation of indoles where multiple alkyl groups are introduced onto the indole ring.[1][2][3] This occurs because the indole nucleus is an electron-rich aromatic system, making it highly nucleophilic and reactive towards electrophiles.[4][5] The initial alkylation product is often even more reactive than the starting indole, leading to subsequent alkylation reactions and the formation of di-, tri-, or even poly-substituted products.[2]

Q2: How can I minimize or prevent polyalkylation during the Friedel-Crafts alkylation of indoles?

A2: Several strategies can be employed to control and minimize polyalkylation:

  • Use of Excess Indole: Employing a large excess of the indole substrate can statistically favor the reaction of the electrophile with the unreacted starting material over the monoalkylated product.[2][4][6]

  • Modification of Reactants: Introducing electron-withdrawing groups on the indole ring or the alkylating agent can temper the reactivity and reduce the likelihood of multiple substitutions.[4] For example, using a 5-nitro-indole derivative has been shown to improve reaction selectivity.[4]

  • Alternative Reaction Pathway: A highly effective method to circumvent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction step. The acyl group deactivates the indole ring, preventing further substitution. The resulting ketone can then be reduced to the desired alkyl group.[2][7]

  • Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature and the choice of a milder Lewis acid catalyst can sometimes help to improve the selectivity towards monoalkylation.[2] However, in some cases, lowering the temperature might lead to more complex product mixtures.[4]

Q3: When should I choose Friedel-Crafts acylation over direct alkylation to avoid polyalkylation?

A3: Friedel-Crafts acylation followed by reduction is the preferred method when direct alkylation leads to intractable mixtures of polyalkylated products. The key advantage of acylation is that the introduced acyl group is electron-withdrawing, which deactivates the indole ring towards further electrophilic substitution, thus effectively preventing polysubstitution.[2][7] This two-step sequence provides a much cleaner route to the desired mono-alkylated indole.

Troubleshooting Guide

Issue: Formation of Multiple Products Consistent with Polyalkylation

If you are observing significant amounts of di- or tri-alkylated indole products in your reaction mixture, consider the following troubleshooting steps:

Potential Cause Suggested Solution
High Reactivity of Indole and/or Electrophile 1. Increase the Stoichiometric Ratio of Indole: Use a significant excess of the indole relative to the alkylating agent (e.g., 2-5 equivalents).[4] 2. Modify the Indole Substrate: If possible, use an indole derivative with an electron-withdrawing group at a position not involved in the desired reaction (e.g., a nitro or halogen substituent).[4] 3. Modify the Alkylating Agent: Employ an alkylating agent with electron-withdrawing groups to reduce its reactivity.[4]
Reaction Conditions are too Harsh 1. Lower the Reaction Temperature: While not always successful, reducing the temperature may decrease the rate of the second and subsequent alkylations more than the initial one.[2][4] 2. Use a Milder Lewis Acid: Switch from a strong Lewis acid (e.g., AlCl₃) to a milder one (e.g., SnCl₂, Sc(OTf)₃, or B(C₆F₅)₃).[4][8]
Inherent Propensity for Polyalkylation Switch to a Two-Step Acylation-Reduction Strategy: Perform a Friedel-Crafts acylation to introduce an acyl group, which deactivates the ring and prevents further substitution. Subsequently, reduce the ketone to the desired alkyl group.[2]

Quantitative Data Summary

The following table summarizes the effect of stoichiometry and substrate modification on the yield of mono-alkylated indole in a Friedel-Crafts reaction with trichloroacetimidates.

EntryIndole SubstrateEquivalents of ImidateSolventTemperature (°C)Yield of Mono-alkylated Product (%)
12-methylindole0.9DCE8455
22-methylindole0.9DCM4548
32-methylindole0.5DCMrt90
45-nitro-2-methylindole---Significantly higher yields compared to the parent indole

Data adapted from a study on the Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.[4]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation with Excess Indole

This protocol describes a general method for the C3-alkylation of an indole using an excess of the indole to minimize polyalkylation.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the indole (2.0 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.

  • Addition of Lewis Acid: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 equivalent) to the reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated indole.

Protocol 2: Friedel-Crafts Acylation of Indole

This protocol outlines a general procedure for the C3-acylation of indole, which is the first step in the two-step strategy to avoid polyalkylation.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stir bar, place the Lewis acid (e.g., anhydrous aluminum chloride, 1.1 equivalents) and an anhydrous solvent (e.g., carbon disulfide or nitrobenzene).

  • Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride or acid anhydride (1.0 equivalent) to the stirred suspension.

  • Addition of Indole: Dissolve the indole (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Polyalkylation Troubleshooting Workflow for Polyalkylation start Polyalkylation Observed strategy Modify Reaction Strategy start->strategy conditions Adjust Reaction Conditions start->conditions acylation Switch to Acylation-Reduction strategy->acylation excess Use Excess Indole strategy->excess lewis_acid Use Milder Lewis Acid conditions->lewis_acid temp Lower Reaction Temperature conditions->temp end Mono-alkylation Achieved acylation->end excess->end lewis_acid->end temp->end

Caption: Troubleshooting workflow for polyalkylation in indole Friedel-Crafts reactions.

Strategic_Choice Strategic Choice for Mono-alkylation start Goal: Mono-alkylated Indole direct_alkylation Direct Friedel-Crafts Alkylation start->direct_alkylation acylation_reduction Friedel-Crafts Acylation followed by Reduction start->acylation_reduction polyalkylation_check Polyalkylation an issue? direct_alkylation->polyalkylation_check mono_product Desired Mono-alkylated Product acylation_reduction->mono_product polyalkylation_check->acylation_reduction Yes polyalkylation_check->mono_product No

Caption: Decision pathway for choosing between direct alkylation and acylation-reduction.

References

Optimizing reaction conditions for the acylation of the indole ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of the indole ring.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Acylated Indole

Low or no product yield is a common issue in indole acylation. The underlying cause can often be traced back to reaction conditions, reagent stability, or catalyst activity.

Possible Causes and Solutions:

  • Inactive Catalyst: The catalyst, whether a Lewis acid, organocatalyst, or base, may be deactivated.

    • Solution: Use a freshly opened or purified catalyst. Ensure anhydrous conditions, especially for moisture-sensitive catalysts like AlCl₃ or BF₃·OEt₂.

  • Poorly Reactive Acylating Agent: The chosen acylating agent might not be sufficiently electrophilic.

    • Solution: Acyl chlorides are generally more reactive than anhydrides, which are more reactive than carboxylic acids or thioesters.[1][2][3] Consider switching to a more reactive agent if yields are low.

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. For some N-acylation reactions, temperatures up to 120-140 °C in solvents like MeCN or xylene have been shown to be effective.[4][5] However, be aware that higher temperatures can sometimes lead to side reactions.[6]

  • Inappropriate Solvent: The solvent may not be suitable for the specific reaction type.

    • Solution: For Friedel-Crafts type acylations, non-polar solvents like CH₂Cl₂ are common.[2] For N-acylations, polar aprotic solvents like DMF or THF can be effective, especially when using a base like NaH.[7] In some cases, ionic liquids have been used to improve reaction efficiency.[8]

Problem 2: Poor Regioselectivity (Mixture of N-Acyl, C3-Acyl, and/or other C-Acyl Isomers)

The indole ring has multiple nucleophilic sites, primarily the N1 and C3 positions, leading to potential regioselectivity issues.[1][5] The C2, C4, C5, and C6 positions can also be acylated under certain conditions.

Possible Causes and Solutions:

  • Nature of the Indole Substrate: The electronic properties of the indole ring and the presence of protecting groups significantly influence regioselectivity.

    • N-H vs. N-Protected Indoles: Free (N-H) indoles can undergo both N- and C-acylation. N-protected indoles will exclusively undergo C-acylation.[9]

    • N-Protection for C3-Acylation: To selectively achieve C3-acylation, protecting the indole nitrogen with groups like phenylsulfonyl (PhSO₂) or tert-butoxycarbonyl (Boc) is a common strategy.[9][10]

    • Directing Groups: Specific directing groups can be used to target less common positions, such as a ketone directing group for C4-acylation.[11]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can steer the reaction towards a specific isomer.

    • For N-Acylation: Using a strong base like NaH in a polar aprotic solvent like DMF typically favors N-acylation by deprotonating the indole nitrogen and increasing its nucleophilicity.[7] Organocatalysts like DBU have also been used for chemoselective N-acylation.[1]

    • For C3-Acylation: Friedel-Crafts conditions, often employing a Lewis acid like AlCl₃, SnCl₄, or BF₃·OEt₂, generally favor acylation at the electron-rich C3 position.[2][12][13] Dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) have been shown to be effective for the 3-acylation of unprotected indoles.[2]

  • Temperature Control: In some cases, temperature can be used to control regioselectivity. For instance, in certain hydroindolation reactions, lower temperatures favored anti-Markovnikov addition, while higher temperatures led to the Markovnikov product.[6]

Problem 3: Formation of Diacylated or Other Byproducts

The formation of multiple acylated products or other side products can complicate purification and reduce the yield of the desired compound.

Possible Causes and Solutions:

  • Excess Acylating Agent: Using a large excess of the acylating agent can lead to diacylation, where both the nitrogen and a carbon atom are acylated.

    • Solution: Carefully control the stoichiometry, using a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent.[7] Slow, dropwise addition of the acylating agent can also help to minimize this side reaction.[7]

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote the formation of byproducts.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed or the desired product concentration is maximized. Consider running the reaction at a lower temperature.

  • Decomposition of Starting Material or Product: Indoles can be unstable under strongly acidic or basic conditions, leading to decomposition.[14]

    • Solution: If decomposition is observed, consider using milder reaction conditions. For example, instead of strong Lewis acids, milder catalysts like Y(OTf)₃ or organocatalysts could be employed.[8][15]

Frequently Asked Questions (FAQs)

Q1: What is the best method to achieve selective N-acylation of an indole?

A1: Selective N-acylation is typically achieved by enhancing the nucleophilicity of the indole nitrogen. A common and effective method is to deprotonate the indole with a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF, followed by the addition of the acylating agent.[7] Alternatively, catalytic methods using bases like Na₂CO₃ or DBU have been developed for chemoselective N-acylation.[1][4] Using thioesters as the acyl source in the presence of a base like Cs₂CO₃ can also provide high N-selectivity.[1][5]

Q2: How can I selectively perform C3-acylation on an indole with a free N-H group?

A2: While N-protection is the most reliable way to ensure C3-acylation, several methods exist for the direct C3-acylation of unprotected indoles. Friedel-Crafts acylation using a Lewis acid is the most common approach. Using dialkylaluminum chlorides (e.g., Et₂AlCl or Me₂AlCl) with an acyl chloride in a solvent like CH₂Cl₂ has been shown to be a general and high-yielding method.[2] Another effective system is the use of boron trifluoride etherate (BF₃·OEt₂) with an acid anhydride.[13] Catalytic amounts of metal triflates like Y(OTf)₃ in an ionic liquid under microwave irradiation also provide a green and efficient route to 3-acylindoles.[8]

Q3: My indole substrate has sensitive functional groups. What are the mildest conditions for acylation?

A3: For substrates with sensitive functional groups, harsh conditions like strong Lewis acids or high temperatures should be avoided. Organocatalytic methods often provide a milder alternative. For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been used as a nucleophilic catalyst for the C3-acylation of N-protected indoles with acyl chlorides under relatively mild conditions.[15] For N-acylation, methods employing thioesters with a base like Cs₂CO₃ in xylene can be a good option, although they may require elevated temperatures.[5]

Q4: What are the best protecting groups for the indole nitrogen to direct C-acylation, and how can they be removed?

A4: The choice of protecting group depends on the subsequent reaction conditions it needs to withstand.

  • Phenylsulfonyl (PhSO₂): This is a robust electron-withdrawing group that effectively directs acylation to the C3 position.[9] However, its removal requires harsh conditions.[10]

  • tert-Butoxycarbonyl (Boc): Another electron-withdrawing group that directs C-acylation. It is generally removed under acidic conditions.

  • Pivaloyl: This bulky group can protect both the N1 and C2 positions due to steric hindrance, directing acylation to other positions.[14] Deprotection can be challenging but has been achieved using lithium bases like LDA.[14] The stability of various protecting groups should be considered in the context of the overall synthetic plan.[10]

Data Presentation

Table 1: Comparison of Catalysts for N-Acylation of Indoles

CatalystAcylating AgentSolventTemperature (°C)Yield (%)Reference
Na₂CO₃Alkenyl CarboxylatesMeCN120Good to Excellent[4]
Cs₂CO₃ThioestersXylene14097[5]
NaOt-BuThioestersXylene14082[5]
DBUCarbonylimidazoles--Moderate to Excellent[4]
DMAPCarboxylic acids/Boc₂O--Moderate to Excellent[4]

Table 2: Comparison of Lewis Acids for C3-Acylation of Unprotected Indoles

Lewis AcidAcylating AgentSolventTemperature (°C)Yield (%)Reference
Et₂AlClAcyl ChloridesCH₂Cl₂MildHigh[2]
Me₂AlClAcyl ChloridesCH₂Cl₂MildHigh[2]
BF₃·OEt₂Anhydrides--High-yielding[13]
SnCl₄Acyl ChloridesDCM--[12]
Y(OTf)₃Acid Anhydrides[BMI]BF₄ (Ionic Liquid)MicrowaveHigh[8]

Experimental Protocols

Key Experiment 1: General Protocol for N-Acylation of Indole using a Base

This protocol is adapted from methods utilizing a base to promote N-acylation.[5][7]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the indole (1.0 equivalent).

  • Dissolution: Add an anhydrous polar aprotic solvent (e.g., DMF or THF) to dissolve the indole.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add a base (e.g., NaH, 1.1 equivalents, or Cs₂CO₃, 3.0 equivalents) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Acylation: Add the acylating agent (e.g., acyl chloride or thioester, 1.2-3.0 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat as required (e.g., 140 °C for thioesters in xylene). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Key Experiment 2: General Protocol for C3-Acylation of Indole using a Lewis Acid

This protocol is a general representation of Friedel-Crafts acylation at the C3 position.[2][13]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the indole (1.0 equivalent) and dissolve it in an anhydrous non-polar solvent (e.g., CH₂Cl₂).

  • Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add the Lewis acid (e.g., Et₂AlCl or BF₃·OEt₂, 1.1-2.0 equivalents) dropwise.

  • Acylating Agent Addition: Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by carefully pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate or a dilute acid (e.g., 1M HCl), depending on the nature of the Lewis acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Acylation Reaction Issue issue Identify Primary Issue start->issue low_yield Low / No Yield issue->low_yield Low Yield poor_regio Poor Regioselectivity issue->poor_regio Regioselectivity byproducts Byproduct Formation issue->byproducts Byproducts check_catalyst Check Catalyst Activity (Fresh, Anhydrous) low_yield->check_catalyst check_reagent Evaluate Acylating Agent (Increase Reactivity) low_yield->check_reagent optimize_temp Optimize Temperature (Increase if too low) low_yield->optimize_temp optimize_solvent Optimize Solvent low_yield->optimize_solvent use_pg Use N-Protecting Group (for C3-acylation) poor_regio->use_pg change_conditions Modify Reaction Conditions (Base for N-acyl, Lewis Acid for C3-acyl) poor_regio->change_conditions directing_group Use Directing Group (for other positions) poor_regio->directing_group control_stoich Control Stoichiometry (1.1-1.2 eq. acylating agent) byproducts->control_stoich monitor_reaction Monitor Reaction Progress (TLC, LC-MS) byproducts->monitor_reaction milder_conditions Use Milder Conditions (Avoid decomposition) byproducts->milder_conditions

Caption: Troubleshooting workflow for common indole acylation issues.

Regioselectivity_Logic start Indole Substrate nh_indole Free (N-H) Indole start->nh_indole n_prot_indole N-Protected Indole start->n_prot_indole condition_nh Reaction Conditions for N-H Indole nh_indole->condition_nh condition_n_prot Reaction Conditions for N-Protected Indole n_prot_indole->condition_n_prot n_acylation N-Acylation condition_nh->n_acylation Strong Base (e.g., NaH) in Polar Aprotic Solvent c3_acylation C3-Acylation condition_nh->c3_acylation Lewis Acid (e.g., Et₂AlCl) in Non-Polar Solvent c_acylation_only C-Acylation Only (Typically C3) condition_n_prot->c_acylation_only Friedel-Crafts or Organocatalytic Conditions

Caption: Logical flow for achieving regioselectivity in indole acylation.

References

Technical Support Center: Purification of Synthetic 1-(1H-Indol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of synthetically prepared 1-(1H-Indol-4-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound synthesized via the Fischer indole synthesis?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 3-aminophenyl methyl ketone and the corresponding hydrazine precursor.

  • Isomeric Byproducts: If the ketone precursor has multiple enolizable positions, regioisomeric indole products may form.

  • Side-Reaction Products: Products arising from side reactions of the Fischer indole synthesis, such as those from N-N bond cleavage, may be present.[1][2][3]

  • Process-Related Impurities: Solvents, reagents from the workup, and any catalysts used.

  • Degradation Products: Indoles can be sensitive to strong acids and high temperatures, potentially leading to degradation.[1]

Q2: My crude product is a dark oil or tar. What could be the cause and how can I purify it?

A2: The formation of a dark oil or tar often indicates the presence of significant impurities or polymerization, which can be caused by harsh reaction conditions (e.g., excessively high temperatures or strong acids).[1] Purification can be attempted using column chromatography with a suitable eluent system, but it may be challenging. It is also advisable to revisit the reaction conditions to minimize byproduct formation.

Q3: I am having difficulty separating my product from an impurity with a very similar polarity by column chromatography. What can I do?

A3: When impurities have similar polarity to the desired product, separation by standard column chromatography can be difficult.[4] Consider the following optimization strategies:

  • Solvent System Optimization: A shallow gradient or isocratic elution with a finely tuned solvent system can improve resolution. Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal selectivity.

  • Alternative Chromatography: Techniques like reverse-phase chromatography may offer different selectivity.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for removing small amounts of closely related impurities.

Q4: Can I use recrystallization to purify this compound? What solvents should I try?

A4: Recrystallization can be an effective purification method, provided a suitable solvent is identified. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For indole derivatives, common recrystallization solvents and mixtures to screen include:

  • Ethanol/Water

  • Acetone/Water

  • Toluene/Heptane

  • Ethyl acetate/Hexane[3]

Systematic solvent screening with a small amount of crude material is recommended to determine the optimal conditions.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Problem 1: Low Purity After Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high, causing co-elution of impurities. Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between your product and the impurities (a ΔRf of >0.2 is ideal). A common starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[1][5]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w).
Poor Column Packing An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.
Fractions Collected are Too Large Collecting large fractions can lead to the remixing of separated components. Collect smaller fractions and analyze them by TLC before combining.
Problem 2: Product "Oiling Out" During Recrystallization
Possible Cause Troubleshooting Step
Solvent Choice The solvent may be too poor for the compound even at high temperatures, or the compound's melting point is below the solvent's boiling point. Try a different solvent or a co-solvent system.[3][4]
Cooling Too Rapidly Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation The solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

Data Presentation

The following table presents representative data for the purification of a hypothetical 10g batch of crude this compound, illustrating the effectiveness of different purification methods.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Key Impurities Removed
Recrystallization (Ethanol/Water) 85%98%75%Unreacted starting materials, polar impurities
Column Chromatography (Hexane/EtOAc gradient) 85%>99%80%Isomeric byproducts, less polar impurities
Combined Approach 85%>99.5%65%Broad range of impurities

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal eluent system should give the product an Rf value of approximately 0.3.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent identified in the TLC analysis. Pour the slurry into a glass column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. If a gradient elution is necessary, gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In separate small test tubes, dissolve a small amount of the crude product in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, ethyl acetate). Observe which solvent dissolves the compound well when hot and allows for crystal formation upon cooling. A co-solvent system (e.g., ethanol/water) can also be tested by dissolving the compound in the better solvent and adding the poorer solvent dropwise until turbidity persists, then reheating to clarify.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Mandatory Visualization

G start Crude this compound tlc Perform TLC Analysis start->tlc purity_check Assess Purity and Impurity Profile tlc->purity_check high_purity High Purity (>95%)? purity_check->high_purity Minor Impurities column Column Chromatography purity_check->column Major/Multiple Impurities recrystallization Recrystallization high_purity->recrystallization Yes high_purity->column No oiling_out Product Oiling Out? recrystallization->oiling_out poor_separation Poor Separation? column->poor_separation change_solvent Change Recrystallization Solvent/Conditions oiling_out->change_solvent Yes end Pure this compound oiling_out->end No change_solvent->recrystallization optimize_column Optimize Column Conditions (Eluent, Gradient) poor_separation->optimize_column Yes poor_separation->end No optimize_column->column

Caption: Troubleshooting workflow for the purification of this compound.

References

Stability issues of 4-acetylindole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-acetylindole under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 4-acetylindole in solution?

A1: The primary stability concern for 4-acetylindole in aqueous solutions is its susceptibility to hydrolysis, particularly under acidic or basic conditions. The acetyl group at the 4-position is an ester, which can be cleaved to yield 4-hydroxyindole and acetic acid. This degradation can impact experimental results by altering the concentration of the active compound and introducing impurities.

Q2: What are the visible signs of 4-acetylindole degradation?

A2: Initial signs of degradation may include a change in the color of the solution, often to a yellowish or brownish hue. You might also observe the formation of precipitates or a change in the solution's clarity. For quantitative assessment, the appearance of new peaks or a decrease in the area of the parent compound's peak during chromatographic analysis (e.g., HPLC) is a clear indicator of degradation.[1]

Q3: What are the recommended storage conditions for 4-acetylindole?

A3: To ensure maximum stability, 4-acetylindole should be stored in a cool, dry, and dark place. Suppliers recommend storage at temperatures between 2-8°C or even -20°C. It is also advisable to protect it from light and moisture. For long-term storage or for use in sensitive applications, storing under an inert atmosphere (e.g., argon) can prevent oxidation.

Q4: How does pH affect the stability of 4-acetylindole?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Degradation of 4-acetylindole due to acidic or basic components in the mobile phase or sample matrix.1. Verify the pH of your mobile phase and sample diluent. 2. Consider using a buffered mobile phase closer to neutral pH if compatible with your analytical method. 3. Prepare samples immediately before analysis to minimize degradation.
Variability in experimental results over time. Instability of 4-acetylindole stock solutions.1. Prepare fresh stock solutions for each experiment. 2. If storing stock solutions, aliquot and store at -20°C or below and protect from light. 3. Perform a stability study of your stock solution under your specific storage conditions.
Discoloration of solutions containing 4-acetylindole. Likely degradation of the indole moiety, which can be sensitive to oxidation and acid-catalyzed polymerization.[2]1. Ensure all solvents are de-gassed and of high purity. 2. Consider adding antioxidants (e.g., ascorbic acid) to the formulation if compatible with your experiment. 3. Protect solutions from light exposure by using amber vials or covering with foil.

Proposed Degradation Pathway

Under acidic or basic conditions, 4-acetylindole is expected to undergo hydrolysis of the ester linkage.

Acid-Catalyzed Hydrolysis

In the presence of an acid (H₃O⁺), the carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis

Under basic conditions, a hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the acetyl group.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis 4-Acetylindole_A 4-Acetylindole Protonated_Intermediate_A Protonated Intermediate 4-Acetylindole_A->Protonated_Intermediate_A + H₃O⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Intermediate_A->Tetrahedral_Intermediate_A + H₂O 4-Hydroxyindole_A 4-Hydroxyindole Tetrahedral_Intermediate_A->4-Hydroxyindole_A Acetic_Acid_A Acetic Acid Tetrahedral_Intermediate_A->Acetic_Acid_A 4-Acetylindole_B 4-Acetylindole Tetrahedral_Intermediate_B Tetrahedral Intermediate 4-Acetylindole_B->Tetrahedral_Intermediate_B + OH⁻ 4-Hydroxyindole_B 4-Hydroxyindole Tetrahedral_Intermediate_B->4-Hydroxyindole_B Acetate_B Acetate Tetrahedral_Intermediate_B->Acetate_B

Caption: Proposed hydrolysis pathways for 4-acetylindole.

Experimental Protocols

Forced Degradation Study of 4-Acetylindole

This protocol outlines a forced degradation study to assess the stability of 4-acetylindole under acidic and basic conditions.

1. Materials and Reagents:

  • 4-Acetylindole

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • HPLC system with UV or MS detector

  • C18 reversed-phase HPLC column

2. Preparation of Stock Solution:

  • Prepare a stock solution of 4-acetylindole in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Acid Hydrolysis:

  • Mix equal volumes of the 4-acetylindole stock solution and 0.1 M HCl.

  • Incubate the solution at a controlled elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[2]

4. Base Hydrolysis:

  • Mix equal volumes of the 4-acetylindole stock solution and 0.1 M NaOH.

  • Incubate the solution at a controlled temperature (e.g., room temperature or 40°C).

  • Withdraw aliquots at the same time points as the acid hydrolysis study.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[2]

5. HPLC Analysis:

  • Analyze the samples using a suitable reversed-phase HPLC method to quantify the remaining 4-acetylindole and identify any degradation products.

References

Technical Support Center: Synthesis and Handling of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation and overcome common challenges during the synthesis, purification, and storage of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My indole compound is turning pink/red/brown. What is happening and is it still usable?

A color change to pink, red, or brown is a common visual indicator of oxidation and potential polymerization of your indole derivative.[1] While a slight color change might not significantly affect the bulk purity for some robust applications, it signals degradation and the compound should be re-analyzed for purity before use in sensitive experiments. For critical applications, it is safer to purify or resynthesize the compound.

Q2: What are the ideal storage conditions to prevent the degradation of indole compounds?

To minimize degradation from oxidation, light exposure, and thermal stress, indole compounds should be stored under the following conditions[1][2]:

  • Temperature: Store at cool temperatures, typically 2-8°C for short-term storage. For long-term stability, temperatures of -20°C are recommended.[1]

  • Light: Protect from light by storing in amber or opaque vials.[1][2]

  • Atmosphere: For highly sensitive derivatives, store the solid compound or solutions under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.[1][2]

  • Purity: Ensure the compound is free from trace acid or metal impurities, which can catalyze degradation.[2]

Q3: My reaction is acid-catalyzed, but my indole is degrading. How can I minimize this?

Indoles are notoriously sensitive to strong acids, which can lead to protonation and subsequent polymerization.[2][3] If acidic conditions are necessary, consider the following strategies:

  • Use Milder Acids: Opt for milder Brønsted acids or Lewis acid catalysts where possible.[3][4]

  • Control Temperature: Run the reaction at the minimum temperature required for the transformation to proceed at a reasonable rate to reduce polymerization.[3]

  • Shorter Reaction Times: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to acid.[2]

  • Prompt Neutralization: Immediately upon completion, quench the reaction and neutralize the acid, for instance, by adding the reaction mixture to a cooled, saturated solution of sodium bicarbonate.[3]

  • Protecting Groups: For particularly acid-sensitive indoles, consider installing an N-protecting group, such as Boc or Ts, which can increase stability.[5]

Troubleshooting Guides

Issue 1: Low Yields and Byproducts due to Oxidation

Symptoms:

  • The appearance of new, often colorful, spots on your TLC plate.

  • Difficulty in purifying the final product, with smears or insoluble materials.

  • Lower than expected yield of the desired product.

Root Cause Analysis: The electron-rich nature of the indole ring makes it susceptible to oxidation by atmospheric oxygen, especially in solution, at elevated temperatures, or in the presence of light.[2][6] This can lead to the formation of various oxidized species, such as oxindoles, or trigger polymerization.

Solutions:

  • Work Under an Inert Atmosphere: Conduct all reactions involving sensitive indoles under an inert atmosphere of nitrogen or argon.[2]

  • Degas Solvents: Before use, degas solvents by sparging with an inert gas or by using the freeze-pump-thaw method to remove dissolved oxygen.[2]

  • Use Antioxidants: If compatible with your reaction chemistry, consider adding a radical scavenger or antioxidant like Butylated Hydroxytoluene (BHT). A common final concentration is 0.01%.[1]

  • Protect from Light: Wrap your reaction flask in aluminum foil to prevent potential photodegradation.[2]

Issue 2: Poor Regioselectivity in N-Alkylation (Mixture of N- and C3-Alkylated Products)

Symptoms:

  • Analysis of the crude reaction mixture (by NMR, LC-MS) shows two or more isomeric products.

  • Difficulty in separating the desired N-alkylated indole from the C3-alkylated byproduct.

Root Cause Analysis: The indole anion (indolate) is an ambident nucleophile. While alkylation on the nitrogen is often the thermodynamically favored product, alkylation at the C3 position can be kinetically favored, as C3 is the most nucleophilic position in the neutral indole ring.[7][8] The reaction conditions heavily influence the N:C3 alkylation ratio.

Solutions:

  • Optimize Base and Solvent System: The choice of base and solvent is critical. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is a classic method to generate the indolate anion, which favors N-alkylation.[7] Increasing the proportion of DMF in THF/DMF mixtures can further enhance N-selectivity.[7]

  • Protect the C3 Position: If the C3 position is already substituted, C3-alkylation is significantly less likely.[7]

  • Use N-Protecting Groups: While counterintuitive for N-alkylation, a temporary electron-withdrawing group can increase the acidity of the N-H bond, facilitating deprotonation and subsequent N-alkylation.[7]

  • Catalyst Control: In certain advanced protocols, such as copper-hydride catalyzed alkylations, the choice of phosphine ligand can dictate whether N- or C3-alkylation occurs.[7][8]

Issue 3: Degradation During Purification by Column Chromatography

Symptoms:

  • Streaking of the product spot on the TLC plate.

  • The appearance of new impurity spots in the collected column fractions that were not in the crude mixture.

  • Low recovery of the product after chromatography.

Root Cause Analysis: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive indole derivatives on the column.[4] Prolonged contact time can lead to decomposition or polymerization.

Solutions:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent system), then flush with the pure eluent until the baseline is stable.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or C18 reversed-phase silica.[4]

  • Work Quickly: Do not let the crude material sit on the column for an extended period. Load the sample and begin eluting immediately.

  • Visualize with Specific Stains: For monitoring fractions, use UV light (254 nm) for non-destructive visualization.[9] For staining TLC plates, Ehrlich's reagent is highly specific for indoles, typically yielding blue or purple spots, which can help distinguish your product from other impurities.[9]

Data Presentation

Table 1: Common N-Protecting Groups for Indoles and Their Removal Conditions

Protecting GroupCommon AbbreviationStabilityTypical Cleavage Conditions
tert-ButoxycarbonylBocStable to base, mild nucleophiles.[10] Reduces ring electron density.[10]Strong acid (e.g., TFA, HCl).[10] Can sometimes be cleaved with K2CO3 in MeOH.[10]
p-ToluenesulfonylTs (Tosyl)Stable to acid, many oxidizing agents.Strong reducing conditions (e.g., Na/NH3) or strong base.
PhenylsulfonylPhSO2Stable to many conditions, but cleavage is harsh.[10]Strong reducing conditions.[10]
[2-(Trimethylsilyl)ethoxy]methylSEMStable to a wide range of non-fluoride conditions.Fluoride sources (e.g., TBAF) or strong acid.[11]
PivaloylPivSterically protects both N-1 and C-2 positions.[5] Notoriously difficult to remove.[5]Strong base (e.g., LDA at 40-45 °C) or alkoxides (yields vary).[5]
2,4-Dimethylpent-3-yloxycarbonylDocStable to nucleophiles and TFA.[12]Strong acid (e.g., HF, TFMSA).[12]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Indole using Sodium Hydride

This protocol describes a general method for the N-alkylation of an indole using a strong base and an alkyl halide.

Materials:

  • Indole substrate (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.5 eq.)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide) (1.0-1.2 eq.)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate and brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert gas setup (N2 or Ar)

Procedure:

  • Flame-dry a round-bottom flask under vacuum and allow it to cool under an inert atmosphere.

  • Add the indole substrate (1.0 eq.) to the flask.

  • Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This indicates the formation of the indolate anion.

  • Cool the reaction mixture back to 0°C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.[7]

Protocol 2: Preparation and Use of a BHT Antioxidant Stock Solution

This protocol provides a method for preparing a butylated hydroxytoluene (BHT) stock solution to stabilize indole solutions.[1]

Materials:

  • Butylated hydroxytoluene (BHT)

  • Ethanol (or another suitable solvent)

  • Volumetric flask (e.g., 10 mL)

  • Amber vial for storage

Procedure for 1% BHT Stock Solution:

  • Weigh out 100 mg of BHT and place it into a 10 mL volumetric flask.

  • Add ethanol to dissolve the BHT.

  • Once fully dissolved, add ethanol to the 10 mL mark.

  • Mix the solution thoroughly.

  • Store this 1% stock solution in a tightly sealed amber vial at 4°C.

Procedure for Adding BHT to an Indole Solution:

  • Determine the desired final concentration of BHT in your indole solution (e.g., 0.01%).

  • To prepare a 10 mL solution of your indole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your solvent before or during the dissolution of the indole.

  • Ensure the BHT is thoroughly mixed into the final solution.

Visualizations

Troubleshooting Indole Color Change start Indole compound changes color (e.g., pink) check_storage Review Storage Conditions: - Cool (2-8°C or -20°C)? - Dark (amber vial)? - Inert atmosphere? start->check_storage Initial Check check_purity Analyze Purity (TLC, LC-MS, NMR) check_storage->check_purity Yes improve_storage Improve storage: Store cool, dark, and under N2 or Ar. check_storage->improve_storage No is_pure Is purity acceptable for the intended use? check_purity->is_pure Minor Impurities or Slight Color Change impure Degradation confirmed. Likely oxidation/ polymerization. check_purity->impure Significant Impurities use_caution Use with caution. Consider for non-critical steps only. is_pure->use_caution No proceed Proceed with experiment is_pure->proceed Yes purify Purify compound (e.g., chromatography, recrystallization) impure->purify

Caption: A flowchart for troubleshooting color changes in indole derivatives.

Decision Pathway for N- vs. C3-Alkylation start Goal: N-Alkylation of Indole check_c3 Is C3-position substituted? start->check_c3 c3_sub C3-alkylation is blocked. Proceed with standard N-alkylation conditions. check_c3->c3_sub Yes c3_unsub C3 is unsubstituted. Competition is likely. check_c3->c3_unsub No conditions Select Conditions to Favor N-Alkylation c3_unsub->conditions base_solvent Use Strong Base in Polar Aprotic Solvent (e.g., NaH in DMF) conditions->base_solvent catalyst Use Ligand-Controlled Catalysis (Advanced) conditions->catalyst temp Consider Higher Temperature (Thermodynamic Control) conditions->temp

Caption: A decision tree for optimizing the regioselectivity of indole alkylation.

Workflow for Handling Air-Sensitive Indoles start Start degas Degas Solvents (N2 sparge or Freeze-Pump-Thaw) start->degas inert_setup Set up Reaction Under Inert Atmosphere (N2/Ar) degas->inert_setup add_reagents Add Indole and Reagents via Syringe/Cannula inert_setup->add_reagents run_rxn Run Reaction (Protect from light if needed) add_reagents->run_rxn workup Aqueous Workup (Use degassed water if necessary) run_rxn->workup purify Purification (e.g., Column Chromatography) workup->purify store Store Final Product Under Inert Atmosphere purify->store end End store->end

References

Troubleshooting low conversion rates in 4-acetylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-acetylindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental procedures, and comparative data to enhance your experimental success.

Troubleshooting Guide: Low Conversion Rates in 4-Acetylindole Synthesis

Low yields in the synthesis of 4-acetylindole are a common challenge, primarily due to the regioselectivity of electrophilic substitution on the indole ring. The C3 position is the most nucleophilic, followed by the N1 and C2 positions, making direct acylation at the C4 position difficult. This guide addresses common issues and provides systematic solutions.

Q1: My direct Friedel-Crafts acylation of indole with acetyl chloride is giving me a complex mixture of products with very little 4-acetylindole. What is happening?

Answer:

Direct Friedel-Crafts acylation of unsubstituted indole is highly prone to substitution at the more reactive C3 and N1 positions, leading to the formation of 3-acetylindole, 1-acetylindole, and 1,3-diacetylindole as major byproducts. Polymerization of indole under strong acidic conditions is also a significant side reaction. To achieve C4-acetylation, a directing group strategy is often necessary.

Troubleshooting Workflow for Direct Acylation Issues

start Low Yield of 4-Acetylindole in Direct Acylation check_regio Analyze product mixture (NMR, LC-MS) to identify major isomers start->check_regio c3_n1_major C3 and/or N1 isomers are major products check_regio->c3_n1_major no_c4 No or trace amount of C4-isomer detected c3_n1_major->no_c4 implement_dg Implement a C4-directing group strategy no_c4->implement_dg dg_protocol Follow protocol for directed C4-acylation (e.g., using a C3-ketone directing group) implement_dg->dg_protocol

Caption: Troubleshooting workflow for direct acylation of indole.

Q2: I am attempting a directed C4-acylation using a ketone directing group at the C3 position, but the yield is still low. What are the potential causes and solutions?

Answer:

Even with a directing group, low yields in C4-acylation can occur due to several factors. A palladium-catalyzed direct C-H acylation of indoles at the C4 position with α-oxocarboxylic acids using a ketone directing group has been reported.[1][2] Common issues in such reactions include catalyst deactivation, suboptimal reaction conditions, and issues with starting materials.

Troubleshooting for Directed C4-Acylation

Potential Cause Possible Solution
Catalyst Inactivity Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Use anhydrous solvents and reagents to prevent catalyst poisoning.
Suboptimal Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. Monitor for decomposition at higher temperatures.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants, directing group, and catalyst. An excess of the acylating agent might be necessary.
Poor Quality Reagents Use highly pure starting materials. Impurities in the indole substrate or the acylating agent can lead to side reactions and lower yields.
Inefficient Directing Group The choice of the ketone directing group is crucial. A bulky group like pivaloyl at the C3 position has been shown to effectively direct functionalization to the C4 and C5 positions.[3]

Frequently Asked Questions (FAQs)

Q3: What are the most common side products in 4-acetylindole synthesis and how can I minimize them?

Answer:

The most common side products depend on the synthetic route:

  • Direct Friedel-Crafts Acylation: 3-acetylindole, 1-acetylindole, 1,3-diacetylindole, and polymeric tars are the major side products. Minimization is difficult, and a directing group strategy is the recommended solution.

  • Directed C4-Acylation: Incomplete reaction leading to unreacted starting material, and potential C2 or C5 acylation depending on the directing group and reaction conditions. Optimization of the catalyst, temperature, and reaction time is key to minimizing these.

Q4: Are there alternative synthetic routes to 4-acetylindole that avoid the challenges of direct acylation?

Answer:

Yes, multi-step synthetic routes starting from a pre-functionalized indole are often more reliable. Two common approaches are:

  • From 4-Cyanoindole: This involves the conversion of the cyano group to a methyl ketone. This can be achieved via a Grignard reaction with methylmagnesium bromide followed by acidic workup.

  • From Indole-4-carboxylic acid: The carboxylic acid can be converted to the corresponding acyl chloride, which can then be reacted with an organocuprate (Gilman reagent) like lithium dimethylcuprate.

Q5: How can I effectively purify 4-acetylindole from its isomers?

Answer:

Separating isomers of substituted indoles often requires chromatographic techniques.[4]

  • Column Chromatography: Silica gel column chromatography is the most common method. A solvent system with a gradient of ethyl acetate in hexanes is often effective. Careful monitoring by TLC is crucial to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For high purity applications, preparative HPLC using a normal or reversed-phase column can be employed.[5][6] Method development will be required to optimize the separation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Directed C4-Acylation of 3-Pivaloylindole

This protocol is based on the principle of using a C3-directing group to achieve C4-acylation.[1][2][3]

Reaction Scheme:

indole 3-Pivaloylindole reagents + α-oxocarboxylic acid (e.g., 2-oxo-2-phenylacetic acid) + Pd(OAc)2, K2S2O8 indole->reagents product 4-Acyl-3-pivaloylindole reagents->product deprotection → Deprotection → product->deprotection final_product 4-Acetylindole deprotection->final_product

Caption: Directed C4-acylation followed by deprotection.

Procedure:

  • To a mixture of 3-pivaloylindole (1.0 eq), Pd(OAc)₂ (5 mol%), and K₂S₂O₈ (2.0 eq) in a suitable solvent (e.g., DCE), add the α-oxocarboxylic acid (e.g., 2-oxo-2-phenylacetic acid, 1.5 eq).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 4-acyl-3-pivaloylindole.

  • The pivaloyl group can be removed under basic conditions to yield 4-acetylindole.

Protocol 2: Synthesis of 4-Acetylindole from 4-Cyanoindole

This protocol outlines a two-step process starting from 4-cyanoindole.[7][8]

Workflow:

start Start with 4-Cyanoindole grignard React with Methylmagnesium Bromide (CH3MgBr) in an etheral solvent (e.g., THF, Et2O) start->grignard workup Acidic Workup (e.g., aq. HCl) grignard->workup product Obtain 4-Acetylindole workup->product purify Purify by Column Chromatography product->purify

Caption: Synthesis workflow from 4-cyanoindole.

Procedure:

  • Dissolve 4-cyanoindole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of methylmagnesium bromide in diethyl ether (3.0 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution, followed by 2M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes to 4-Acetylindole

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Directed C4-Acylation 3-PivaloylindolePd(OAc)₂, K₂S₂O₈, α-oxocarboxylic acidModerate to Good[1][2]High regioselectivity, direct C-H functionalization.Requires a directing group, palladium catalyst can be expensive.
From 4-Cyanoindole 4-CyanoindoleCH₃MgBr, aq. HClGood[7][8]Utilizes a commercially available starting material, reliable transformation.Multi-step synthesis, Grignard reagents are moisture sensitive.
From Indole-4-carboxylic acid Indole-4-carboxylic acidSOCl₂, (CH₃)₂CuLiModerateEstablished transformations.Multi-step synthesis, organocuprates can be challenging to prepare and handle.
Direct Friedel-Crafts Acylation IndoleAcetyl chloride, AlCl₃Very Low to NoneSingle step.Poor regioselectivity, significant side product formation, polymerization.

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of 3-Acetylindole versus the Enigmatic 4-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a stark contrast in the documented biological activities of 3-acetylindole and its isomer, 4-acetylindole. While 3-acetylindole stands as a well-established and versatile scaffold in medicinal chemistry with a broad spectrum of biological effects, 4-acetylindole remains largely unexplored, with a significant dearth of data on its pharmacological properties. This guide synthesizes the available information, highlighting the extensive research on 3-acetylindole and the current knowledge gap surrounding its 4-substituted counterpart.

3-Acetylindole: A Privileged Scaffold in Drug Discovery

3-Acetylindole has garnered considerable attention from researchers as a foundational structure for the development of novel therapeutic agents. Its derivatives have been extensively synthesized and evaluated for a wide array of biological activities, demonstrating its potential in treating a variety of diseases.

The indole nucleus, particularly when substituted at the 3-position with an acetyl group, serves as a key pharmacophore, interacting with various biological targets. The existing body of research provides a wealth of quantitative data and detailed experimental protocols for the biological evaluation of 3-acetylindole derivatives.

Diverse Biological Activities of 3-Acetylindole Derivatives

Derivatives of 3-acetylindole have been reported to exhibit a remarkable range of biological activities, including:

  • Antimicrobial Activity: Numerous studies have demonstrated the efficacy of 3-acetylindole derivatives against a variety of bacterial and fungal strains. These compounds often serve as precursors for the synthesis of more complex heterocyclic systems with enhanced antimicrobial properties.

  • Antioxidant Activity: The indole ring is known to possess antioxidant properties, and derivatives of 3-acetylindole have been investigated for their ability to scavenge free radicals and mitigate oxidative stress.

  • Anti-inflammatory Activity: The anti-inflammatory potential of 3-acetylindole derivatives has been explored, with some compounds showing promising activity in preclinical models.

  • Anticancer Activity: A significant area of research has focused on the development of 3-acetylindole-based compounds as anticancer agents. These derivatives have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action.

  • Antiviral Activity: Certain derivatives of 3-acetylindole have been investigated for their ability to inhibit viral replication, including activity against HIV.

4-Acetylindole: An Uncharted Territory

In stark contrast to its 3-substituted isomer, 4-acetylindole remains a largely enigmatic compound within the realm of medicinal chemistry. An extensive search of the scientific literature reveals a significant absence of studies detailing its biological activities. The available information on 4-acetylindole is predominantly centered on its acetylated form, 4-acetoxyindole, which is primarily utilized as a chemical intermediate in organic synthesis.

There are no publicly available comparative studies that directly evaluate the biological activity of 4-acetylindole against 3-acetylindole. Furthermore, there is a lack of quantitative data, such as IC50 or EC50 values, and detailed experimental protocols for any specific biological assays involving 4-acetylindole.

Data Presentation: A Comparative Overview (Based on Available Data)

Due to the lack of biological activity data for 4-acetylindole, a direct quantitative comparison is not feasible. The following table summarizes the well-documented biological activities of 3-acetylindole derivatives.

Biological ActivityKey Findings for 3-Acetylindole DerivativesQuantitative Data Availability
Antimicrobial Broad-spectrum activity against various bacteria and fungi.Minimum Inhibitory Concentration (MIC) values are often reported.
Antioxidant Demonstrated free radical scavenging capabilities.IC50 values from assays like DPPH are available for some derivatives.
Anti-inflammatory Inhibition of inflammatory markers and pathways.IC50 values for enzyme inhibition (e.g., COX) are reported for some analogs.
Anticancer Cytotoxic effects against a range of cancer cell lines.IC50 values for cell viability assays are widely available.
Antiviral Inhibition of viral enzymes and replication.EC50 or IC50 values from antiviral assays are reported for specific derivatives.

Experimental Protocols: A Representative Workflow

While specific protocols for 4-acetylindole are unavailable, the following section outlines a general experimental workflow commonly employed for the initial biological screening of compounds like 3-acetylindole and its derivatives.

General Workflow for In Vitro Biological Activity Screening

This workflow provides a foundational approach to assessing the potential biological effects of a novel chemical entity.

Experimental Workflow General Experimental Workflow for Biological Activity Screening cluster_0 Compound Preparation & Characterization cluster_1 Primary Screening Assays cluster_2 Secondary & Mechanistic Assays cluster_3 Data Analysis & Interpretation Compound Synthesis Compound Synthesis Structural Verification Structural Verification Compound Synthesis->Structural Verification NMR, MS Purity Assessment Purity Assessment Structural Verification->Purity Assessment HPLC Cytotoxicity Assay Cytotoxicity Assay Purity Assessment->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay Purity Assessment->Antimicrobial Assay Antioxidant Assay Antioxidant Assay Purity Assessment->Antioxidant Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Cytotoxicity Assay->Enzyme Inhibition Assay Gene Expression Analysis Gene Expression Analysis Antimicrobial Assay->Gene Expression Analysis Signaling Pathway Analysis Signaling Pathway Analysis Antioxidant Assay->Signaling Pathway Analysis Dose-Response Curves Dose-Response Curves Enzyme Inhibition Assay->Dose-Response Curves IC50/EC50 Determination IC50/EC50 Determination Gene Expression Analysis->IC50/EC50 Determination Structure-Activity Relationship Structure-Activity Relationship Signaling Pathway Analysis->Structure-Activity Relationship

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

Key Methodologies
  • Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays are fundamental for determining the concentration at which a compound exhibits toxicity to cells. A suspension of cells (e.g., cancer cell lines or normal cell lines) is treated with varying concentrations of the test compound. After a specific incubation period, a reagent is added that is converted into a colored product by metabolically active cells. The intensity of the color, measured by a spectrophotometer, is proportional to the number of viable cells.

  • Antimicrobial Assays (e.g., Broth Microdilution): This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms. Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.

  • Antioxidant Assays (e.g., DPPH Radical Scavenging Assay): This assay measures the ability of a compound to act as a free radical scavenger. A solution of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is mixed with different concentrations of the test compound. In the presence of an antioxidant, the purple color of the DPPH radical is reduced to a yellow color. The change in absorbance is measured spectrophotometrically to determine the scavenging activity.

Conclusion

The comparison between 3-acetylindole and 4-acetylindole in terms of their biological activity is currently a one-sided narrative. 3-Acetylindole is a well-documented and highly versatile scaffold in medicinal chemistry, with a rich literature detailing its synthesis, derivatization, and evaluation across a multitude of biological assays. In contrast, 4-acetylindole remains a scientific unknown, representing an untapped area for future research. The absence of data on the biological effects of 4-acetylindole underscores a significant knowledge gap and presents an opportunity for investigation into the structure-activity relationships of acetyl-substituted indoles. Further research is imperative to elucidate the potential pharmacological profile of 4-acetylindole and to determine if it holds any of the therapeutic promise demonstrated by its 3-substituted isomer.

Structure-Activity Relationship (SAR) of 1-(1H-Indol-4-yl)ethanone Analogs as CBP/EP300 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The development of targeted therapies for castration-resistant prostate cancer (CRPC) is a critical area of oncological research. One promising strategy involves the inhibition of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300. These proteins are key regulators of gene expression, including the androgen receptor (AR) signaling pathway, which remains a driver of CRPC progression. This guide provides a comparative analysis of 1-(1H-indol-4-yl)ethanone analogs that have been investigated as inhibitors of the CBP/EP300 bromodomains, presenting key structure-activity relationship (SAR) data and the experimental protocols used for their evaluation.

Comparative Analysis of Inhibitor Potency

Recent research has focused on the optimization of 1-(1H-indol-1-yl)ethanone derivatives as potent and selective inhibitors of the CBP/EP300 bromodomains.[1] A key study identified a series of analogs and evaluated their inhibitory activity using the AlphaScreen assay. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.

The SAR studies revealed that modifications at various positions of the indole ring and the ethanone moiety significantly impact the inhibitory activity. A particularly potent compound, designated as 32h , emerged from these studies, exhibiting an IC50 value of 0.037 μM against the CBP bromodomain.[1] This compound was found to be twice as potent as the previously reported CBP bromodomain inhibitor, SGC-CBP30, under the same assay conditions.[1]

Furthermore, an ester derivative of compound 32h, labeled as 29h , demonstrated marked inhibition of cell growth in several prostate cancer cell lines, including LNCaP, 22Rv1, and the LNCaP-derived C4-2B line.[1] This highlights the potential of these analogs to translate their biochemical potency into cellular efficacy. Compound 29h was also shown to suppress the mRNA expression of full-length androgen receptor (AR-FL) and its target genes, providing a mechanistic link to its anti-proliferative effects in prostate cancer.[1]

Below is a summary of the reported inhibitory activities of key 1-(1H-indol-1-yl)ethanone analogs against the CBP bromodomain.

Compound IDStructure (Modifications from a common scaffold)CBP Bromodomain IC50 (µM)
32h [Structure not publicly available]0.037[1]
22e [Structure not publicly available, co-crystal structure with CBP obtained][IC50 not specified in abstract][1]
29h Ester derivative of 32h[IC50 not specified in abstract, but shows cell growth inhibition][1]
SGC-CBP30 Reference Compound~0.074 (inferred)[1]

Note: The detailed structures of the proprietary compounds (22e, 29h, and 32h) are not available in the public domain and would be found in the full-text publication.

Experimental Protocols

The evaluation of the inhibitory activity of the this compound analogs was primarily conducted using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This robust and sensitive assay is well-suited for studying protein-protein interactions, such as the binding of a bromodomain to an acetylated histone peptide.

AlphaScreen Assay for CBP/EP300 Bromodomain Inhibition

Objective: To determine the in vitro potency (IC50) of test compounds in disrupting the interaction between the CBP bromodomain and an acetylated histone peptide.

Principle: The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. In this setup, a biotinylated histone peptide is bound to Streptavidin-coated Donor beads, and a GST-tagged CBP bromodomain protein is bound to Glutathione-coated Acceptor beads. When the bromodomain binds to the acetylated histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, a cascade of chemical reactions generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An effective inhibitor will disrupt the bromodomain-peptide interaction, separating the beads and leading to a decrease in the AlphaScreen signal.

Materials:

  • Recombinant GST-tagged CBP bromodomain protein

  • Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: The GST-tagged CBP bromodomain protein and the biotinylated H4K16ac peptide are diluted in the assay buffer to their optimized concentrations.

  • Assay Plate Setup: The test compounds, positive controls (e.g., a known inhibitor like SGC-CBP30), and negative controls (DMSO vehicle) are added to the wells of a 384-well plate.

  • Incubation: The reaction mixture containing the CBP bromodomain and the histone peptide is added to the wells containing the compounds and controls. The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • Bead Addition: A suspension of the Glutathione-coated Acceptor beads is added to all wells, followed by a brief incubation to allow binding to the GST-tagged bromodomain. Subsequently, a suspension of the Streptavidin-coated Donor beads is added. To prevent light-induced damage to the beads, this step is typically performed under subdued lighting.

  • Final Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for the proximity signal to develop.

  • Signal Detection: The AlphaScreen signal is read using a plate reader capable of AlphaScreen detection.

  • Data Analysis: The raw data is normalized to the controls, and the IC50 values are calculated by fitting the dose-response curves to a suitable pharmacological model using graphing software.

Visualizing the SAR Logic and Biological Context

To better understand the structure-activity relationships and the mechanism of action of these inhibitors, visual representations of the experimental workflow and the targeted biological pathway are essential.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_cellular Cellular Evaluation IndoleScaffold This compound Scaffold Analogs Library of Analogs (e.g., 22e, 29h, 32h) IndoleScaffold->Analogs Structural Modifications AlphaScreen AlphaScreen Assay (CBP Bromodomain Inhibition) Analogs->AlphaScreen Test Compounds IC50 Determine IC50 Values AlphaScreen->IC50 CellAssay Prostate Cancer Cell Lines (LNCaP, 22Rv1, C4-2B) IC50->CellAssay Select Potent Hits (e.g., 29h) SAR Structure-Activity Relationship IC50->SAR Proliferation Cell Growth Inhibition CellAssay->Proliferation GeneExpression AR & Target Gene Expression CellAssay->GeneExpression

Caption: Experimental workflow for the SAR study of this compound analogs.

CBP_Signaling_Pathway Androgen Androgens AR Androgen Receptor (AR) Androgen->AR CBP_EP300 CBP/EP300 AR->CBP_EP300 recruits Histones Histones CBP_EP300->Histones acetylates Acetylation Histone Acetylation (H3K27ac) Histones->Acetylation Transcription Gene Transcription (e.g., PSA, TMPRSS2) Acetylation->Transcription promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Analog (e.g., 32h) Inhibitor->CBP_EP300 inhibits bromodomain

Caption: Simplified signaling pathway showing CBP/EP300's role in prostate cancer and the point of inhibition.

References

Validating 1-(1H-Indol-4-yl)ethanone: A Comparative Guide for Lead Compound Selection in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] This guide provides a comprehensive validation of 1-(1H-Indol-4-yl)ethanone as a promising lead compound, offering a comparative analysis of its potential efficacy against alternative indole-based derivatives. This report is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and visual pathway analyses to inform strategic research and development decisions.

The therapeutic potential of indole derivatives spans a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] Recent studies have highlighted the significance of substitution patterns on the indole ring in determining the biological activity and target specificity of these compounds. This guide focuses on the unique potential of the 4-substituted indole, this compound, as a foundational structure for the generation of next-generation therapeutics.

Comparative Analysis of Biological Activity

While direct and extensive comparative studies on this compound are still emerging, research on structurally related 4-substituted indole derivatives provides valuable insights into its potential as a lead compound. The following tables summarize the biological activities of various indole derivatives, offering a comparative perspective.

Table 1: Anti-Inflammatory Activity of 4-Indolyl Derivatives

Compound/DerivativeTarget/AssayCell LineActivity (Inhibition %)Reference
4-Indolyl-2-arylaminopyrimidine (Lead Scaffold) LPS-induced IL-6 productionHBE63%[1]
Compound 6c (pyrrolidin-1-yl substituted) LPS-induced IL-6 productionHBE77%[1]
Compound 6h (piperidin-1-yl substituted) LPS-induced IL-6 productionHBE72%[1]
Indomethacin (Reference Drug) LPS-induced IL-6 productionHBELower than test compounds[1]

Table 2: Anticancer Activity of Indole Derivatives

Compound/DerivativeTarget/AssayCell Line(s)IC50/ActivityReference
4-(3'-indolyl)oxazole (5d) CytotoxicityVarious cancer cell linesHighly cytotoxic and selective[2]
1-(1H-indol-1-yl)ethanone derivative (32h) CBP Bromodomain InhibitionBiochemical AssayIC50 = 0.037 µM[3]
Furo[3,2-b]indole derivative (10a) Anticancer ActivityA498 (Renal Cancer)Significant Inhibition[4]
Indole-based Tyrphostin (2a) VEGFR-2 Kinase InhibitionBiochemical AssayPotential preferential activity[5]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Synthesis of 4-Indolyl-2-arylaminopyrimidine Derivatives

A general synthetic route involves the reaction of 2,4-dichloropyrimidine with 1-methylindole in the presence of AlCl₃ to yield the key intermediate. Subsequent aromatic amination at the 2-position of the pyrimidine, followed by reduction of a nitro group, leads to the final compounds.[1]

In Vitro Anti-Inflammatory Assay (ELISA)
  • Cell Culture: Human bronchial epithelial (HBE) cells are cultured in appropriate media.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce the production of inflammatory cytokines IL-6 and IL-8.

  • Treatment: Cells are treated with various concentrations of the test compounds.

  • Quantification: The concentration of IL-6 and IL-8 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[1]

In Vitro Kinase Inhibition Assay (AlphaScreen)
  • Reagents: Prepare the kinase, biotinylated histone substrate, and ATP in an assay buffer.

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP, and test compound.

  • Detection: The amount of ADP produced is quantified using the AlphaScreen technology, which involves the use of streptavidin-coated donor beads and anti-ADP acceptor beads. The signal is read on a suitable plate reader.[3]

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start 2,4-Dichloropyrimidine + 1-Methylindole Intermediate 4-(1-Methyl-1H-indol-3-yl)pyrimidine Intermediate Start->Intermediate AlCl3 Final_Compounds 4-Indolyl-2-arylaminopyrimidine Derivatives Intermediate->Final_Compounds Aromatic Amination & Reduction In_Vitro In Vitro Assays (Anti-inflammatory, Anticancer) Final_Compounds->In_Vitro In_Vivo In Vivo Models (e.g., Xenograft) In_Vitro->In_Vivo Lead Optimization Data_Analysis Data Analysis & SAR Studies In_Vivo->Data_Analysis

Caption: Synthetic and evaluation workflow for 4-indolyl derivatives.

signaling_pathway LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Pro_inflammatory_Cytokines IL-6, IL-8 Production NF_kB->Pro_inflammatory_Cytokines Indole_Derivative This compound (or derivative) Indole_Derivative->MyD88 Inhibition Indole_Derivative->NF_kB Inhibition

Caption: Putative anti-inflammatory signaling pathway inhibition.

Conclusion

The data presented in this guide strongly suggests that the 4-substituted indole scaffold, exemplified by this compound, holds significant promise as a starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to further investigate and optimize derivatives of this lead compound. Future structure-activity relationship (SAR) studies will be crucial in refining the potency, selectivity, and pharmacokinetic properties of these promising molecules, ultimately paving the way for new and effective treatments.

References

A Comparative Guide to 1-(1H-Indolyl)ethanone Derivatives as Selective CBP/EP300 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-(1H-indolyl)ethanone derivatives as selective inhibitors of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300. Dysregulation of CBP/EP300 activity is implicated in a variety of diseases, including cancer, making their bromodomains attractive therapeutic targets.

Introduction to CBP/EP300 Bromodomain Inhibition

CBP and p300 are crucial epigenetic regulators that act as transcriptional co-activators for a multitude of signaling pathways involved in cell proliferation, differentiation, and apoptosis.[1][2] A key functional component of these proteins is the bromodomain, a conserved structural module that recognizes and binds to acetylated lysine residues on histones and other proteins.[1] This interaction is critical for the recruitment of the transcriptional machinery to specific gene promoters.

Inhibition of the CBP/EP300 bromodomain disrupts this interaction, leading to the downregulation of key oncogenes such as c-MYC and the androgen receptor (AR), thereby providing a promising therapeutic strategy for various cancers, including prostate cancer and multiple myeloma.[3][4][5] This guide focuses on a class of inhibitors based on the 1-(1H-indolyl)ethanone scaffold and compares their performance against other well-characterized CBP/EP300 bromodomain inhibitors.

Quantitative Performance Comparison

The following tables summarize the biochemical potency and cellular activity of representative 1-(1H-indol-1-yl)ethanone derivatives and other notable CBP/EP300 bromodomain inhibitors. It is important to note that while the user's query specified 1-(1H-indol-4-yl)ethanone, the most comprehensive publicly available data is for derivatives of the 1-(1H-indol-1-yl)ethanone scaffold.

Table 1: Biochemical Potency Against CBP/EP300 Bromodomains

CompoundScaffoldCBP IC50 (nM)EP300 IC50 (nM)Assay MethodReference
Compound 32h 1-(1H-indol-1-yl)ethanone37Not ReportedAlphaScreen[4]
SGC-CBP30 Isoxazolyl-benzimidazole74110AlphaLISA[6]
I-CBP112 Dihydroquinazolinone2138AlphaScreen[6]
GNE-781 Not Specified0.941.2TR-FRET[7]
CPI-637 Not Specified53Not ReportedNot Specified[1]
CCS1477 (Inobrodib) Not SpecifiedNot ReportedNot ReportedNot SpecifiedIn Clinical Trials

Note: IC50 values can vary between different assay formats and experimental conditions.

Table 2: Selectivity Profile of Compound 32h

BromodomainIC50 (µM)
CBP 0.037
EP300 0.051
BRD4(1)>50
BRD9>50
BAZ2B>50
PCAF>50

Data from AlphaScreen assay.[4]

Table 3: Cellular Activity of Selected CBP/EP300 Inhibitors

CompoundCell LineAssayIC50 / EC50 (µM)EffectReference
Compound 29h LNCaP (Prostate)Cell Growth0.49Inhibition of cell proliferation[4]
Compound 29h 22Rv1 (Prostate)Cell Growth0.87Inhibition of cell proliferation[4]
Compound 29h *C4-2B (Prostate)Cell Growth0.95Inhibition of cell proliferation[4]
SGC-CBP30 MV4-11 (Leukemia)Cell Proliferation19.2Inhibition of cell proliferation[8]
I-CBP112 Multiple Myeloma Cell LinesCell Viability~1-5Induces cell cycle arrest and apoptosis[6]

*Compound 29h is an ester derivative of compound 32h, designed to improve cell permeability.[4]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of CBP/EP300 bromodomain inhibitors and the workflows of common experimental assays used for their characterization.

cluster_nucleus Nucleus TF Transcription Factor (e.g., AR, c-MYC, IRF4) DNA DNA (Promoter/Enhancer Region) TF->DNA CBP_EP300 CBP/EP300 CBP_EP300->TF binds to Bromodomain Bromodomain CBP_EP300->Bromodomain HAT_domain HAT Domain CBP_EP300->HAT_domain Transcription Gene Transcription (Cell Growth, Proliferation) CBP_EP300->Transcription co-activates Acetylated_Histone Acetylated Histone Tail Bromodomain->Acetylated_Histone recognizes HAT_domain->Acetylated_Histone acetylates Inhibitor 1-(1H-Indolyl)ethanone Inhibitor Inhibitor->Bromodomain blocks binding

Caption: Mechanism of CBP/EP300 Bromodomain Inhibition.

cluster_workflow TR-FRET Assay Workflow Start Start Step1 1. Add CBP/EP300-Eu (Donor) and Inhibitor to well Start->Step1 Step2 2. Add Biotin-Histone Peptide and SA-APC (Acceptor) Step1->Step2 Step3 3. Incubate Step2->Step3 Step4 4. Excite at ~340 nm Step3->Step4 Step5 5. Measure Emission at 620 nm and 665 nm Step4->Step5 Decision Inhibitor Present? Step5->Decision Result1 High FRET Signal (No Inhibition) Decision->Result1 No Result2 Low FRET Signal (Inhibition) Decision->Result2 Yes

Caption: Generalized TR-FRET Experimental Workflow.

cluster_workflow AlphaScreen Assay Workflow Start Start Step1 1. Add Biotin-Histone Peptide, Inhibitor, and His-CBP/EP300 Start->Step1 Step2 2. Add Streptavidin-Donor Beads and Anti-His-Acceptor Beads Step1->Step2 Step3 3. Incubate in the dark Step2->Step3 Step4 4. Excite at 680 nm Step3->Step4 Step5 5. Measure Emission at 520-620 nm Step4->Step5 Decision Inhibitor Present? Step5->Decision Result1 High AlphaScreen Signal (No Inhibition) Decision->Result1 No Result2 Low AlphaScreen Signal (Inhibition) Decision->Result2 Yes

Caption: Generalized AlphaScreen Experimental Workflow.

Experimental Protocols

Below are detailed, representative methodologies for the key biochemical assays used to characterize CBP/EP300 bromodomain inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the CBP/EP300 bromodomain to an acetylated histone peptide.

Principle: The assay utilizes a donor fluorophore (e.g., Europium chelate) conjugated to the CBP/EP300 bromodomain protein and an acceptor fluorophore (e.g., Allophycocyanin) conjugated to a biotinylated, acetylated histone peptide via streptavidin. When the bromodomain binds to the peptide, the donor and acceptor are brought into close proximity, resulting in a high FRET signal upon excitation. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[8]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA.

    • CBP/EP300 Bromodomain-Europium Chelate (Donor): Reconstitute and dilute in assay buffer to a 2X working concentration (e.g., 20 nM, final concentration 10 nM).

    • Biotinylated Histone H4 tetra-acetylated peptide (Biotin-H4KAc4): Reconstitute and dilute in assay buffer.

    • Streptavidin-Allophycocyanin (SA-APC, Acceptor): Reconstitute and dilute in assay buffer.

    • Prepare a 2X working solution of the Biotin-H4KAc4 and SA-APC complex (e.g., 200 nM peptide and 40 nM SA-APC, for final concentrations of 100 nM and 20 nM, respectively).

    • Test Compounds: Prepare a serial dilution of the inhibitor in DMSO, followed by a further dilution in assay buffer to a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X inhibitor solution to the appropriate wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Add 10 µL of the 2X CBP/EP300-Europium Chelate solution to all wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Add 5 µL of the 2X Biotin-H4KAc4/SA-APC complex solution to all wells. The final reaction volume is 20 µL.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite at approximately 340 nm and measure emissions at both ~620 nm (acceptor emission, background) and ~665 nm (FRET signal).

    • The ratio of the emission at 665 nm to that at 620 nm is calculated.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to high (no inhibitor) and low (no CBP/EP300) controls.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter variable slope model.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures the interaction between the CBP/EP300 bromodomain and an acetylated peptide.

Principle: The assay utilizes two types of beads: Donor beads (e.g., coated with streptavidin) and Acceptor beads (e.g., coated with an antibody against a protein tag). The biotinylated histone peptide binds to the Donor beads, and a tagged (e.g., His-tagged) CBP/EP300 bromodomain protein binds to the Acceptor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, they release singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal that is emitted at 520-620 nm. A competitive inhibitor prevents this interaction, resulting in a loss of signal.[4]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.

    • His-tagged CBP/EP300 Bromodomain: Dilute in assay buffer to a 2X working concentration (e.g., 20 nM, for a final concentration of 10 nM).

    • Biotin-H4KAc4 Peptide: Dilute in assay buffer to a 2X working concentration (e.g., 20 nM, for a final concentration of 10 nM).

    • Streptavidin-coated Donor Beads and Anti-His-coated Acceptor Beads: Reconstitute in assay buffer according to the manufacturer's instructions. Prepare a 2X mixed bead solution (e.g., 20 µg/mL of each bead, for a final concentration of 10 µg/mL). This step should be performed under subdued light.

    • Test Compounds: Prepare serial dilutions in DMSO, followed by a further dilution in assay buffer to a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X inhibitor solution to the appropriate wells.

    • Add 5 µL of a 2X solution containing both the His-tagged CBP/EP300 protein and the Biotin-H4KAc4 peptide to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the 2X mixed bead solution to all wells under subdued light. The final reaction volume is 20 µL.

    • Seal the plate and incubate for 60-90 minutes at room temperature in the dark.

  • Data Acquisition:

    • Measure the AlphaScreen signal using a plate reader equipped with an AlphaScreen-compatible laser and detector.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to high and low controls.

    • Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Derivatives of the 1-(1H-indol-1-yl)ethanone scaffold have been identified as potent and selective inhibitors of the CBP/EP300 bromodomains.[4] Compounds from this series, such as 32h and its pro-drug 29h, demonstrate low nanomolar biochemical potency and sub-micromolar cellular activity, particularly in prostate cancer cell lines.[4] Their high selectivity against other bromodomain families, including the BET family, makes them valuable tools for dissecting the specific biological roles of CBP/EP300 and promising lead compounds for therapeutic development. This guide provides a framework for comparing these inhibitors with other agents in the field and offers detailed methodologies to support further research and development efforts.

References

In-vitro evaluation of 4-acetylindole derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities. Derivatives of indole, including 4-acetylindole analogs, have garnered significant attention for their potential as anticancer agents. These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of key enzymes like topoisomerase, and disruption of microtubule polymerization, which is crucial for cell division. This guide provides a comparative overview of the in-vitro performance of various indole derivatives against several cancer cell lines, supported by experimental data and detailed protocols.

Comparative Anticancer Activity of Indole Derivatives

The cytotoxic effects of various indole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency. The data below summarizes the IC50 values for several indole derivatives, highlighting their efficacy across different cancer types.

Derivative/CompoundCancer Cell LineIC50 Value (µM)Reference
Indole-chalcone Derivatives (5a-e) MDA-MB-231 (Triple-negative Breast Cancer)13 - 19[1]
MCF-7 (ER+ Breast Cancer)>19 (less sensitive)[1]
Chalcone-indole Derivative (12) Various Cancer Cell Lines0.22 - 1.80[1]
Quinoline-indole Derivative (13) Various Cancer Cell Lines0.002 - 0.011[1]
Indole-based Bcl-2 Inhibitor (U2) MCF-7 (Breast Cancer)0.83 ± 0.11[2]
A549 (Lung Cancer)0.73 ± 0.07[2]
MDA-MB-231 (Triple-negative Breast Cancer)5.22 ± 0.55[2]
Indole-based Bcl-2 Inhibitor (U3) MCF-7 (Breast Cancer)1.17 ± 0.10[2]
A549 (Lung Cancer)2.98 ± 0.19[2]
MDA-MB-231 (Triple-negative Breast Cancer)4.07 ± 0.35[2]
Topoisomerase Inhibitor (33a) MCF-7, HeLa, MGC-803, Bel-740H15.43[1]
Topoisomerase Inhibitor (33b) MCF-7, HeLa, MGC-803, Bel-740H20.53[1]
Tetrazole-based Isoxazoline (4d) HT-1080 (Fibrosarcoma)15.59 ± 3.21[3]
A549 (Lung Cancer)18.32 ± 2.73[3]
MCF-7 (Breast Cancer)17.28 ± 0.33[3]
MDA-MB-231 (Triple-negative Breast Cancer)19.27 ± 2.73[3]
Tetrazole-based Isoxazolines (4h, 4i) A549 (Lung Cancer)1.51, 1.49[3]
MDA-MB-231 (Triple-negative Breast Cancer)2.83[3]

Mechanisms of Action & Signaling Pathways

Indole derivatives employ a multi-faceted approach to inhibit cancer cell growth. Key mechanisms include:

  • Induction of Apoptosis: Many indole compounds trigger the intrinsic apoptotic pathway.[4] They can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspases (like caspase-3 and -9), which are the executioners of apoptosis.[4][5]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, most commonly the G2/M phase, preventing cancer cells from dividing and proliferating.[6]

  • Inhibition of Tubulin Polymerization: Some derivatives act as anti-tubulin agents, interfering with the formation of microtubules.[6] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis.

  • Enzyme Inhibition: Certain indole derivatives have been found to inhibit topoisomerase, an enzyme critical for DNA replication and repair in cancer cells.[1]

Below is a diagram illustrating the intrinsic apoptosis pathway often triggered by indole derivatives.

G Indole 4-Acetylindole Derivative ROS Increased ROS Indole->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Indole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Activation Indole->Bax activates Mito Mitochondrial Membrane Permeabilization ROS->Mito Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis leads to G A 1. Seed cancer cells in a 96-well plate B 2. Treat with 4-acetylindole derivatives at various concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well (yellow) C->D E 5. Incubate for 2-4 hours (Viable cells form purple crystals) D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm (Purple intensity ∝ Viable cells) F->G

References

Comparative Docking Analysis of 1-(1H-Indol-4-yl)ethanone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, this guide provides a comparative overview of molecular docking studies on 1-(1H-Indol-4-yl)ethanone and related indole derivatives. The following sections detail the binding affinities of these compounds against various protein targets, outline the experimental methodologies, and visualize key workflows to support further research and development.

Performance Comparison of Indole Derivatives in Docking Studies

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of small molecules to their protein targets. The data summarized below, extracted from various studies, showcases the binding energies and inhibitory concentrations of different indole derivatives against several key enzymes and proteins. This comparative data is essential for identifying promising scaffolds for further optimization.

Compound ClassTarget ProteinDerivative/CompoundBinding Energy (kcal/mol)IC50 (µM)Reference Standard
Thiazole-Based Thiosemicarbazones with Indole Moiety UDP-N-acetylmuramatel-alanine ligase (MurC)Compound 9-11.5-Ampicillin (-8.0 kcal/mol)
Human lanosterol 14α-demethylaseCompound 9-8.5-Ampicillin (-8.1 kcal/mol)
1-(1H-indol-1-yl)ethanone Derivatives Cyclooxygenase-2 (COX-2)D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone)Not SpecifiedStrongest anti-inflammatory and analgesic activity among tested compoundsIndomethacin
1-(1H-indol-1-yl)ethanone Derivatives CBP BromodomainCompound 32h-0.037SGC-CBP30
Indole-based Oxadiazoles Factor H binding protein (fHbp) of Treponema denticolaCompounds 1-6-6.9 to -7.3-Sulfamethoxazole (-5.6 kcal/mol)
3-Ethyl-1H-Indole Derivatives with Imidazolidinone Cyclooxygenase-2 (COX-2)Compound IIb-11.35-Meloxicam (-6.89 kcal/mol)
Compounds IIa-IId-10.40 to -11.35-Meloxicam (-6.89 kcal/mol)

Experimental Protocols

Detailed and reproducible methodologies are fundamental to scientific research. This section outlines the key experimental protocols used in the synthesis and computational analysis of the 1-(1H-indol-yl)ethanone derivatives and their analogs.

Synthesis of 1-(1H-indol-1-yl)ethanone Derivatives (COX-2 Inhibitors)[1][2][3]

A common synthetic route involves the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with a substituted aniline.[1][2][3] The reaction is typically carried out in ethanol in the presence of a catalytic amount of glacial acetic acid.[1][2][3] The resulting products, novel Indole derivatives, are then characterized using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry, along with elemental analysis.[1][2][3]

Molecular Docking Protocol

The in silico docking studies are generally performed using established software to predict the binding modes and affinities of the synthesized compounds. A typical workflow is as follows:

  • Protein and Ligand Preparation : The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[4] Any existing ligands, water molecules, and cofactors are removed. Polar hydrogens and appropriate charges (e.g., Kollman charges) are added to the protein structure.[4] The synthesized compounds (ligands) are sketched using chemical drawing software and converted to a suitable 3D format.[5] Their energy is minimized before docking.[6]

  • Docking Simulation : Software such as PyRx, AutoDock, or Schrödinger–Glide is used for the docking calculations.[5][6][7] The docking is often performed in a flexible mode, allowing for conformational changes in the ligand.[5] The software then generates multiple binding poses for each ligand within the active site of the protein.[5]

  • Analysis of Results : The resulting poses are ranked based on their binding energies or docking scores.[5] The pose with the lowest binding energy is typically considered the most favorable.[5] These interactions are then visualized to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.[6]

Visualizing a Typical Molecular Docking Workflow

The following diagram illustrates the standard workflow for a molecular docking study, from the initial preparation of the target protein and ligands to the final analysis of the binding interactions.

Molecular_Docking_Workflow cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_DB Protein Data Bank (PDB) Target_Protein Select Target Protein Protein_DB->Target_Protein Prepare_Protein Prepare Protein (Remove water, add hydrogens) Target_Protein->Prepare_Protein Docking_Sim Perform Docking Simulation (e.g., AutoDock, PyRx) Prepare_Protein->Docking_Sim Ligand_Sketch Sketch Ligand Structures Prepare_Ligand Prepare Ligands (3D conversion, energy minimization) Ligand_Sketch->Prepare_Ligand Prepare_Ligand->Docking_Sim Binding_Poses Generate Binding Poses & Scores Docking_Sim->Binding_Poses Analyze_Results Analyze Binding Interactions (Hydrogen bonds, hydrophobic interactions) Binding_Poses->Analyze_Results Lead_ID Lead Identification & Optimization Analyze_Results->Lead_ID COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Indole_Derivatives 1-(1H-indol-yl)ethanone Derivatives Indole_Derivatives->COX2_Enzyme Inhibition

References

A Head-to-Head Comparison of 4-Acetylindole with Known COX-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is inducible and significantly upregulated during inflammatory processes. The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

While various indole derivatives have been synthesized and evaluated as potential anti-inflammatory agents, some exhibiting selective COX-2 inhibition, specific quantitative data for 4-acetylindole remains to be published. This guide, therefore, focuses on providing a detailed comparison of established COX-2 inhibitors to serve as a reference for the evaluation of new chemical entities like 4-acetylindole.

Quantitative Comparison of Known COX-2 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of three well-known selective COX-2 inhibitors against both COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the COX-2 selectivity of a compound. A higher selectivity index indicates a greater specificity for COX-2 over COX-1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 7.6 - 150.04 - 0.877.7 - 250
Rofecoxib >15 - >500.018 - 0.53>35 - >1000
Etoricoxib 116 - 1620.47 - 1.1106 - 344

Note: IC50 values can vary depending on the specific assay conditions, such as the source of the enzyme (e.g., human, ovine) and the assay methodology (e.g., whole blood assay, purified enzyme assay). The ranges presented reflect values reported across various studies.

The Indole Scaffold in Anti-Inflammatory Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry and is a core component of several anti-inflammatory drugs, most notably Indomethacin, a non-selective COX inhibitor. Research has shown that modifications to the indole ring system can lead to potent and selective COX-2 inhibitors. For instance, the addition of specific pharmacophores, such as a p-sulfonamidophenyl or a p-methylsulfonylphenyl group, at certain positions on the indole ring has been a successful strategy in designing selective COX-2 inhibitors. These moieties can interact with the distinct side pocket present in the active site of the COX-2 enzyme, which is absent in COX-1, thereby conferring selectivity.

While 4-acetylindole is a simple indole derivative, its potential for COX-2 inhibition would likely depend on further structural modifications to incorporate functionalities that can exploit the structural differences between the COX-1 and COX-2 active sites. Future studies could explore the synthesis and biological evaluation of 4-acetylindole derivatives bearing COX-2 selective pharmacophores.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate evaluation and comparison of potential COX-2 inhibitors. Below is a generalized protocol for an in vitro COX-2 inhibition assay.

In Vitro Fluorometric COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., 4-acetylindole) against human recombinant COX-2.

Principle: This assay measures the peroxidase activity of COX-2. The conversion of arachidonic acid to Prostaglandin G2 (PGG2) is coupled to the oxidation of a fluorogenic probe, resulting in a fluorescent signal. The inhibition of COX-2 activity by a test compound leads to a decrease in the fluorescent signal.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test compound (e.g., 4-acetylindole) dissolved in a suitable solvent (e.g., DMSO)

  • Known COX-2 inhibitor as a positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = ~535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions. Prepare a series of dilutions of the test compound and the positive control.

  • Assay Setup: In a 96-well black microplate, add the following to the respective wells:

    • Enzyme Control: COX Assay Buffer, COX-2 enzyme.

    • Inhibitor Control: COX Assay Buffer, COX-2 enzyme, and a known concentration of the positive control (e.g., Celecoxib).

    • Test Compound Wells: COX Assay Buffer, COX-2 enzyme, and varying concentrations of the test compound.

    • Solvent Control: COX Assay Buffer, COX-2 enzyme, and the same concentration of solvent (e.g., DMSO) as used for the test compound.

  • Reaction Mix Preparation: Prepare a master reaction mix containing the COX Assay Buffer and COX Probe.

  • Assay Initiation: Add the reaction mix to all wells. To initiate the enzymatic reaction, add the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of COX-2 activity, by fitting the data to a suitable dose-response curve.

Visualizing Key Pathways and Workflows

To further aid in the understanding of COX-2 inhibition and the process of inhibitor evaluation, the following diagrams have been generated using Graphviz.

COX2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 Inhibitors COX-2 Inhibitors Prostaglandins (PGE2) Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Arachidonic Acid->Prostaglandins (PGE2) COX-2

Caption: COX-2 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Models Compound Synthesis Compound Synthesis Primary COX-2 Assay Primary COX-2 Assay Compound Synthesis->Primary COX-2 Assay IC50 Determination IC50 Determination Primary COX-2 Assay->IC50 Determination COX-1 Counter-Screen COX-1 Counter-Screen IC50 Determination->COX-1 Counter-Screen Selectivity Index Calculation Selectivity Index Calculation COX-1 Counter-Screen->Selectivity Index Calculation Cell Culture (e.g., Macrophages) Cell Culture (e.g., Macrophages) Selectivity Index Calculation->Cell Culture (e.g., Macrophages) LPS Stimulation LPS Stimulation Cell Culture (e.g., Macrophages)->LPS Stimulation PGE2 Measurement (ELISA) PGE2 Measurement (ELISA) LPS Stimulation->PGE2 Measurement (ELISA) Dose-Response Analysis Dose-Response Analysis PGE2 Measurement (ELISA)->Dose-Response Analysis Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Dose-Response Analysis->Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Compound Administration Compound Administration Animal Model of Inflammation (e.g., Carrageenan-induced paw edema)->Compound Administration Efficacy Assessment Efficacy Assessment Compound Administration->Efficacy Assessment

Caption: Experimental Workflow for COX-2 Inhibitor Evaluation.

Validating the Mechanism of Action of 1-(1H-Indol-4-yl)ethanone-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(1H-Indol-4-yl)ethanone-based inhibitors, focusing on their mechanism of action across different biological targets. Experimental data is presented to objectively compare their performance against alternative inhibitors, supplemented with detailed experimental protocols and visualizations of key biological pathways and workflows.

Introduction

The this compound scaffold has emerged as a versatile pharmacophore in the development of potent and selective inhibitors for a range of therapeutic targets. Its derivatives have demonstrated significant activity against enzymes implicated in inflammation, cancer, and other diseases. This guide delves into the validation of their mechanism of action against three key targets: Cyclooxygenase-2 (COX-2), CREB-binding protein (CBP)/E1A binding protein p300 (EP300) bromodomains, and Polo-like kinase 4 (PLK4).

Comparative Analysis of Inhibitor Potency

The efficacy of this compound-based inhibitors is best assessed by comparing their half-maximal inhibitory concentrations (IC50) against their respective targets and in cellular assays. The following tables summarize the available quantitative data, offering a side-by-side comparison with established alternative inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition

Target: COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory and analgesic effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.

Comparison: The following table compares the in vitro inhibitory activity of indole-based derivatives against COX-1 and COX-2 with commercially available drugs. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable profile for a selective COX-2 inhibitor.

InhibitorTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indole Derivative (Generic) COX-1>100>1000[1]
COX-20.1[1]
Celecoxib COX-115166.7[2][3]
COX-20.09[2][3]
Diclofenac COX-15.10.85[2][3]
COX-26.0[2][3]
Indomethacin COX-10.10.017[2]
COX-26.0[2]
CBP/EP300 Bromodomain Inhibition

Target: The bromodomains of CBP and EP300 are epigenetic readers that play a crucial role in gene transcription. Their inhibition is a promising strategy for the treatment of castration-resistant prostate cancer and other malignancies.

Comparison: This table presents the IC50 values of optimized 1-(1H-indol-1-yl)ethanone derivatives against the CBP bromodomain, benchmarked against the known inhibitor SGC-CBP30.[4]

InhibitorTargetIC50 (µM)
Compound 32h (Indole-based) CBP Bromodomain0.037
SGC-CBP30 CBP Bromodomain0.074
Polo-like Kinase 4 (PLK4) Inhibition

Target: PLK4 is a serine/threonine kinase that is a master regulator of centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.

Comparison: The table below compares the inhibitory potency of CFI-400945, a spiro-indolinone derivative with a core structure related to this compound, against other known PLK4 and Aurora kinase inhibitors.[5][6]

InhibitorTargetIC50 (nM)
CFI-400945 PLK42.8 - 4.85
Aurora B70.7 - 98
Centrinone PLK42.71
R1530 PLK4-
Axitinib PLK44.2
KW-2449 PLK452.6
Alisertib PLK462.7

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the mechanism of action of this compound-based inhibitors.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This model is a widely used and reproducible method to assess the anti-inflammatory activity of novel compounds.[7][8][9]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Male Wistar rats (150-200 g) are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound-based inhibitor.

  • The test compounds and standard drug are administered orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Bromodomain Binding: AlphaScreen Assay

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions in a microplate format. It is highly sensitive and suitable for high-throughput screening of inhibitors.[4][10]

Principle: The assay measures the binding of a biotinylated histone peptide to a GST-tagged bromodomain protein. Streptavidin-coated Donor beads bind to the biotinylated peptide, and anti-GST-conjugated Acceptor beads bind to the GST-tagged protein. When in close proximity due to the protein-peptide interaction, excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to light emission at 520-620 nm. An inhibitor that disrupts the protein-peptide interaction will decrease the signal.

Procedure:

  • All reagents are prepared in the appropriate assay buffer.

  • To the wells of a 384-well microplate, add the test compound (this compound derivative) at various concentrations.

  • Add the GST-tagged CBP bromodomain protein.

  • Add the biotinylated histone H3 peptide.

  • Incubate the mixture at room temperature to allow for binding.

  • Add the anti-GST Acceptor beads and incubate in the dark.

  • Add the Streptavidin Donor beads and incubate further in the dark.

  • Read the plate using an AlphaScreen-capable microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Kinase Activity Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as PLK4.[11][12]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of ADP produced is proportional to the kinase activity. The ADP is then converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal. A decrease in luminescence indicates inhibition of the kinase.

Procedure:

  • The kinase reaction is performed in a buffer containing the PLK4 enzyme, a suitable substrate (e.g., a specific peptide), and ATP.

  • The this compound-based inhibitor is added to the reaction mixture at a range of concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • The kinase reaction is stopped, and the remaining ATP is depleted.

  • A kinase detection reagent is added, which converts the ADP produced to ATP and provides the necessary components for the luciferase reaction.

  • After a further incubation period, the luminescence is measured using a luminometer.

  • The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding of the inhibitor's mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for inhibitor validation.

COX-2 Signaling Pathway

This pathway illustrates the induction of COX-2 and its role in the production of prostaglandins, which are key mediators of inflammation.[5][13][14][15]

COX2_Signaling_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 Activates COX2_Gene COX-2 Gene (PTGS2) ProInflammatory_Stimuli->COX2_Gene Induces Transcription Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2_Protein COX-2 Enzyme COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins (e.g., PGE2) COX2_Protein->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inhibitor This compound -based Inhibitor Inhibitor->COX2_Protein Inhibits

Caption: The COX-2 signaling pathway in inflammation.

CBP/EP300 Bromodomain Signaling in Prostate Cancer

This diagram illustrates the role of CBP/EP300 as co-activators for the Androgen Receptor (AR), a key driver of prostate cancer growth. Inhibition of the CBP/EP300 bromodomain disrupts this interaction and subsequent gene transcription.[1][4][16]

CBP_EP300_Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates CBP_EP300 CBP/EP300 AR->CBP_EP300 Recruits Histones Histones CBP_EP300->Histones Acetylated_Histones Acetylated Histones CBP_EP300->Acetylated_Histones Acetylation Target_Genes AR Target Genes (e.g., PSA) Acetylated_Histones->Target_Genes Promotes Transcription Transcription Gene Transcription Cell_Growth Prostate Cancer Cell Growth Transcription->Cell_Growth Inhibitor This compound -based Inhibitor Inhibitor->CBP_EP300 Inhibits Bromodomain

Caption: CBP/EP300 signaling in androgen-driven prostate cancer.

PLK4 Signaling in Cell Cycle Regulation

This diagram shows the central role of PLK4 in initiating centriole duplication, a critical step for proper cell division. Inhibition of PLK4 disrupts this process, leading to mitotic errors and cell death in cancer cells.[17][18][19]

PLK4_Signaling G1_S_Phase G1/S Phase Transition PLK4 PLK4 Kinase G1_S_Phase->PLK4 Activates STIL_SAS6 STIL & SAS-6 PLK4->STIL_SAS6 Phosphorylates & Recruits Mitotic_Catastrophe Mitotic Catastrophe & Cell Death PLK4->Mitotic_Catastrophe Inhibition leads to Centriole_Duplication Centriole Duplication STIL_SAS6->Centriole_Duplication Initiates Bipolar_Spindle Bipolar Spindle Formation Centriole_Duplication->Bipolar_Spindle Leads to Mitosis Proper Mitosis Bipolar_Spindle->Mitosis Ensures Cell_Division Normal Cell Division Mitosis->Cell_Division Results in Inhibitor This compound -based Inhibitor Inhibitor->PLK4 Inhibits

Caption: PLK4's role in centriole duplication and cell cycle progression.

General Experimental Workflow for Inhibitor Validation

This workflow outlines the logical progression of experiments to validate the mechanism of action of a novel inhibitor, from initial screening to in vivo efficacy studies.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase/Binding Assay) Start->In_Vitro_Screening Determine_IC50 Determine IC50 & Selectivity In_Vitro_Screening->Determine_IC50 Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Determine_IC50->Cell_Based_Assays Target_Engagement Confirm Target Engagement in Cells Cell_Based_Assays->Target_Engagement Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Target_Engagement->Mechanism_Studies In_Vivo_Models In Vivo Animal Models (e.g., Xenograft, Inflammation) Mechanism_Studies->In_Vivo_Models Efficacy_Toxicity Evaluate Efficacy & Toxicity In_Vivo_Models->Efficacy_Toxicity End Lead Optimization Efficacy_Toxicity->End

Caption: A generalized workflow for the validation of a novel inhibitor.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(1H-Indol-4-yl)ethanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-(1H-Indol-4-yl)ethanone, a heterocyclic compound utilized in various research and development applications.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The compound's safety data sheet (SDS) indicates that it should be handled with care to avoid contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.

In the event of exposure, follow these first-aid measures immediately:

  • Skin contact: Wash the affected area with plenty of soap and water.

  • Eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.

  • Ingestion: If swallowed, call a poison center or doctor for medical advice.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance Solid
Storage Temperature 2-8°C, sealed in a dry environment

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste, in accordance with institutional and local regulations. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as this compound is no longer required, it must be classified as hazardous waste.

  • Segregate from Other Waste: Collect this compound in a dedicated and properly labeled hazardous waste container. Do not mix it with non-hazardous waste.

  • Check for Incompatibilities: Store this compound waste separately from incompatible materials such as strong oxidizing agents to prevent adverse chemical reactions.

Step 2: Container Selection and Labeling

  • Choose a Suitable Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container must be in good condition, without any leaks or cracks.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Follow Storage Limits: Adhere to the maximum storage time and quantity limits for hazardous waste as stipulated by your institution's environmental health and safety (EHS) office.

Step 4: Arranging for Final Disposal

  • Contact EHS: When the waste container is full or has reached its storage time limit, contact your institution's EHS office to arrange for pickup and disposal.

  • Provide Documentation: Complete any required hazardous waste disposal forms, providing accurate details about the contents and quantity of the waste.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

A Start: this compound to be disposed B Is it designated as hazardous waste? A->B C YES: Proceed with hazardous waste protocol B->C D NO: Re-evaluate based on SDS. Consult EHS. B->D E Select a compatible, leak-proof container C->E F Label container with 'Hazardous Waste' and chemical name E->F G Store in designated Satellite Accumulation Area (SAA) with secondary containment F->G H Is container full or storage time limit reached? G->H I YES: Contact EHS for pickup and disposal H->I J NO: Continue to store properly in SAA H->J K Complete required waste disposal forms I->K L End: Waste collected by EHS for proper disposal K->L

Personal protective equipment for handling 1-(1H-Indol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(1H-Indol-4-yl)ethanone

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 50614-86-3). Adherence to these procedures is vital for ensuring a safe laboratory environment and proper chemical management for researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 50614-86-3[1][2][3]

  • Molecular Formula: C₁₀H₉NO[2][3]

  • Molecular Weight: 159.19 g/mol [2]

Hazard Summary: this compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed and causes skin and serious eye irritation.[2]

Hazard Classification GHS Hazard Code Description
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.

Protection Type Recommended Equipment Specification Details
Eye/Face Protection Safety glasses with side-shields or chemical splash gogglesMust conform to appropriate government standards such as EN166 (EU) or NIOSH (US).[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[4]
Laboratory coatA standard lab coat should be worn to prevent skin contact.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for safety and environmental protection. The following workflow outlines the procedural steps from preparation to waste disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_spill Spill & Emergency Response cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Handle in a Well-Ventilated Area (Fume Hood) prep3->handle1 handle2 Avoid Contact with Skin and Eyes handle1->handle2 handle3 Prevent Dust and Aerosol Formation handle2->handle3 spill1 Evacuate and Ventilate Area handle3->spill1 If Spill Occurs disp1 Segregate as Hazardous Waste handle3->disp1 spill2 Contain Spill with Inert Material spill1->spill2 spill3 Collect and Place in a Sealed Container spill2->spill3 spill3->disp1 disp2 Label Waste Container Clearly disp1->disp2 disp3 Dispose of According to Local Regulations disp2->disp3

Workflow for Handling this compound
Experimental Protocols

Handling Procedure:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a chemical fume hood is available and functioning correctly. Put on all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[4] Avoid direct contact with skin and eyes.

  • Weighing: If weighing the solid, do so in a manner that minimizes dust generation. A weigh boat or enclosed balance is recommended.

  • In Case of Exposure:

    • Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[4]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[4]

Disposal Plan:

  • Waste Identification: this compound and any contaminated materials (e.g., gloves, weigh boats) must be treated as hazardous waste.

  • Segregation: Do not mix with non-hazardous waste. Collect in a dedicated, clearly labeled, and sealed container that is chemically compatible.[5]

  • Storage: Store the waste container in a designated and secure area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4] Do not allow the product to enter drains.[4] Contaminated clothing should be removed and washed before reuse.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.